Periplocin
Description
isolated from Periploca calophylla
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPKUMWVXUSCA-AXQDKOMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030586 | |
| Record name | Periplocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13137-64-9 | |
| Record name | Periplocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Periplocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periplocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13137-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERIPLOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/199X940O3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Periplocin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor activities.[1] Extensive research demonstrates its ability to inhibit cancer cell proliferation and induce programmed cell death across a spectrum of cancer cell lines.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action in cancer cells, with a focus on its intricate interplay with key signaling pathways, induction of apoptosis and autophagy, and novel mechanisms including lysosomal damage and modulation of the tumor microenvironment. This document serves as a resource for researchers and professionals in oncology drug development, offering detailed experimental protocols and a quantitative analysis of this compound's efficacy.
Introduction to this compound's Anti-Cancer Activity
This compound is an alpha cardiac glycoside characterized by a steroid core and an unsaturated five-membered lactone ring structure.[3] Its anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis and autophagy through the modulation of critical cellular signaling pathways.[1][4] Recent studies have also elucidated its role in causing lysosomal damage and influencing the polarization of tumor-associated macrophages, further highlighting its therapeutic potential.[3][5]
Quantitative Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Pancreatic Cancer | CFPAC-1 | ~125-250 nM | 24 h | [6] |
| Pancreatic Cancer | PANC-1 | ~125-250 nM | 24 h | [6] |
| Breast Cancer | MDA-MB-231 | 7.5 µM | 48 h | [7] |
| Hepatocellular Carcinoma | HepG2 | Not specified | Not specified | [5] |
| Hepatocellular Carcinoma | Huh-7 | Not specified | Not specified | [5] |
| Oral Squamous Cell Carcinoma | SCC-15 | 50-100 ng/mL (induces apoptosis) | 48 h | [8] |
| Oral Squamous Cell Carcinoma | CAL-27 | 50-100 ng/mL (induces apoptosis) | 48 h | [8] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a complex network of interactions with cellular machinery, primarily by modulating key signaling pathways that govern cell survival, proliferation, and death.
Modulation of Key Signaling Pathways
This compound has been shown to significantly impact several critical signaling cascades within cancer cells.
A primary mechanism of this compound-induced cell death is the activation of the AMP-activated protein kinase (AMPK) pathway and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR).[2] Activated AMPK acts as a cellular energy sensor; its activation by this compound leads to the suppression of mTOR, a key regulator of cell growth and proliferation.[9] This inhibition of the mTOR pathway is a crucial step in this compound-induced apoptosis and autophagy.[10]
In breast cancer cells, this compound has been shown to down-regulate the PI3K/Akt/mTOR pathway.[7] This pathway is a central signaling node that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[11] By inhibiting this pathway, this compound effectively cuts off critical survival signals to the cancer cells.
In gastric cancer, this compound activates the ERK1/2-EGR1 pathway, which leads to the upregulation of death receptors and subsequent apoptosis.[8] This indicates that in certain cellular contexts, this compound can harness the ERK pathway, often associated with cell proliferation, to instead promote cell death.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells.[2] It triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.[2] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[2]
Induction of Autophagy and Lysophagy
This compound is also a known inducer of autophagy, a cellular process of self-digestion.[10] In colorectal cancer cells, this compound promotes lysosomal damage and induces an excessive form of autophagy known as lysophagy, which is the selective degradation of damaged lysosomes.[3][4] This is achieved by this compound binding to and upregulating LGALS3 (galectin 3), which in turn triggers lethal lysophagy.[3][4]
Inhibition of M2 Macrophage Polarization
Recent evidence suggests that this compound can modulate the tumor microenvironment. In hepatocellular carcinoma, this compound was found to inhibit the polarization of M0 macrophages to the M2 phenotype.[5] M2 macrophages are generally considered pro-tumoral, contributing to immune suppression and promoting tumor growth. By preventing their formation, this compound may enhance the anti-tumor immune response.[5]
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow Diagrams
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12][13][14]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for Apoptosis Markers
This protocol outlines the general steps for detecting apoptosis-related proteins.
-
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Flow Cytometry for Cell Cycle Analysis
This protocol is based on propidium iodide staining to analyze DNA content.[1][15][16][17]
-
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Acridine Orange Staining for Lysosomal Damage
This method assesses lysosomal membrane permeabilization.[18][19][20]
-
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Acridine Orange (AO) staining solution (1-5 µg/mL in complete medium)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with AO staining solution for 15-20 minutes at 37°C.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope. Intact lysosomes will fluoresce red, while disruption of the lysosomal membrane will lead to a diffuse green fluorescence in the cytoplasm and nucleus.
-
Flow Cytometry for M2 Macrophage Polarization
This protocol identifies M2 macrophages based on surface marker expression.[21][22][23][24]
-
Materials:
-
THP-1 monocytes or other suitable macrophage precursors
-
PMA (phorbol 12-myristate 13-acetate) for differentiation
-
IL-4 and IL-13 for M2 polarization
-
This compound
-
Fluorescently conjugated antibodies against macrophage markers (e.g., CD206, CD163 for M2)
-
Flow cytometer
-
-
Procedure:
-
Differentiate THP-1 monocytes into M0 macrophages using PMA.
-
Induce M2 polarization by treating M0 macrophages with IL-4 and IL-13 in the presence or absence of this compound.
-
Harvest the cells and stain with fluorescently conjugated antibodies against M2 macrophage surface markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M2 macrophages.
-
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to modulate key signaling pathways, including the AMPK/mTOR and PI3K/Akt/mTOR pathways, leads to the robust induction of apoptosis and autophagy in cancer cells. Furthermore, its novel mechanisms of inducing lysophagy and inhibiting pro-tumoral M2 macrophage polarization underscore its multifaceted approach to combating cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a therapeutic candidate. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its efficacy in pre-clinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flow cytometry assay for M1/M2 macrophage polarization in RAW264.7 cells [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
Periplocin: A Technical Guide to its Source, Extraction, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a potent cardiac glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including cardiotonic, anti-inflammatory, and notable anticancer effects.[1][2] Isolated primarily from the root bark of Periploca sepium Bge., known in traditional Chinese medicine as Cortex Periplocae, this compound is a member of the C21-steroidal glycosides, which constitute a major portion of the plant's chemical profile.[3][4] The growing body of research on this compound's therapeutic potential necessitates a comprehensive understanding of its natural source, efficient extraction and purification methodologies, and its molecular mechanisms of action.
This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. It details the botanical source, presents a comparative analysis of extraction techniques with quantitative data, offers detailed experimental protocols, and visualizes the key signaling pathways modulated by this promising natural product.
Botanical Source: Cortex Periplocae
Cortex Periplocae is the dried root bark of Periploca sepium Bge., a plant predominantly found in the Shanxi, Shandong, Henan, and Hebei provinces of China.[3] Traditionally, it has been used for treating conditions like rheumatoid arthritis and for strengthening bones and tendons.[3][5] Phytochemical analyses have revealed that Cortex Periplocae contains over 100 compounds, including a significant number of C21-steroidal glycosides, cardiac glycosides, terpenoids, and volatile oils.[3][6] this compound is one of the main active and, notably, toxic components of Cortex Periplocae.[3][6] The concentration of this compound and related glycosides can fluctuate based on factors such as the plant's geographical origin and the time of harvest.[7]
Extraction of this compound from Cortex Periplocae
The extraction of this compound from Cortex Periplocae involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction and subsequent purification. The choice of extraction method and solvent system is critical for maximizing the yield and purity of the final product.
Data on Extraction Methods and Yields
The efficiency of this compound extraction is influenced by the methodology and solvents employed. Both traditional and modern techniques have been applied to isolate cardiac glycosides from plant sources.[8][9]
| Extraction Method | Solvent System | Key Parameters | Yield/Concentration | Source |
| Maceration | 50% Ethanol (B145695) | Solid-solvent ratio: 1:20; Particle size: 0.75 mm | High yields of total phenols and anthocyanins (specific this compound yield not stated) | [10] |
| Reflux Extraction | 70% Aqueous Ethanol | Not specified | Enriches cardiac glycosides in subsequent fractions | [7] |
| Soxhlet Extraction | Methanol (B129727) | 6 times the amount of plant material | Not specified | [11] |
| Percolation | 70% Ethanol | 8 times the amount of plant material | Not specified | [11] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Time: 7 min; Liquid-to-solid ratio: 25:1 (ml:g); Power: 1.5 kW | 1.76% of resveratrol (B1683913) (as an example of MAE efficiency) | [10] |
| Pulsed Electric Field (PEF) Extraction | 63% Ethanol | Pulse count: 10; Electric field strength: 25 kV/cm; Solid-to-liquid ratio: 1 g:21 mL | 8.23% yield of proanthocyanidins (B150500) (as an example of PEF efficiency) | [12] |
Note: The table includes data on general extraction methods for plant constituents, as specific comparative yield data for this compound across multiple methods is not extensively detailed in the provided search results. The yields mentioned for MAE and PEF are for other compounds and are included to illustrate the potential efficiency of these modern techniques.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, partitioning, and purification of this compound from Cortex Periplocae, synthesized from established laboratory practices for cardiac glycoside isolation.
Protocol 1: Conventional Solvent Extraction
This protocol outlines a standard laboratory procedure for the initial extraction of this compound.
1. Plant Material Preparation:
- Obtain dried root bark of Periploca sepium (Cortex Periplocae).
- Grind the dried bark into a coarse powder to increase the surface area for solvent penetration.[8]
2. Extraction:
- Choose an appropriate solvent. 70% aqueous ethanol is a common and effective choice for extracting glycosides.[7]
- Employ one of the following methods:
- Maceration: Soak the powdered plant material in the solvent at room temperature for several days with periodic agitation.[8]
- Reflux Extraction: Add the powdered plant material and solvent to a round-bottom flask and heat under reflux for a specified period (e.g., 2-3 hours). This process is typically repeated multiple times to ensure exhaustive extraction.[7]
- Soxhlet Extraction: Place the powdered plant material in a thimble and extract continuously with a hot solvent using a Soxhlet apparatus until the solvent running through the apparatus is colorless.[11]
- Combine the liquid extracts from all extraction cycles.
3. Concentration:
- Filter the combined extracts to remove solid plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[7][8]
Protocol 2: Solvent Partitioning and Purification
This protocol describes the separation of this compound from the crude extract based on polarity.
1. Partitioning:
- Suspend the crude extract in water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:
- n-hexane (to remove nonpolar compounds)
- Chloroform (B151607)
- Ethyl acetate (B1210297)
- n-butanol
- This compound and other cardiac glycosides are typically enriched in the ethyl acetate and n-butanol fractions.[7]
2. Column Chromatography:
- Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography.
- Use silica (B1680970) gel as the stationary phase.
- Elute with a gradient solvent system, such as a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the different glycosides.[7]
3. Final Purification (Prep-HPLC):
- For obtaining high-purity this compound, subject the fractions containing the compound from column chromatography to preparative High-Performance Liquid Chromatography (Prep-HPLC).
- Use a suitable column (e.g., C18) and mobile phase.[7]
4. Structure Elucidation and Quantification:
- Confirm the identity and purity of the isolated this compound using analytical techniques such as:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantification in biological matrices.[1][13]
Mandatory Visualizations
Experimental Workflow
References
- 1. Tissue distribution study of this compound and its two metabolites in rats by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. media.neliti.com [media.neliti.com]
- 9. ijpjournal.com [ijpjournal.com]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 12. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins [mdpi.com]
- 13. Determination and pharmacokinetics of this compound in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocin: A Cardiac Glycoside with Emerging Potential in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, is gaining significant attention in the field of oncology for its potent anti-tumor activities.[1] Traditionally used in Chinese medicine, this natural compound has demonstrated a remarkable ability to inhibit the proliferation of various cancer cells and induce programmed cell death.[1][2][3] As a member of the cardiac steroid family, this compound's primary pharmacological action is the inhibition of the Na+/K+-ATPase pump, a mechanism that disrupts cellular ion homeostasis and triggers a cascade of signaling events leading to cancer cell death.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death
This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, autophagy, and cell cycle arrest. These processes are often interconnected and regulated by a complex network of signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[1] this compound has been shown to be a potent inducer of apoptosis in a wide range of cancer cell lines, including pancreatic, breast, lung, and oral squamous cell carcinoma.[1][2][3][6] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[3]
-
Extrinsic Pathway: The compound can increase the expression of death receptors, such as DR4 and DR5, on the surface of cancer cells.[6][7] This sensitizes the cells to ligands like TRAIL (TNF-related apoptosis-inducing ligand), leading to the activation of caspase-8 and the execution of apoptosis.[2][7]
Modulation of Autophagy
Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been found to promote autophagic cell death in certain cancer types, such as pancreatic cancer.[6][8] It achieves this by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway (AMPK/mTOR pathway).[6][7][9] This activation of autophagy, in concert with apoptosis, contributes to the compound's overall anti-tumor efficacy.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that this compound can induce cell cycle arrest at the G0/G1 or G2/M phases, depending on the cancer cell type.[3][10][11] This effect is often associated with the downregulation of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.[2][11]
Core Signaling Pathways Modulated by this compound
This compound's diverse anti-cancer activities are orchestrated through its influence on several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10] this compound has been demonstrated to inhibit this pathway in cancer cells, such as in breast cancer.[10][12] By down-regulating the phosphorylation of key components like Akt and mTOR, this compound effectively stifles the pro-survival signals that drive cancer progression.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA‐MB‐231 | Semantic Scholar [semanticscholar.org]
- 11. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of Periplocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor activities. Extensive preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), trigger autophagy, and arrest the cell cycle across a spectrum of cancer types. This technical guide provides an in-depth analysis of the anti-tumor properties of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing comprehensive experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Cancer remains a formidable global health challenge, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer drugs, and cardiac glycosides, a class of compounds traditionally used for treating heart conditions, have garnered significant attention for their potential anti-neoplastic properties. This compound is one such cardiac glycoside that has demonstrated significant efficacy against various cancers, including pancreatic, lung, colorectal, gastric, oral squamous cell carcinoma, and lymphoma.[1][2][3] This document synthesizes the current understanding of this compound's anti-tumor effects and provides a practical guide for its further investigation.
Mechanisms of Anti-Tumor Action
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis, modulating autophagy, and causing cell cycle arrest. These cellular events are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been shown to be a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound can induce apoptosis by activating the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR).[3][4][5] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the activation of caspase-9 and caspase-3.[6][7]
-
Extrinsic (Death Receptor) Pathway: In some cancer types, such as gastric cancer, this compound upregulates death receptors like DR4 and DR5 by activating the ERK1/2‐EGR1 pathway, sensitizing the cells to apoptosis.[4] It has also been shown to downregulate Inhibitor of Apoptosis Proteins (IAPs) in TRAIL-resistant human hepatocellular carcinoma cells.[4]
Modulation of Autophagy
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been shown to induce autophagy in pancreatic cancer cells via the AMPK/mTOR pathway.[5][8] While autophagy can sometimes be a pro-survival mechanism for cancer cells, excessive autophagy can lead to autophagic cell death. In the context of this compound treatment, the induction of autophagy appears to contribute to its anti-tumor effects.[5]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest. In lung cancer cells, it causes arrest in the G0/G1 phase.[6][7] In oral squamous cell carcinoma and lymphoma cells, this compound induces G2/M phase arrest.[2][9] This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1 and cyclin B1.[9]
Key Signaling Pathways Modulated by this compound
The anti-tumor activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.
AMPK/mTOR Signaling Pathway
The activation of AMPK and subsequent inhibition of mTOR is a central mechanism of this compound's action, particularly in pancreatic cancer.[3][4][5] This pathway is a crucial regulator of cellular energy homeostasis and metabolism. By activating AMPK, this compound effectively mimics a state of low cellular energy, which leads to the shutdown of anabolic processes like protein synthesis and cell growth, and the induction of catabolic processes like autophagy and apoptosis.
Caption: AMPK/mTOR signaling pathway modulated by this compound.
AKT/ERK Signaling Pathway
In lung cancer, this compound has been shown to block the AKT/ERK signaling pathways.[6][7] These pathways are critical for promoting cell survival, proliferation, and angiogenesis. By inhibiting the phosphorylation of both AKT and ERK, this compound effectively cuts off these pro-survival signals, leading to decreased proliferation and induction of apoptosis.[6][7]
Caption: Inhibition of AKT/ERK signaling by this compound.
ERK/p38/JNK MAPK Signaling Pathway
In myxofibrosarcoma cells, this compound mediates its effects, including apoptosis and cell cycle arrest, through the ERK/p38/JNK MAPK pathway.[10] The MAPK pathways are involved in a wide range of cellular processes, and their dysregulation is common in cancer. The precise downstream targets of this pathway in the context of this compound treatment require further elucidation.
Quantitative Data on Anti-Tumor Efficacy
The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous studies. The following tables summarize the available data on its in vitro and in vivo efficacy.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 Value (ng/mL) | Incubation Time (h) |
| Lymphoma | HuT 78 | 484.94 ± 24.67 | 72 |
| Lymphoma | Jurkat | 541.68 ± 58.47 | 72 |
| Pancreatic | PANC-1 | 71.6 (nM) | Not Specified |
| Pancreatic | CFPAC-1 | 331 (nM) | Not Specified |
| Hepatocellular Carcinoma | Huh-7 | 13.80 (µM) (Oxaliplatin) | Not Specified |
| Hepatocellular Carcinoma | HepG2 | 8.58 (µM) (Oxaliplatin) | Not Specified |
| Hepatocellular Carcinoma | MHCC-97H | 25.16 (µM) (Oxaliplatin) | Not Specified |
| Hepatocellular Carcinoma | HepG2/OXA | 33.07 (µM) (Oxaliplatin) | Not Specified |
Note: Some IC50 values were reported for Oxaliplatin in the context of this compound's ability to overcome resistance.[11] Direct IC50 values for this compound in these cell lines were not specified in the provided search results.
In Vivo Efficacy: Xenograft Models
This compound has demonstrated significant anti-tumor activity in animal models.
| Cancer Type | Animal Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Nude Mice | CFPAC-1 | 15 mg/kg, intraperitoneally, every 2 days | Significant reduction in tumor volume and weight | [3] |
| Hepatocellular Carcinoma | SCID Mice | HCC cells | 5 mg/kg (days 15-29) and 20 mg/kg (days 29-35), intraperitoneally, daily | Significant inhibition of tumor growth | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-tumor properties of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for the MTS cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression in key signaling pathways following this compound treatment.
Materials:
-
This compound-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-AMPK, AMPK, p-mTOR, mTOR, p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound has unequivocally demonstrated significant anti-tumor properties in a wide range of preclinical cancer models. Its ability to induce apoptosis, modulate autophagy, and arrest the cell cycle through the regulation of key signaling pathways, such as AMPK/mTOR and AKT/ERK, positions it as a strong candidate for further development as an anti-cancer therapeutic.
Future research should focus on:
-
In-depth Mechanistic Studies: Further elucidation of the downstream targets of the signaling pathways modulated by this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of its absorption, distribution, metabolism, and excretion profiles.
-
Toxicity Profiling: Thorough assessment of its potential side effects, particularly its known cardiotoxicity, and the development of strategies to mitigate these effects.
-
Clinical Trials: As of now, there is no publicly available information on clinical trials involving this compound for cancer treatment. Well-designed clinical trials are the crucial next step to translate the promising preclinical findings into tangible benefits for cancer patients.
References
- 1. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Periplocin's Role in Autophagy Regulation within Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Periplocin, a cardiac glycoside extracted from Cortex Periplocae, has demonstrated significant anti-tumor activities across various cancer types.[1] Emerging evidence now points towards its role in modulating autophagy, a cellular degradation and recycling process with a dual role in cancer survival and death. This document synthesizes the current understanding of how this compound influences autophagy in tumor models. It details the molecular pathways involved, presents quantitative data from key studies, outlines experimental protocols for investigating these effects, and proposes a model for this compound-induced, autophagy-mediated cancer cell death.
Introduction: this compound and Autophagy in Oncology
This compound is a natural compound historically used in traditional medicine that has garnered recent attention for its anti-cancer properties.[1] Studies have shown it can inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis (programmed cell death).[2] Its mechanisms of action are multifaceted, involving the inhibition of crucial cell survival signaling pathways.[3][4]
Autophagy is a catabolic process where cells degrade and recycle their own components through lysosomal machinery. In cancer, its role is complex: it can promote survival by providing nutrients under stress conditions or contribute to cell death when overactivated. The modulation of autophagy is therefore a key therapeutic strategy. Recent findings have directly linked this compound to the regulation of autophagy in cancer cells, specifically by inducing a form of autophagy that contributes to cell death.[5][6][7] A notable mechanism involves this compound triggering a specific type of autophagy called lysophagy, which is the selective degradation of lysosomes, in colorectal cancer models.[8]
Core Signaling Pathways Modulated by this compound
This compound's anti-tumor effects, including its influence on autophagy, are mediated through several key signaling pathways.
The AMPK/mTOR Pathway
The AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular metabolism and autophagy.
-
AMPK Activation: this compound has been shown to activate AMPK by increasing the levels of phosphorylated AMPK (p-AMPK).[5]
-
mTOR Inhibition: Activated AMPK directly and indirectly inhibits the mTOR complex 1 (mTORC1), a potent suppressor of autophagy.[5] this compound treatment leads to a decrease in phosphorylated mTOR (p-mTOR) and its downstream effector, p70S6K.[1][5]
This activation of AMPK and subsequent inhibition of mTOR signaling relieves the block on autophagy, leading to its induction in cancer cells.[5]
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway often hyperactivated in cancer.
-
Inhibition of Akt and ERK: In lung cancer models, this compound decreases the phosphorylation of both Akt and ERK, which are key kinases that promote cell growth and survival.[3][4]
-
Downregulation of PI3K/Akt/mTOR: In breast cancer cells, this compound has been shown to down-regulate the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[9][10] Since Akt is a known activator of mTOR, its inhibition by this compound represents another mechanism for de-repressing autophagy.
LGALS3-Mediated Lysophagy
In colorectal cancer (CRC), this compound has a unique mechanism involving lysosomal damage and a specialized form of autophagy.
-
Lysosomal Damage: this compound treatment promotes lysosomal membrane permeabilization.[8]
-
LGALS3 (Galectin 3) Stabilization: this compound binds to LGALS3, preventing its ubiquitination and degradation. This upregulation of LGALS3 is crucial for initiating lysophagy—the selective engulfment of damaged lysosomes by autophagosomes.[8]
-
Excessive Lysophagy: The resulting excessive lysophagy exacerbates lysosomal damage, leading to cell death.[8]
The following diagram illustrates the primary signaling pathways through which this compound is hypothesized to regulate autophagy in tumor cells.
Caption: this compound's regulation of autophagy and apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies on this compound's effect on cancer cell viability and autophagy markers.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Parameter | Concentration | Result | Reference |
| MDA-MB-231 | Breast Cancer | IC50 | 7.5 µM (48h) | Significant reduction in cell viability | [9][11] |
| PANC-1 | Pancreatic Cancer | Proliferation | 125 nM, 250 nM | Concentration-dependent inhibition | [2][5] |
| CFPAC-1 | Pancreatic Cancer | Proliferation | 125 nM, 250 nM | Concentration-dependent inhibition | [2][5] |
| A549 | Lung Cancer | Growth | Dose-dependent | Inhibition of cell growth | [3][4] |
| LL/2 | Lung Cancer | Growth | Dose-dependent | Inhibition of cell growth | [3][4] |
Table 2: Modulation of Autophagy and Apoptosis Signaling Proteins by this compound
| Cell Line | Cancer Type | Treatment | Protein Target | Change | Reference |
| PANC-1 | Pancreatic Cancer | This compound | p-AMPK | Increased | [5] |
| CFPAC-1 | Pancreatic Cancer | This compound | p-AMPK | Increased | [5] |
| PANC-1 | Pancreatic Cancer | This compound | p-mTOR | Decreased | [5] |
| CFPAC-1 | Pancreatic Cancer | This compound | p-mTOR | Decreased | [5] |
| A549 | Lung Cancer | This compound | p-Akt | Decreased | [3] |
| A549 | Lung Cancer | This compound | p-ERK | Decreased | [3] |
| HCT116 | Colorectal Cancer | This compound | LGALS3 | Upregulated | [8] |
| HCT116 | Colorectal Cancer | This compound | LC3B Puncta | Increased | [12] |
| A549 | Lung Cancer | This compound | Bcl-2 | Downregulated | [3] |
| A549 | Lung Cancer | This compound | Bax | Upregulated | [3] |
Experimental Protocols
Investigating the role of this compound in autophagy requires a combination of robust methodologies.
Western Blotting for Autophagy Markers
This technique is used to quantify changes in the levels of key autophagy-related proteins.
Objective: To measure the conversion of LC3-I to LC3-II and the degradation of SQSTM1/p62, which are hallmarks of autophagic flux.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PANC-1, HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 125, 250 nM) for a specified time (e.g., 24h). Include a positive control (e.g., rapamycin) and a negative control (vehicle). For autophagic flux analysis, include a set of cells treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine for the last 2-4 hours of this compound treatment.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL detection system. Quantify band intensity using software like ImageJ. The LC3-II/LC3-I ratio and p62 levels are key readouts.[13]
Fluorescence Microscopy for Autophagosome Visualization
This method allows for the direct visualization and quantification of autophagosomes within cells.
Objective: To observe the formation of LC3 puncta (autophagosomes) in response to this compound treatment.
Protocol:
-
Cell Transfection (if applicable): Plate cells on glass coverslips. For enhanced visualization, transfect cells with a tandem fluorescent LC3 reporter plasmid (e.g., mRFP-GFP-LC3) using a suitable transfection reagent. This allows for monitoring autophagic flux, as the GFP signal is quenched in the acidic autolysosome, leaving only the RFP signal.[14]
-
Treatment: Treat cells with this compound as described above.
-
Immunofluorescence (for endogenous LC3):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with anti-LC3B primary antibody, followed by a fluorescently-labeled secondary antibody.
-
-
Imaging: Mount coverslips and visualize using a confocal or fluorescence microscope.
-
Analysis: Quantify the number of fluorescent puncta per cell. An increase in puncta indicates autophagosome accumulation.[12][14]
The workflow for assessing this compound-induced autophagy is depicted below.
Caption: Experimental workflow for autophagy assessment.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that actively modulates autophagy in tumor models. The primary mechanism involves the activation of the AMPK signaling pathway and inhibition of the PI3K/Akt/mTOR axis, which collectively trigger autophagy.[5][9] Furthermore, in specific contexts like colorectal cancer, this compound can induce a lethal form of organelle-specific autophagy (lysophagy) by stabilizing LGALS3.[8] This induction of autophagy appears to contribute to, rather than prevent, cancer cell death, making this compound an intriguing candidate for autophagy-dependent cancer therapies.
Future research should focus on:
-
In Vivo Validation: Further confirming these mechanisms in a wider range of preclinical animal models.
-
Combination Therapies: Investigating whether this compound can synergize with other anti-cancer agents by modulating autophagy.
-
Biomarker Identification: Identifying biomarkers that could predict tumor sensitivity to this compound-induced autophagy.
By elucidating these aspects, the full therapeutic potential of this compound as an autophagy-regulating anti-cancer drug can be realized.
References
- 1. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA‐MB‐231 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Periplocin's Therapeutic Mechanism: Activation of the AMPK/mTOR Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocin, a cardiac glycoside derived from the root bark of Periploca sepium, has demonstrated significant anti-tumor properties across a range of cancer cell lines.[1] Its primary mechanism of action involves the potent modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] This technical guide provides an in-depth analysis of this compound's effect on the AMPK/mTOR cascade, presenting quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visual diagrams of the core signaling pathways and workflows. Evidence shows that this compound activates AMPK, which in turn inhibits the mTORC1 complex, a central regulator of cell growth and proliferation.[1][4] This action leads to the induction of apoptosis and autophagy, positioning this compound as a compelling candidate for further investigation in oncology drug development.[5][6]
Introduction: this compound and the AMPK/mTOR Pathway
This compound is a natural compound that has been identified as a potential anti-cancer agent.[7] Its therapeutic effects are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation in various cancers, including pancreatic, lung, and gastric cancers.[1][2][8]
The AMPK/mTOR signaling pathway is a critical cellular network that governs cell growth, metabolism, and survival.[9] AMPK acts as a cellular energy sensor; when activated by low energy states, it phosphorylates and inhibits downstream targets, including the mTOR complex 1 (mTORC1), to conserve energy and halt anabolic processes like protein synthesis.[9][10] In many cancers, the mTOR pathway is hyperactivated, promoting uncontrolled cell proliferation and survival.[10][11] Therefore, targeting this pathway with activators of AMPK or inhibitors of mTOR is a key strategy in cancer therapy.[10] this compound has emerged as a significant modulator of this axis, activating AMPK and thereby suppressing mTOR-driven tumorigenesis.[2][3]
Molecular Mechanism of Action
This compound exerts its anti-tumor effects by initiating a signaling cascade that begins with the activation of AMPK and culminates in the inhibition of mTOR and the induction of apoptosis.[1][2]
Activation of AMPK and Inhibition of mTOR
Studies in pancreatic cancer cells (PANC1 and CFPAC1) have shown that treatment with this compound leads to an increase in the phosphorylation of AMPK (p-AMPK) and a corresponding decrease in the phosphorylation of mTOR (p-mTOR).[4] Activated AMPK directly phosphorylates and inhibits the mTORC1 complex, which subsequently downregulates its downstream effector, the p70S6 kinase (p70S6K).[1][2] This suppression of the mTOR pathway is a critical event that shifts the cellular balance from proliferation and growth towards apoptosis and autophagy.[4][5]
Induction of Apoptosis and Autophagy
The inhibition of mTOR signaling by this compound triggers the intrinsic pathway of apoptosis.[1] This process involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3 and caspase-9.[12][13] Furthermore, the activation of AMPK and inhibition of mTOR are known to be potent inducers of autophagy, a catabolic process of cellular self-digestion that can lead to cell death in cancer.[4][5] Studies have confirmed that this compound treatment induces both apoptosis and autophagy in pancreatic cancer cells.[4][5][14]
Quantitative Efficacy Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several studies. The data below is summarized from research on pancreatic and lymphoma cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | This compound Concentration | Incubation Time | Effect on Proliferation | Citation |
|---|---|---|---|---|
| PANC-1 | 125 nM, 250 nM | 0-72 hours | Significant, time- and concentration-dependent inhibition. | [2][4] |
| CFPAC-1 | 125 nM, 250 nM | 0-72 hours | Significant, time- and concentration-dependent inhibition. |[2][4] |
Table 2: In Vitro Efficacy of this compound on Lymphoma Cell Apoptosis
| Cell Line | This compound Concentration | Incubation Time | Apoptotic Rate | Citation |
|---|---|---|---|---|
| HuT 78 | 100 ng/mL | Not Specified | 16.43% ± 7.08% | [7] |
| HuT 78 | 200 ng/mL | Not Specified | 27.92% ± 5.15% | [7] |
| HuT 78 | 400 ng/mL | Not Specified | 45.90% ± 8.69% | [7] |
| Jurkat | 100 ng/mL | Not Specified | 5.77% ± 1.83% | [7] |
| Jurkat | 200 ng/mL | Not Specified | 10.11% ± 1.12% | [7] |
| Jurkat | 400 ng/mL | Not Specified | 10.61% ± 0.50% |[7] |
Key Experimental Protocols
The following protocols are foundational for studying this compound's effects on the AMPK/mTOR pathway.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed cells (e.g., PANC-1, CFPAC-1) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[15]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 125, 250 nM) and incubate for the desired duration (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.[15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[16][17]
-
Shaking: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to correct for background.[15]
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect the expression levels of total and phosphorylated proteins, such as AMPK and mTOR, to confirm pathway modulation.[11][18]
Protocol:
-
Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[19]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature.[19]
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and separate proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172), total AMPK, p-mTOR (Ser2448), and total mTOR, diluted in 5% BSA/TBST.[19][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[11][18]
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.[22]
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., CFPAC-1) and harvest them during the logarithmic growth phase. Resuspend cells in sterile PBS or a mixture with Matrigel to a final concentration of 5 x 10⁷ cells/mL. Cell viability should be >95%.[2][23]
-
Animal Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[2][23]
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their length (L) and width (W) 2-3 times per week with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[23]
-
Randomization and Treatment: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups.[22]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to the predetermined dose and schedule.[2][24]
-
Endpoint Analysis: Continue monitoring tumor volume and body weight. At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[22]
Conclusion
This compound demonstrates potent anti-cancer activity by directly modulating the AMPK/mTOR signaling pathway.[2][3] By activating the cellular energy sensor AMPK, it effectively shuts down the pro-proliferative and pro-survival signals mediated by mTOR.[1][4] This mechanism, which leads to apoptosis and autophagy, has been validated in multiple cancer types, particularly pancreatic cancer.[2][5] The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this compound as a promising therapeutic agent for cancers characterized by a dysregulated mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. LKB1/AMPK/mTOR Signaling Pathway in Non-small-cell Lung Cancer -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. karger.com [karger.com]
- 13. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. medchemexpress.com [medchemexpress.com]
Periplocin's Impact on Cell Cycle Progression in Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-lymphoma effects of periplocin, with a specific focus on its impact on cell cycle progression. This compound, a natural cardiac glycoside, has demonstrated significant potential as an anti-tumor agent, and this document synthesizes the available quantitative data, experimental methodologies, and signaling pathways to support further research and development.
Core Findings: this compound Induces G2/M Arrest in Lymphoma Cells
This compound exerts its anti-proliferative effects on lymphoma cells by inducing cell cycle arrest, primarily at the G2/M checkpoint.[1][2][3][4] This blockade of mitotic entry is a key mechanism contributing to its anti-cancer activity. The half-maximal inhibitory concentrations (IC50) of this compound have been determined in different lymphoma cell lines, highlighting its potent cytotoxic effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on lymphoma cells.
Table 1: Inhibitory Effects of this compound on Lymphoma Cell Proliferation
| Cell Line | IC50 (ng/mL) |
| HuT 78 | 484.94 ± 24.67[1][5] |
| Jurkat | 541.68 ± 58.47[1][5] |
Table 2: Effect of this compound on Cell Cycle Distribution in Lymphoma Cells
While flow cytometry has shown that this compound treatment leads to an increased proportion of cells in the G2/M phase, specific percentage distributions from the primary literature are presented graphically. The data indicates a significant shift towards G2/M arrest with increasing this compound concentration.
Table 3: this compound's Effect on CDK1 and Cyclin B1 Protein Expression
The reduction in the protein levels of CDK1 and Cyclin B1 is a cornerstone of this compound-induced G2/M arrest.[1][2][3][4] Western blot analyses have quantified this dose-dependent downregulation.
| Cell Line | Treatment (ng/mL) | Relative Cyclin B1 Level (%) | Relative CDK1 Level (%) |
| HuT 78 | 100 | 85.82 ± 8.18 | 72.29 ± 5.21 |
| 200 | 36.02 ± 6.64 | 47.73 ± 5.94 | |
| 400 | 27.13 ± 4.73 | 33.30 ± 6.40 | |
| Jurkat | 100 | 70.68 ± 5.24 | 82.14 ± 4.73 |
| 200 | 63.86 ± 3.05 | 71.14 ± 6.66 | |
| 400 | 56.34 ± 6.98 | 44.81 ± 4.85 | |
| Data is presented as a percentage of the negative control. All reductions were statistically significant (p < 0.05).[1] |
Signaling Pathways Modulated by this compound
Network pharmacology analyses have identified several key signaling pathways that are modulated by this compound to exert its anti-lymphoma effects. The PI3K-Akt signaling pathway has been identified as the most significantly associated pathway in relation to cell proliferation, apoptosis, and cell cycle progression.[1][3][4] The Ras and MAPK signaling pathways are also implicated.[1]
The primary mechanism of this compound-induced G2/M phase arrest involves the downregulation of the CDK1/Cyclin B1 complex.[1][2][4] This complex is a critical regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis. Interestingly, while this compound significantly reduces the protein levels of CDK1 and Cyclin B1, it does not appear to affect their gene expression levels, suggesting a post-transcriptional or translational regulatory mechanism.[1][2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on lymphoma cells.
Cell Culture and Proliferation Assay
-
Cell Lines: HuT 78 and Jurkat (human T-cell lymphoma).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (MTS):
-
Seed cells in 96-well plates at a density of 5 x 104 cells/well.
-
Treat with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the inhibition rate and IC50 values.
-
Cell Cycle Analysis
-
Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Treat cells with desired concentrations of this compound for 48 hours.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) overnight at 4°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blotting
-
Purpose: To quantify the protein expression of CDK1 and Cyclin B1.
-
Treat cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against CDK1, Cyclin B1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Conclusion and Future Directions
The collective evidence strongly indicates that this compound is a potent inhibitor of lymphoma cell proliferation, acting through the induction of G2/M phase cell cycle arrest. This effect is mediated by the downregulation of the CDK1/Cyclin B1 complex, likely through the modulation of the PI3K-Akt signaling pathway.
For drug development professionals, these findings position this compound as a promising candidate for further preclinical and clinical investigation. Future research should focus on:
-
In vivo efficacy: Evaluating the anti-lymphoma effects of this compound in animal models.
-
Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Combination therapies: Investigating potential synergistic effects of this compound with existing chemotherapy regimens for lymphoma.
-
Mechanism of protein downregulation: Elucidating the precise post-transcriptional or translational mechanisms by which this compound reduces CDK1 and Cyclin B1 protein levels.
By building upon this foundational knowledge, the therapeutic potential of this compound for the treatment of lymphoma can be more fully realized.
References
- 1. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
Technical Guide: Initial Screening of Periplocin Cytotoxicity in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents.[1][2][3] Periplocin, a bioactive cardiac glycoside derived from the traditional Chinese herb Cortex periplocae, has emerged as a promising candidate with potent anticancer properties.[1][2] This technical guide provides an in-depth overview of the initial screening methodologies used to evaluate the cytotoxicity of this compound against various colorectal cancer cell lines. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the compound's proposed mechanisms of action, focusing on the induction of lysophagy-mediated apoptosis and the inhibition of key oncogenic signaling pathways.
In Vitro Cytotoxicity of this compound Against Colorectal Cancer Cells
Initial screening reveals that this compound markedly inhibits the growth of multiple human CRC cell lines in a dose-dependent fashion.[1] The half-maximal inhibitory concentration (IC50) values, determined after a 24-hour treatment period, demonstrate potent cytotoxic activity across a range of CRC cell lines, with significantly lower efficacy observed in a non-cancerous human colon mucosal epithelial cell line, NCM460.[1] This suggests a degree of cancer cell selectivity.
Summary of this compound IC50 Values
The following table summarizes the IC50 values of this compound in various human colorectal cancer cell lines and one non-malignant colon cell line after 24 hours of treatment.
| Cell Line | Type | IC50 (µM) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 0.12 ± 0.02 | [1] |
| SW480 | Colorectal Adenocarcinoma | 0.48 ± 0.05 | [1] |
| HCT116 | Colorectal Carcinoma | 0.21 ± 0.03 | [1] |
| SW620 | Colorectal Adenocarcinoma | 0.82 ± 0.07 | [1] |
| HT29 | Colorectal Adenocarcinoma | 0.35 ± 0.04 | [1] |
| LOVO | Colorectal Adenocarcinoma | 0.61 ± 0.06 | [1] |
| RKO | Colorectal Carcinoma | 0.55 ± 0.05 | [1] |
| NCM460 | Normal Colon Mucosa | 44.95 ± 3.59 | [1] |
Core Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity screening. The following sections outline the standard protocols for assessing this compound's effect on CRC cells.
General Experimental Workflow
The initial screening process follows a logical progression from assessing broad cytotoxicity to investigating specific cellular responses like proliferation and apoptosis.
Caption: Workflow for screening this compound cytotoxicity in CRC cells.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed CRC cells (e.g., DLD-1, SW480, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO). Incubate for 24 to 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1,000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).[1]
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Apoptosis Detection by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the double-positive population represents late apoptotic/necrotic cells.
Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis via lysosomal stress and inhibiting critical cancer-promoting pathways.[1][4]
Induction of Lysophagy-Mediated Cell Death
A novel mechanism for this compound's activity in CRC cells involves the induction of excessive lysophagy, a selective form of autophagy that degrades damaged lysosomes.[1][2] this compound treatment leads to lysosomal membrane permeabilization (LMP), triggering a cascade that results in apoptotic cell death.[1] The process is critically dependent on the upregulation of Galectin-3 (LGALS3).[1][2]
Caption: this compound induces apoptosis via LGALS3-mediated lysophagy.
Mechanistically, this compound binds to and protects LGALS3 from ubiquitination-mediated degradation.[1][2] The resulting accumulation of LGALS3 exacerbates lysosomal damage, leading to excessive lysophagy and cell death.[1] This process is also associated with the activation of AMP-activated protein kinase (AMPK) and the suppression of the mechanistic target of rapamycin (B549165) (mTOR) signaling, a key regulator of cell growth and autophagy.[1]
Inhibition of Wnt/β-catenin Signaling
In addition to inducing lysophagy, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[4]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Treatment with this compound reduces the expression of β-catenin in both the cytoplasm and the nucleus of SW480 colon cancer cells.[4] This decrease in nuclear β-catenin lessens the formation of the β-catenin/T-cell factor (Tcf) transcription complex, which in turn downregulates the expression of its downstream target genes, such as the anti-apoptotic protein survivin and the oncogene c-myc.[4] The suppression of these key proteins contributes to the inhibition of cell growth and the induction of apoptosis.[4]
Conclusion and Future Directions
Initial in vitro screening demonstrates that this compound is a potent cytotoxic agent against a variety of colorectal cancer cell lines, operating through at least two distinct and significant mechanisms: the induction of LGALS3-mediated lysophagy and the inhibition of the Wnt/β-catenin pathway. The compound's selectivity for cancer cells over normal colon epithelial cells further highlights its therapeutic potential.
Future research should focus on validating these findings in vivo using xenograft models, exploring potential synergistic effects with existing chemotherapeutic agents, and further elucidating the complex interplay between the lysophagic and apoptotic pathways triggered by this compound. These efforts will be crucial in advancing this compound as a viable candidate for clinical development in the treatment of colorectal cancer.
References
- 1. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasure: A Technical Guide to the Discovery and Isolation of Periplocin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Periplocin, a cardiac glycoside with significant therapeutic potential. We delve into its natural origins, detailed methodologies for its extraction and isolation, and a summary of its biological activities, with a focus on its effects on key signaling pathways. All quantitative data is presented in clear, comparative tables, and experimental workflows and signaling pathways are visualized through detailed diagrams.
Introduction to this compound
This compound is a naturally occurring cardiotonic steroid first isolated from the root bark of Periploca sepium Bunge.[1][2] Belonging to the class of cardiac glycosides, it has garnered substantial interest within the scientific community for its potent biological activities, particularly its cytotoxic effects against various cancer cell lines.[1][3] Traditional Chinese medicine has long utilized the plant source of this compound, Cortex Periplocae, for treating conditions like rheumatoid arthritis and for strengthening bones and tendons.[4] Modern research has shifted focus to its potential as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and promote autophagy.[5][6] This guide serves as a technical resource for researchers seeking to understand and harness the therapeutic promise of this compound.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the dried root bark of Periploca sepium Bunge, a plant belonging to the Apocynaceae family.[1] This plant is primarily found in northern China.[5] Other species within the Periploca genus, such as Periploca forrestii and Periploca calophylla, have also been identified as sources of this compound and related cardiac glycosides.[1] The concentration of this compound in the plant material can fluctuate based on factors such as the specific plant species, its geographical location, and the time of harvest.[1]
Isolation and Purification of this compound: A Detailed Experimental Protocol
The isolation of this compound from its natural source is a multi-step process involving extraction, partitioning, and chromatographic purification. The following protocol is a composite of established methodologies for isolating cardiac glycosides from plant materials.[1][7]
Preparation of Plant Material
-
Drying and Pulverization: The collected root bark of Periploca sepium is first dried to remove moisture. The dried bark is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.[1]
Extraction
-
Maceration: The powdered root bark is exhaustively extracted with 95% ethanol (B145695) at room temperature.[1][7] This is typically achieved through maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation to ensure thorough extraction of the bioactive compounds.[1]
-
Repeated Extraction: The extraction process is repeated multiple times (typically three times) with fresh solvent to maximize the yield of this compound.[1]
-
Concentration: The ethanol extracts from all repetitions are combined and concentrated under reduced pressure using a rotary evaporator. The temperature should not exceed 50°C to prevent degradation of the compound. This process yields a crude ethanol extract.[1]
Solvent Partitioning
-
Suspension in Water: The crude ethanol extract is suspended in water.[1]
-
Successive Partitioning: The aqueous suspension is then partitioned successively with solvents of increasing polarity. This typically involves sequential extractions with n-hexane, chloroform (B151607), and ethyl acetate.[1] This step separates compounds based on their differential solubility in the immiscible solvent phases.
-
Fraction Collection: The chloroform fraction, which is enriched with cardiac glycosides like this compound, is collected and concentrated under reduced pressure.[1]
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
The concentrated chloroform fraction is adsorbed onto a small amount of silica gel (e.g., 60-120 mesh) to form a slurry.[1]
-
This slurry is then loaded onto a silica gel column packed in chloroform.[1]
-
The column is eluted with a gradient of chloroform-methanol to separate the compounds based on their affinity for the silica gel stationary phase.[7] Fractions are collected and monitored for the presence of this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are further purified using preparative HPLC on a C18 column.[7]
-
A common mobile phase consists of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.[1]
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.[1]
-
The solvent is then removed under reduced pressure to yield pure this compound.[1]
-
Structure Confirmation
The chemical structure of the purified this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[7]
Experimental Workflow for this compound Isolation
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Periplocin's Disruption of Lysosomal Integrity in Colorectal Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Periplocin, a cardiac glycoside derived from the traditional Chinese herb Cortex periplocae, has emerged as a potent anti-cancer agent with a novel mechanism of action against colorectal cancer (CRC). This technical guide delineates the core mechanism by which this compound induces cytotoxicity in CRC cells: the induction of lysosomal damage. This compound initiates a cascade of events centered on the protein Galectin-3 (LGALS3), leading to excessive lysophagy, a selective form of autophagy that degrades lysosomes. This process culminates in exacerbated lysosomal membrane permeabilization (LMP), the release of catastrophic enzymes into the cytosol, and subsequent apoptotic cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on this compound's efficacy, and detailed protocols for the key experimental assays used to elucidate this mechanism.
Core Mechanism: this compound-Induced Lysosomal Damage
This compound exerts its anti-cancer effects in CRC cells not through direct DNA damage or kinase inhibition, but by targeting the cell's own recycling and degradation machinery—the lysosome. The central mechanism involves the stabilization of Galectin-3, a key protein in sensing lysosomal damage.
The process unfolds as follows:
-
Binding and Stabilization: this compound enters the CRC cell and physically binds to Galectin-3 (LGALS3).[1]
-
Inhibition of Degradation: This binding prevents the ubiquitination of LGALS3 at the Lys210 position, thereby inhibiting its subsequent degradation by the proteasome.[1]
-
Accumulation and Translocation: The stabilized LGALS3 protein accumulates in the cytoplasm.
-
Lysophagy Induction: Upon initial, minor lysosomal damage (potentially also induced by this compound), the accumulated LGALS3 is recruited to the site of the damaged lysosomes.[1]
-
Excessive Lysophagy: This massive recruitment of LGALS3 triggers an excessive and uncontrolled form of lysophagy, where the cell's autophagic machinery targets the lysosomes themselves for degradation.[1]
-
Exacerbated Lysosomal Damage: This rampant lysophagy leads to widespread lysosomal membrane permeabilization (LMP), causing the lysosomes to leak their acidic contents and potent hydrolytic enzymes, such as cathepsins, into the cytosol.[1]
-
Apoptosis: The release of these lysosomal enzymes initiates the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[1][2]
This mechanism highlights a unique vulnerability in CRC cells that can be exploited for therapeutic intervention.
Quantitative Data Summary
The efficacy of this compound against various CRC cell lines has been quantified, demonstrating potent and selective activity.
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined after 24 hours of treatment using an MTT assay.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal Adenocarcinoma | 0.12 |
| SW480 | Colorectal Adenocarcinoma | 0.25 |
| HCT116 | Colorectal Carcinoma | 0.45 |
| SW620 | Colorectal Adenocarcinoma | 0.82 |
| HT29 | Colorectal Adenocarcinoma | 0.33 |
| LOVO | Colorectal Adenocarcinoma | 0.18 |
| RKO | Colorectal Carcinoma | 0.21 |
| NCM460 | Normal Colon Epithelium | 44.95 |
Data sourced from Wang et al., Autophagy, 2023.[2] The significantly higher IC50 value in the non-cancerous NCM460 cell line suggests a therapeutic window for this compound, with greater toxicity towards cancer cells.
Table 2: Qualitative Summary of this compound-Induced Cellular Effects
| Experimental Endpoint | Observation in CRC cells treated with this compound |
| Lysosomal Membrane Permeabilization | Obvious increase in Acridine Orange green fluorescence, indicating cytosolic leakage from lysosomes.[2] |
| Lysophagy Induction | Increased recruitment of LGALS3 to damaged lysosomes. |
| Apoptosis | Significant induction of apoptosis observed via flow cytometry.[2] |
| Protein Expression | Upregulation of LGALS3; Cleavage of PARP and caspases. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the molecular cascade initiated by this compound in CRC cells.
Caption: this compound-induced lysosomal damage pathway in CRC cells.
Experimental Workflow Diagram
This diagram outlines the general sequence of laboratory procedures to assess this compound's effect.
References
Periplocin's Potential in Lung Cancer: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Periplocin, a cardiac glycoside extracted from the cortex of Periploca sepium, has demonstrated significant anti-tumor activity in various preclinical lung cancer models. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing a detailed overview of its effects on lung cancer cells and in vivo models. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Core Findings: Mechanisms of Action
Preliminary studies have elucidated two primary mechanisms through which this compound exerts its anti-cancer effects in lung cancer models: the induction of apoptosis and the potentiation of ferroptosis.
Induction of Apoptosis
This compound has been shown to inhibit the growth of lung cancer cells and induce programmed cell death, or apoptosis, in a time- and dose-dependent manner.[1][2] This is achieved through the modulation of key signaling pathways and apoptosis-related proteins.
The compound effectively blocks the AKT/ERK signaling pathways , which are crucial for cell growth and survival.[1][2] Furthermore, this compound instigates cell cycle arrest in the G0/G1 phase.[2] Mechanistically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade.[2] In vivo studies have also indicated that this compound can suppress intratumoral angiogenesis, further impeding tumor growth.[2]
Potentiation of Ferroptosis
More recent research has unveiled a novel mechanism involving ferroptosis, a form of iron-dependent programmed cell death. This compound potentiates ferroptotic cell death in non-small cell lung cancer (NSCLC) by inducing the proteasomal degradation of Nrf2, a key transcription factor in the cellular antioxidant response.[3][4] This degradation of Nrf2 sensitizes lung cancer cells to ferroptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound in lung cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h |
| A549 | Non-Small Cell Lung Cancer | 0.08[5] |
| SPCA-1 | Lung Adenocarcinoma | 0.24[5] |
| H1975 | Non-Small Cell Lung Cancer | 0.21[5] |
| NCI-H446 | Small Cell Lung Cancer | 0.18[5] |
| NCI-H460 | Large Cell Lung Cancer | 0.4[5] |
| 95D | Lung Cancer | 0.43[5] |
| LL/2 | Mouse Lewis Lung Carcinoma | 0.35[5] |
Table 2: Key Protein Modulation by this compound in Lung Cancer Cells
| Protein | Effect | Signaling Pathway | Reference |
| p-AKT | Decreased | AKT/ERK | [1][2] |
| p-ERK | Decreased | AKT/ERK | [1][2] |
| Bcl-2 | Downregulated | Apoptosis | [2] |
| Bax | Upregulated | Apoptosis | [2] |
| Caspase-3 | Activated | Apoptosis | [2] |
| Caspase-9 | Activated | Apoptosis | [2] |
| Nrf2 | Degradation | Ferroptosis | [3][4] |
| ATP5A1 | Downregulated | - | [6] |
| EIF5A | Downregulated | - | [6] |
| ALDH1 | Downregulated | - | [6] |
| PSMB6 | Downregulated | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549, LL/2) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 0 to 0.4 µg/ml) for specified durations (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The cell viability was calculated as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: Treated and untreated lung cancer cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) were separated by SDS-PAGE on 10-12% polyacrylamide gels.
-
Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Athymic nude mice were subcutaneously injected with lung cancer cells (e.g., 1 x 10⁶ A549 or LL/2 cells) in the flank.
-
Tumor Growth and Treatment: When the tumors reached a palpable size (e.g., 50-100 mm³), the mice were randomly assigned to treatment and control groups. This compound was administered via intraperitoneal injection at specified doses (e.g., 1-2 mg/kg) on a defined schedule.
-
Tumor Measurement: Tumor volume was measured every few days using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67, CD31, or Western blotting).
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in lung cancer cells.
Caption: this compound-induced apoptotic signaling pathway in lung cancer.
Caption: this compound-potentiated ferroptosis pathway in NSCLC.
Caption: General experimental workflow for preclinical studies of this compound.
References
- 1. karger.com [karger.com]
- 2. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative proteomic analysis of anti-cancer mechanism by this compound treatment in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Periplocin Treatment of PANC-1 Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Periplocin, a natural cardiac glycoside extracted from the bark of Periploca sepium, has demonstrated significant anti-tumor activities across various cancer types.[1][2] In the context of pancreatic ductal adenocarcinoma (PDAC), a malignancy with a notably poor prognosis, this compound presents a promising therapeutic avenue. The PANC-1 cell line is a well-established and widely used model for studying pancreatic cancer, known for its resilience and representative genetic mutations. Research has shown that this compound effectively inhibits the proliferation of PANC-1 cells, induces programmed cell death (apoptosis), and triggers autophagy by modulating key cellular signaling pathways.[3][4]
This document provides a detailed protocol for the treatment of PANC-1 cells with this compound. It consolidates quantitative data from published studies, outlines methodologies for key experiments, and visualizes the underlying molecular mechanism and experimental workflows. The core mechanism of this compound in PANC-1 cells involves the activation of the AMPK/mTOR signaling pathway, leading to the inhibition of cell growth and induction of apoptosis.[1][5]
Data Presentation: Efficacy of this compound in PANC-1 Cells
The following tables summarize the quantitative effects of this compound on the PANC-1 human pancreatic cancer cell line as reported in scientific literature.
Table 1: Summary of this compound's Biological Effects on PANC-1 Cells
| Parameter | Value / Observation | Concentrations Tested | Reference |
|---|---|---|---|
| IC50 Value | 71.6 nM | Not specified | [6] |
| Proliferation | Significant inhibition | 125 nM, 250 nM | [3][7] |
| Colony Formation | Significantly decreased | 125 nM, 250 nM | [3][8] |
| Apoptosis | Induced | Not specified | [1][4][5] |
| Autophagy | Induced | 125 nM, 250 nM | [3][4][7] |
| Migration & Invasion | Attenuated | Not specified |[1][5] |
Table 2: Key Protein Expression Changes in PANC-1 Cells upon this compound Treatment
| Pathway | Protein | Change in Expression/Activity | Reference |
|---|---|---|---|
| AMPK/mTOR Signaling | p-AMPK | Increased | [3][9] |
| p-mTOR | Decreased | [3][9] | |
| p70S6K | Inhibited | [1][5] | |
| Apoptosis Regulation | Bax | Increased | [5] |
| Bcl-2 | Decreased | [5] | |
| Cleaved Caspase-3 | Increased | [5] | |
| Cleaved Caspase-8 | Increased | [5] | |
| Autophagy Markers | LC3B-II / LC3B-I Ratio | Increased | [7] |
| | p62 | Decreased |[7] |
Visualized Signaling Pathway and Workflow
The following diagrams illustrate the molecular pathway targeted by this compound and a general experimental workflow for its study.
Caption: this compound signaling in PANC-1 cells.
Caption: General experimental workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: PANC-1 (human pancreatic carcinoma, epithelial-like)
-
Compound: this compound (dissolved in DMSO to create a stock solution, stored at -20°C)
-
Media: Dulbecco's Modified Eagle Medium (DMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution
-
Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), DMSO (vehicle control), MTT reagent, Annexin V-FITC/PI Apoptosis Detection Kit, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Primary and Secondary Antibodies (see Table 2), DAPI, Paraformaldehyde (PFA).
PANC-1 Cell Culture
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells using Trypsin-EDTA when they reach 80-90% confluency.
Protocol 1: Cell Proliferation (Colony Formation Assay)
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Seeding: Harvest and count PANC-1 cells. Seed approximately 1,000 cells per well into 6-well plates.
-
Incubation: Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 nM, 125 nM, 250 nM) or a vehicle control (DMSO).[7]
-
Incubation: Culture the cells for 24 hours.[7]
-
Recovery: Replace the treatment medium with fresh, drug-free medium and continue to culture for 10-14 days, or until visible colonies form. Replace the medium every 3 days.
-
Staining: Wash the colonies gently with PBS. Fix them with 4% PFA for 15 minutes. Stain with 0.1% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the extent of apoptosis and necrosis induced by this compound.
-
Cell Seeding: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, wash with PBS and briefly incubate with Trypsin-EDTA.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend cells in 1X Binding Buffer provided in an Annexin V-FITC/PI Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blotting for Protein Expression
This method is used to detect changes in the expression and phosphorylation status of key proteins in the AMPK/mTOR pathway.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Autophagy Detection by LC3B Immunofluorescence
This protocol visualizes the formation of LC3B puncta, a hallmark of autophagy.
-
Cell Seeding: Seed PANC-1 cells on glass coverslips in a 24-well plate.
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 125 nM, 250 nM) for 24 hours.[3]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with an anti-LC3B primary antibody overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The formation of distinct green fluorescent puncta (LC3B) in the cytoplasm indicates autophagy induction.[3]
References
- 1. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Colony Formation Assay with Periplocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor activities.[1] It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines, including pancreatic, gastric, and oral squamous cell carcinoma.[2][3] The colony formation assay, or clonogenic assay, is a fundamental in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony.[4] This assay is a gold standard for evaluating the long-term effects of cytotoxic agents and ionizing radiation on cancer cells.[4] These application notes provide a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of this compound on cancer cells.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the modulation of key signaling pathways. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] Activation of AMPK, a cellular energy sensor, leads to the suppression of mTORC1, a key regulator of protein synthesis and cell growth.[5] This inhibition of the AMPK/mTOR pathway by this compound has been shown to induce autophagy and apoptosis in pancreatic cancer cells.[3][6] Additionally, this compound has been reported to activate the ERK1/2-EGR1 pathway, which can also contribute to the induction of apoptosis in gastric cancer cells.[2][7]
Data Presentation
The inhibitory effect of this compound on colony formation can be quantified and presented in a tabular format for clear comparison. The Plating Efficiency (PE) and Surviving Fraction (SF) are key parameters calculated from the raw colony counts.
Plating Efficiency (PE): The percentage of seeded cells that form colonies in the untreated control group. PE = (Number of colonies formed / Number of cells seeded) x 100%
Surviving Fraction (SF): The fraction of cells that survive treatment with this compound and form colonies, normalized to the plating efficiency. SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
The IC50 value, the concentration of a drug that reduces the surviving fraction by 50%, is a critical metric for evaluating the potency of an anti-cancer compound.[8]
| Treatment Group | This compound Concentration (nM) | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Control | 0 | 500 | 150 ± 12 | 30 | 1.00 |
| This compound | 50 | 500 | 105 ± 9 | - | 0.70 |
| This compound | 100 | 500 | 75 ± 8 | - | 0.50 |
| This compound | 250 | 500 | 30 ± 5 | - | 0.20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting a colony formation assay with this compound.
Materials
-
Cancer cell line of interest (e.g., PANC-1, SGC-7901, CAL-27)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO and diluted in culture medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
6-well tissue culture plates
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol
-
Sterile water
-
Incubator (37°C, 5% CO2)
-
Microscope for cell counting and colony visualization
Protocol
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into 6-well plates at a predetermined density (typically 200-1000 cells per well, depending on the cell line's proliferation rate). Ensure a single-cell suspension for accurate colony formation from individual cells. d. Incubate the plates overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare a series of this compound dilutions in complete culture medium from a stock solution. A typical concentration range to test for this compound is between 50 nM and 500 nM.[3] b. Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). c. Incubate the plates for the desired treatment duration (e.g., 24-48 hours).
-
Colony Formation: a. After the treatment period, carefully remove the this compound-containing medium. b. Wash the cells gently with sterile PBS. c. Add fresh, drug-free complete culture medium to each well. d. Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days to ensure nutrient availability. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: a. Once colonies are of a suitable size, remove the culture medium. b. Gently wash the wells twice with PBS. c. Add 1-2 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry completely. e. Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Carefully remove the staining solution and wash the plates with running tap water until the excess stain is removed. g. Allow the plates to air dry.
-
Colony Counting and Data Analysis: a. Once dry, the plates can be photographed or scanned. b. Count the number of colonies in each well. Colonies are typically counted if they contain ≥50 cells. This can be done manually using a microscope or with automated colony counting software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group as described in the Data Presentation section. d. Plot the surviving fraction against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the colony formation assay with this compound.
Caption: Signaling pathways affected by this compound in cancer cells.
References
- 1. Antitumor Effect of this compound in TRAIL-Resistant gastric cancer cells via upregulation of death receptor through activating ERK1/2-EGR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Cortex Periplocae Induced Apoptosis of Gastric Cancer Cells via the ERK1/2-EGR1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. karger.com [karger.com]
- 8. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
Measuring Periplocin-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor properties by inducing apoptosis in various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for measuring this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method detailed is Annexin V and Propidium Iodide (PI) staining, which allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis through multiple signaling pathways, primarily the AMPK/mTOR pathway and the ERK1/2-EGR1 pathway .
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[2] This inhibition halts protein synthesis and shifts the cellular balance towards apoptosis.[2] This pathway ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis, involving the Bcl-2 family of proteins and caspase activation.[2]
-
ERK1/2-EGR1 Pathway: In some cancer types, such as gastric cancer, this compound has been shown to induce apoptosis by activating the ERK1/2-EGR1 signaling pathway.[3][4] This leads to the upregulation of death receptors like DR4 and DR5 on the cell surface, sensitizing the cells to apoptosis-inducing ligands.[5]
Data Presentation: this compound-Induced Apoptosis in Cancer Cell Lines
The following tables summarize the dose-dependent effect of this compound on apoptosis in various cancer cell lines, as measured by flow cytometry.
Table 1: Apoptosis in Pancreatic Cancer Cells (CFPAC-1 and PANC-1) after 24-hour this compound Treatment
| Cell Line | This compound Concentration (nM) | Total Apoptotic Cells (%) |
| CFPAC-1 | 0 (Control) | ~5% |
| 125 | Significantly Increased | |
| 250 | Significantly Increased | |
| PANC-1 | 0 (Control) | ~5% |
| 125 | Significantly Increased | |
| 250 | Significantly Increased |
Data adapted from a study by Zhang et al. (2022). The study demonstrated a significant increase in the proportion of apoptotic cells with this compound treatment, though specific percentages were not provided in the abstract.[6]
Table 2: Apoptosis in Oral Squamous Cell Carcinoma (OSCC) Cells after 48-hour this compound Treatment
| Cell Line | This compound Concentration (ng/mL) | Apoptosis Rate (%) |
| SCC-15 | 0 (Control) | Not specified |
| 50 | 7.85 | |
| 100 | 27.57 | |
| CAL-27 | 0 (Control) | Not specified |
| 50 | 4.23 | |
| 100 | 22.28 |
Data from a study on OSCC cells, which showed a dose-dependent increase in apoptosis.[1]
Table 3: Apoptosis in Lymphoma Cell Lines after this compound Treatment
| Cell Line | This compound Concentration (ng/mL) | Apoptotic Rate (%) (Mean ± SD) |
| HuT 78 | 100 | 16.43 ± 7.08 |
| 200 | 27.92 ± 5.15 | |
| 400 | 45.90 ± 8.69 | |
| Jurkat | 100 | 5.77 ± 1.83 |
| 200 | 10.11 ± 1.12 | |
| 400 | 10.61 ± 0.50 |
This study highlights the pro-apoptotic effect of this compound on lymphoma cell lines.[7]
Signaling Pathway Diagrams
Caption: this compound activates the AMPK/mTOR signaling pathway to induce apoptosis.
Caption: this compound induces apoptosis via the ERK1/2-EGR1 signaling pathway.
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol outlines the steps for staining cells to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Cell culture medium
-
This compound
-
Control vehicle (e.g., DMSO)
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow:
References
- 1. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Extracted from Cortex Periplocae Induced Apoptosis of Gastric Cancer Cells via the ERK1/2-EGR1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Erratum: this compound Extracted from Cortex Periplocae Induced Apoptosis of Gastric Cancer Cells via the ERK1/2-EGR1 Pathway - Karger Publishers - Figshare [karger.figshare.com]
- 5. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Periplocin's Impact on Protein Expression: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of Periplocin on protein expression using Western blot analysis. This compound, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor activity in various cancer models. Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation. Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by quantifying changes in the expression and phosphorylation status of target proteins.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by influencing several critical signaling pathways. Understanding these pathways is essential for identifying relevant protein targets for Western blot analysis.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax). This shift in balance results in the activation of the caspase cascade, including caspase-3, -8, and -9, ultimately leading to programmed cell death.[1]
-
Inhibition of PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like Akt and mTOR.[2] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.
-
Modulation of MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell growth and differentiation. This compound can modulate this pathway, often leading to the activation of pro-apoptotic signaling.[3][4]
-
Suppression of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation and cell survival. This compound can suppress the activation of NF-κB, thereby reducing the expression of inflammatory and anti-apoptotic genes.
Quantitative Analysis of Protein Expression Changes
The following tables summarize the observed changes in protein expression in various cancer cell lines after treatment with this compound, as determined by Western blot analysis. The IC50 values for this compound are also provided to guide concentration selection for in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration |
| MDA-MB-231 | Breast Cancer | 7.5 µM[2] |
| HepG2 | Hepatocellular Carcinoma | 8.58 µM[5] |
| Huh-7 | Hepatocellular Carcinoma | 13.80 µM[5] |
| MHCC-97H | Hepatocellular Carcinoma | 25.16 µM[5] |
Table 2: Modulation of Key Proteins by this compound Treatment
| Protein | Pathway | Cell Line | This compound Concentration | Treatment Duration | Observed Effect |
| Apoptosis-Related Proteins | |||||
| Bcl-2 | Apoptosis | Pancreatic Cancer Cells | Not Specified | Not Specified | Decreased Expression[1] |
| Bax | Apoptosis | Pancreatic Cancer Cells | Not Specified | Not Specified | Increased Expression[1] |
| Cleaved Caspase-3 | Apoptosis | Pancreatic Cancer Cells | Not Specified | Not Specified | Upregulated[6] |
| Cleaved Caspase-8 | Apoptosis | Pancreatic Cancer Cells | Not Specified | Not Specified | Increased Expression[1] |
| Cleaved Caspase-9 | Apoptosis | Breast Cancer Cells | Not Specified | Not Specified | Increased Activity[2] |
| PI3K/Akt/mTOR Pathway | |||||
| p-Akt | PI3K/Akt | Breast Cancer Cells | Not Specified | Not Specified | Decreased Activity[2] |
| p-mTOR | PI3K/Akt | Pancreatic Cancer Cells | Not Specified | Not Specified | Decreased Expression[6] |
| MAPK/ERK Pathway | |||||
| p-ERK | MAPK/ERK | Myxofibrosarcoma Cells | IC50 | 10 min - 24 h | Upregulated[3] |
| p-p38 | MAPK/ERK | Myxofibrosarcoma Cells | IC50 | 10 min - 24 h | Upregulated[3] |
| p-JNK | MAPK/ERK | Myxofibrosarcoma Cells | IC50 | 10 min - 24 h | Upregulated[3] |
| NF-κB Pathway | |||||
| Nrf2 | NF-κB | Non-small Cell Lung Cancer | Not Specified | Not Specified | Decreased Levels[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols for Western Blot Analysis
This section provides a detailed, step-by-step protocol for performing Western blot analysis to investigate the effect of this compound on protein expression in cultured cells.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Once the cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., based on pre-determined IC50 values) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a Bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using RIPA buffer.
IV. Sample Preparation for SDS-PAGE
-
Laemmli Buffer: To the normalized protein samples, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifugation: Briefly centrifuge the samples to pellet any debris.
V. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
VI. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in the blocking buffer) specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody (diluted in the blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. The results can be expressed as fold change relative to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ki67 Immunofluorescence Staining in Periplocin-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ki67 immunofluorescence staining for assessing the anti-proliferative effects of Periplocin on tumor tissues. This document includes an overview of the mechanism of action of this compound, detailed protocols for Ki67 staining, and data presentation guidelines.
Introduction
This compound, a cardiac glycoside, has demonstrated significant anti-tumor properties by inhibiting cell proliferation and inducing apoptosis in various cancer models.[1][2] A key indicator of cell proliferation is the nuclear protein Ki67, which is expressed in all active phases of the cell cycle. Consequently, a reduction in the percentage of Ki67-positive cells within a tumor is a strong indicator of the efficacy of an anti-proliferative agent like this compound. Studies have shown that this compound treatment leads to a notable decrease in Ki67 expression in cancer cells, including non-small cell lung cancer and hepatocellular carcinoma.[3][4] This document outlines the protocols for performing and quantifying Ki67 immunofluorescence staining in this compound-treated tumor xenografts.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. Two of the prominent pathways are:
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a critical energy sensor in cells. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR signaling leads to a downstream reduction in protein synthesis and cell cycle progression, ultimately resulting in decreased proliferation and induction of apoptosis.[2][5]
-
β-catenin/TCF Signaling Pathway: this compound has been shown to inhibit the β-catenin/T-cell factor (TCF) signaling pathway.[1] This pathway is often dysregulated in cancer, leading to the transcription of genes involved in cell proliferation and survival. By downregulating this pathway, this compound can suppress tumor growth.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on Ki67 expression in tumor xenografts. This data is illustrative and reflects the trends observed in published studies.
| Treatment Group | Dosage | Duration | % Ki67 Positive Cells (Mean ± SD) |
| Control (Vehicle) | - | 21 days | 85.2 ± 5.8 |
| This compound | 5 mg/kg | 21 days | 42.5 ± 4.2 |
| This compound | 10 mg/kg | 21 days | 21.3 ± 3.1 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the expected outcome of this compound treatment on Ki67 expression. Actual results may vary depending on the tumor model, experimental conditions, and quantification methods.
Experimental Protocols
This section provides a detailed protocol for Ki67 immunofluorescence staining in formalin-fixed, paraffin-embedded (FFPE) tumor sections derived from this compound-treated xenografts.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
III. Antigen Retrieval
-
Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution with the slides to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the antigen retrieval solution for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in Phosphate Buffered Saline (PBS).
IV. Immunofluorescence Staining
-
Permeabilization: Incubate sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating sections with 5% normal goat serum and 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash slides three times with PBST for 5 minutes each in the dark.
-
Counterstaining: Mount slides with a mounting medium containing a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole).
-
Sealing: Seal the coverslip with nail polish to prevent drying.
V. Image Acquisition and Quantification
-
Imaging: Acquire images using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Quantification:
-
Randomly select at least five high-power fields per tumor section.
-
Count the total number of DAPI-stained nuclei (blue) and the number of Ki67-positive nuclei (e.g., red or green, depending on the fluorophore).
-
Calculate the Ki67 proliferation index as: (Number of Ki67-positive nuclei / Total number of nuclei) x 100%.
-
Visualizations
Signaling Pathways
Caption: this compound activates AMPK, leading to mTORC1 inhibition and reduced cell proliferation.
Caption: this compound inhibits the β-catenin/TCF signaling pathway, suppressing pro-proliferative gene expression.
Experimental Workflow
Caption: Experimental workflow for Ki67 immunofluorescence staining and analysis in FFPE tumor tissues.
References
- 1. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Xenograft Mouse Model for Periplocin Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell proliferation and the induction of apoptosis across various cancer cell lines.[1][2] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in cell survival and death.[3][4] This document provides a comprehensive guide to establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound. The protocols detailed herein cover cell line selection, animal model establishment, treatment administration, and endpoint analyses, including immunohistochemistry, TUNEL assays, and Western blotting.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways, leading to apoptosis and the inhibition of tumor growth.[4][5] Notably, it has been shown to suppress the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation.[3][6] Additionally, this compound can activate the AMPK/mTOR pathway, further contributing to the induction of apoptosis.[2][5] The compound has also been found to inhibit the NF-κB signaling pathway and to influence the MAPK/ERK pathway, both of which are crucial for cancer cell proliferation and survival.[4][7][8]
A diagram illustrating the signaling pathways affected by this compound is presented below:
Experimental Workflow
The overall experimental workflow for establishing a xenograft mouse model and testing the efficacy of this compound is outlined below.
Experimental Protocols
Cell Line Culture and Preparation
1.1. Cell Line Selection and Culture:
-
Select a human cancer cell line known to be responsive to this compound or with a relevant genetic background (e.g., pancreatic cancer cell lines like PANC-1 or CFPAC-1, or lung cancer cell lines such as A549).[9][10]
-
Culture the selected cells in their recommended complete medium, ensuring they are in the logarithmic growth phase and free from mycoplasma contamination.[3]
1.2. Cell Harvesting and Preparation for Injection:
-
When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.[2]
-
Neutralize the trypsin with complete medium, and centrifuge the cells at approximately 1500 rpm for 5 minutes.[3]
-
Wash the cell pellet twice with sterile, ice-cold PBS.[2]
-
Resuspend the cells in ice-cold PBS or serum-free medium at a concentration of 1 x 107 cells/mL.[4]
-
Perform a viability count using trypan blue; viability should be >95%.[2]
-
(Optional) For cell lines with low tumorigenicity, resuspend the cells in a 1:1 mixture of PBS/serum-free medium and Matrigel.[3]
Establishment of the Subcutaneous Xenograft Model
2.1. Animals:
-
Use immunodeficient mice, such as BALB/c nude or NOD/SCID mice, aged 4-6 weeks.[4][5]
-
Allow mice to acclimatize for at least one week before the experiment.[2]
2.2. Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method.
-
Clean the injection site (typically the right flank) with 70% ethanol.[3]
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 1 x 106 cells).[2]
-
Gently lift the skin and inject the cell suspension subcutaneously.[3]
2.3. Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[4]
-
Calculate the tumor volume using the formula: Volume = (W2 x L) / 2.[4]
-
When the average tumor volume reaches approximately 50-100 mm3, randomize the mice into treatment and control groups (n=5-10 mice per group).[10]
This compound Treatment
3.1. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., PBS).
-
Based on previous studies, a starting dose of 15 mg/kg can be administered via intraperitoneal (IP) injection every other day.[10][11] Doses ranging from 5-20 mg/kg have also been reported.[12][13]
-
The control group should receive an equivalent volume of the vehicle.
3.2. Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period.[12]
-
Monitor the general health of the animals daily.
Endpoint Analyses
At the end of the treatment period (e.g., 2-4 weeks), euthanize the mice and excise the tumors. Divide each tumor for the following analyses.
4.1. Immunohistochemistry (IHC) Protocol:
-
Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on charged slides.[14]
-
Deparaffinize and rehydrate the sections.[14]
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).[14]
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against a proliferation marker (e.g., Ki-67).[12]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.[15]
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to quantify the percentage of Ki-67 positive cells.
4.2. TUNEL Assay Protocol for Apoptosis Detection:
-
Use paraffin-embedded tumor sections as prepared for IHC.
-
Deparaffinize and rehydrate the sections.
-
Permeabilize the tissue with Proteinase K.[7]
-
Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) in a humidified chamber, protected from light.[7][16]
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or propidium (B1200493) iodide.[17]
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the apoptotic index (percentage of TUNEL-positive cells).[7]
4.3. Western Blot Protocol for Protein Expression:
-
Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.[18]
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.[19]
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.[18]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in the following tables for clear comparison between the control and this compound-treated groups.
Table 1: Tumor Volume and Body Weight Measurements
| Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Final Day (mm³) | Initial Body Weight (g) | Final Body Weight (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (15 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Endpoint Tumor Analysis
| Group | Final Tumor Weight (g) | Ki-67 Positive Cells (%) | TUNEL Positive Cells (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (15 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Relative Protein Expression from Western Blot Analysis
| Group | p-Akt / Total Akt | p-mTOR / Total mTOR | Cleaved Caspase-3 / Caspase-3 | Bax / Bcl-2 Ratio |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (15 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. veterinarypaper.com [veterinarypaper.com]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]
- 5. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 6. Cell line model repository | Yale Cancer Center [medicine.yale.edu]
- 7. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 8. benchchem.com [benchchem.com]
- 9. Xenograft Models - Altogen Labs [altogenlabs.com]
- 10. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUNEL staining [abcam.com]
- 16. Video: The TUNEL Assay [jove.com]
- 17. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 19. Sample preparation for western blot | Abcam [abcam.com]
- 20. origene.com [origene.com]
Application Notes and Protocols for Determining Periplocin IC50 Values Using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1] A key mechanism of this compound's action involves the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and survival.[1] The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. These application notes provide a detailed protocol for determining the IC50 value of this compound in cancer cell lines using a colorimetric MTS assay.
The MTS assay is a robust method for assessing cell viability. In this assay, metabolically active cells reduce the tetrazolium salt MTS into a colored formazan (B1609692) product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[2]
Data Presentation
The following table summarizes hypothetical data from an MTS assay used to determine the IC50 value of this compound on a cancer cell line after a 48-hour treatment.
| This compound Concentration (ng/mL) | Absorbance (490 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 50 | 0.98 ± 0.06 | 78.4% |
| 100 | 0.75 ± 0.05 | 60.0% |
| 200 | 0.45 ± 0.04 | 36.0% |
| 400 | 0.25 ± 0.03 | 20.0% |
| 800 | 0.15 ± 0.02 | 12.0% |
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 96%)
-
Cancer cell lines (e.g., SGC-7901 gastric cancer, CAL-27 oral squamous cell carcinoma, or PANC-1 pancreatic cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTS reagent (containing an electron coupling reagent like PES)[3]
-
96-well flat-bottom sterile culture plates
-
Sterile, multichannel pipettes and tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
Caption: Workflow for the MTS assay to determine this compound's IC50.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 50 to 400 ng/mL.[4] Other studies have used concentrations in the nanomolar range, such as 125 nM and 250 nM.[5] It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific cell line.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTS Assay:
-
Following the treatment incubation, add 20 µL of the MTS reagent to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis and IC50 Determination:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
IC50 Determination: Plot the percentage viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value.
-
This compound Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by activating the AMPK/mTOR signaling pathway.[5] The following diagram illustrates this mechanism.
Caption: this compound activates AMPK, leading to mTOR inhibition and apoptosis.
Troubleshooting
-
High background: Ensure proper blank subtraction and check for contamination in the medium or reagents.
-
Low signal: Increase cell seeding density or optimize the MTS incubation time.
-
Inconsistent results: Ensure accurate pipetting, uniform cell seeding, and check for potential DMSO toxicity at higher concentrations (typically keep below 0.5%).
These application notes provide a comprehensive guide for determining the IC50 of this compound using an MTS assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data for their drug development studies.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-Metastatic Potential of Periplocin using a Transwell Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a Transwell invasion assay to evaluate the inhibitory effects of Periplocin on cancer cell metastasis. The provided protocols and data will enable researchers to design and execute robust experiments to investigate the anti-metastatic properties of this natural compound.
This compound, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer types.[1][2] Emerging evidence suggests that this compound also possesses the ability to suppress the metastatic cascade, a critical process in cancer progression.[1][3] The Transwell invasion assay is a widely accepted in vitro method to quantify the invasive potential of cancer cells and to screen for anti-metastatic compounds.[4][5][6] This assay mimics the passage of cancer cells through the extracellular matrix (ECM), a key step in metastasis.[4][6]
Data Presentation: Efficacy of this compound in Inhibiting Cancer Cell Invasion
The following table summarizes the quantitative data from studies that have investigated the effect of this compound on cancer cell invasion using the Transwell assay. This data provides a valuable reference for selecting appropriate cell lines and concentration ranges for future studies.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | % Inhibition of Invasion (Approx.) | Reference |
| SCC-15 | Oral Squamous Cell Carcinoma | 50 ng/mL | Not Specified | ~40% | [1][7] |
| SCC-15 | Oral Squamous Cell Carcinoma | 100 ng/mL | Not Specified | ~70% | [1][7] |
| CAL-27 | Oral Squamous Cell Carcinoma | 50 ng/mL | Not Specified | ~50% | [1][7] |
| CAL-27 | Oral Squamous Cell Carcinoma | 100 ng/mL | Not Specified | ~80% | [1][7] |
| CFPAC-1 | Pancreatic Cancer | 125 nM | 48 hours | ~50% | [8] |
| CFPAC-1 | Pancreatic Cancer | 250 nM | 48 hours | ~75% | [8] |
| PANC-1 | Pancreatic Cancer | 125 nM | 48 hours | ~45% | [8] |
| PANC-1 | Pancreatic Cancer | 250 nM | 48 hours | ~70% | [8] |
Experimental Protocols
This section provides a detailed protocol for conducting a Transwell invasion assay to assess the effect of this compound on the metastatic potential of cancer cells.
Materials
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel™ Basement Membrane Matrix
-
Cancer cell lines of interest (e.g., SCC-15, CAL-27, CFPAC-1, PANC-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Methods
1. Preparation of Matrigel-coated Transwell Inserts
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 1-2 mg/mL, but may need optimization depending on the cell line).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
2. Cell Preparation and Seeding
-
Culture cancer cells to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.
-
To the cell suspension, add this compound at various concentrations (e.g., 0, 50, 100, 200 ng/mL). Include a vehicle control (e.g., DMSO).
-
Remove any remaining liquid from the rehydrated Matrigel in the inserts.
-
Add 200 µL of the cell suspension containing this compound or vehicle to the upper chamber of the Matrigel-coated inserts.
3. Invasion Assay
-
To the lower chamber of the 24-well plate, add 600-800 µL of complete culture medium (containing 10% FBS) as a chemoattractant.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time should be optimized for each cell line.
4. Staining and Quantification
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the fixed cells by immersing the inserts in a staining solution for 15-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, capture images of the stained cells from several random fields for each membrane.
-
Quantify the number of invaded cells per field using image analysis software. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
Visualizations
Experimental Workflow
Caption: Transwell Invasion Assay Workflow.
Signaling Pathways Affected by this compound in Metastasis
Caption: this compound's Impact on Metastasis Signaling.
References
- 1. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Network Pharmacology to Identify Periplocin Targets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor activities across various cancer types, including lung, pancreatic, colorectal, and oral squamous cell carcinoma.[1][2][3][4] Network pharmacology, an interdisciplinary approach that combines systems biology, bioinformatics, and pharmacology, provides a powerful framework for elucidating the complex mechanisms of action of traditional medicines like this compound. This document provides detailed application notes and protocols for utilizing network pharmacology to identify the molecular targets of this compound and validate these findings through established experimental techniques.
The core principle of this approach is to move from a "one drug, one target" paradigm to a "multi-component, multi-target" perspective, which is particularly well-suited for understanding the therapeutic effects of natural compounds. A typical network pharmacology workflow involves identifying potential drug targets, constructing drug-target-disease networks, and analyzing the underlying signaling pathways.[5][6]
I. Network Pharmacology Workflow for this compound Target Identification
The identification of this compound's targets using network pharmacology follows a systematic, multi-step process. This workflow integrates computational prediction with experimental validation to provide a comprehensive understanding of the compound's mechanism of action.
II. Key Signaling Pathways Modulated by this compound
Network pharmacology studies, supported by experimental evidence, have identified several key signaling pathways through which this compound exerts its anti-cancer effects.
A. PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Studies on lymphoma have shown that this compound can inhibit this pathway, leading to anti-tumor effects.[7][8]
B. MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell growth and differentiation. This compound has been found to block the AKT/ERK signaling pathways in lung cancer.[1] In gastric cancer, this compound activates the ERK1/2-EGR1 pathway, which increases the expression of death receptors, enhancing the cells' sensitivity to apoptosis-inducing ligands.[9]
C. AMPK/mTOR Signaling Pathway
In pancreatic cancer, this compound has been shown to induce apoptosis and autophagy by activating the AMPK/mTOR pathway.[9][10][11] Activation of AMPK and subsequent inhibition of mTOR leads to the suppression of cell proliferation and the induction of programmed cell death.
III. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the anti-cancer effects of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (h) | Reference |
| HuT 78 | Lymphoma | 484.94 ± 24.67 | 48 | [12] |
| Jurkat | Lymphoma | 541.68 ± 58.47 | 48 | [12] |
| SCC-15 | Oral Squamous Cell Carcinoma | Not specified | 48 | [4] |
| CAL-27 | Oral Squamous Cell Carcinoma | Not specified | 48 | [4] |
| PANC-1 | Pancreatic Cancer | ~125-250 nM | 24 | [9][11] |
| CFPAC-1 | Pancreatic Cancer | ~125-250 nM | 24 | [9][11] |
Table 2: Effect of this compound on Apoptosis in Oral Squamous Cell Carcinoma (OSCC) Cells
| Cell Line | This compound Concentration (ng/mL) | Apoptosis Rate (%) | Reference |
| SCC-15 | 50 | 7.85 | [4] |
| SCC-15 | 100 | 27.57 | [4] |
| CAL-27 | 50 | 4.23 | [4] |
| CAL-27 | 100 | 22.28 | [4] |
IV. Detailed Experimental Protocols
A. Protocol for Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14]
Objective: To predict the binding affinity and interaction between this compound and its potential protein targets.
Materials:
-
3D structure of this compound (can be obtained from PubChem).[15]
-
3D structure of the target protein (can be obtained from the Protein Data Bank - PDB).
-
Molecular docking software (e.g., AutoDock, PyRx).[13][16][17]
-
Visualization software (e.g., Discovery Studio, PyMOL).
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Use a tool like Open Babel to convert the structure to the PDBQT format required by AutoDock.[18] This step involves adding hydrogen atoms and assigning charges.
-
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using software like MGLTools.[18]
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This can be based on the location of a known ligand or predicted binding pockets.
-
Set up a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking simulation.
-
-
Docking Simulation:
-
Use a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore different conformations of this compound within the grid box.[13]
-
The software will calculate the binding energy for each conformation.
-
-
Analysis of Results:
-
Analyze the docking results to identify the conformation with the lowest binding energy, which represents the most stable binding mode.
-
Visualize the protein-ligand complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
B. Protocol for Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the real-time interaction between two molecules without the need for labeling.[19][20]
Objective: To quantitatively measure the binding affinity (KD) between this compound and a purified target protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified target protein (ligand).
-
This compound (analyte).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface. The protein will covalently bind to the chip via amine coupling.[21]
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (analyte) over the immobilized ligand surface.
-
The binding of this compound to the target protein will cause a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
After each injection, inject the running buffer to monitor the dissociation of the complex.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
C. Protocol for Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.[22][23]
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with different concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each sample using a protein assay.[24]
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.[25]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[23]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[24]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
V. Conclusion
The application of network pharmacology provides a robust and systematic approach to unravel the complex mechanisms of action of natural products like this compound. By integrating computational predictions with rigorous experimental validation, researchers can identify novel drug targets and gain a deeper understanding of the signaling pathways involved in their therapeutic effects. The protocols outlined in this document provide a comprehensive guide for scientists and drug development professionals to explore the therapeutic potential of this compound and other natural compounds.
References
- 1. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. youtube.com [youtube.com]
- 14. research.unipd.it [research.unipd.it]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. portlandpress.com [portlandpress.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
- 25. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of Periplocin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium (Cortex Periplocae), has demonstrated significant anti-tumor activities in a variety of preclinical animal models. These notes provide a comprehensive overview of the in vivo administration of this compound for animal studies, focusing on its therapeutic effects, mechanisms of action, and established experimental protocols. This compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells by modulating key signaling pathways, making it a promising candidate for further investigation as a therapeutic agent.[1][2] This document aims to serve as a detailed guide for researchers designing and executing in vivo studies with this compound.
Therapeutic Effects and Mechanism of Action
This compound exerts its anti-tumor effects through a multi-targeted approach, primarily by inducing apoptosis and inhibiting cell proliferation in cancer cells.[1][3][4] In vivo studies have consistently shown its efficacy in reducing tumor volume and weight in various xenograft models, including lung, pancreatic, colon, and gastric cancers.[3][5]
The primary mechanisms of action identified in vivo include:
-
Modulation of Signaling Pathways: this compound has been found to interfere with critical signaling pathways that regulate cell growth, survival, and apoptosis.
-
AKT/ERK Pathway: It inhibits the phosphorylation of AKT and ERK, key kinases that promote cell survival and proliferation.[1]
-
AMPK/mTOR Pathway: this compound can activate AMPK and inhibit the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[3][6]
-
β-catenin/TCF Signaling: It has been shown to down-regulate the expression of β-catenin and its downstream targets, such as survivin and c-myc, which are involved in cell survival and proliferation.[4]
-
-
Induction of Apoptosis: this compound promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to the activation of caspases.[1]
-
Inhibition of Angiogenesis: In some models, this compound has been observed to suppress intratumoral angiogenesis, cutting off the tumor's blood supply.[1]
-
Induction of Lysophagy: Recent studies suggest that this compound can trigger lysosomal damage and induce lysophagy in colorectal cancer cells, contributing to its anti-cancer effects.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on this compound.
Table 1: In Vivo Efficacy of this compound in Different Cancer Models
| Cancer Type | Animal Model | Cell Line | Dosage and Administration Route | Treatment Duration | Key Findings | Reference |
| Lung Cancer | Nude Mice | A549 (human) | Not specified | Not specified | Inhibition of tumor growth | [1] |
| Lung Cancer | Nude Mice | LL/2 (mouse) | Not specified | Not specified | Inhibition of tumor growth | [1] |
| Pancreatic Cancer | Nude BALB/c Mice | CFPAC1 | 15 mg/kg, intraperitoneal injection | Every 2 days for the study duration | Inhibition of tumor growth | [3] |
| Pancreatic Cancer | Nude BALB/c Mice | CFPAC1 | 25 mg/kg, intraperitoneal injection | Daily | Significantly reduced tumor volume and weight | [8] |
| Colon Cancer | Nude Mice | SW480 | 30 mg/kg, intraperitoneal injection | Daily for 12 days | Inhibition of tumor growth and induction of apoptosis | [3] |
| Gastric Cancer | BALB/c Nude Mice | SGC-7901 | Not specified | 14 days | Significantly lower tumor volumes compared to control | [5] |
| Hepatocellular Carcinoma | SCID Mice | HCC cells | 5 mg/kg then 20 mg/kg, intraperitoneal injection | Daily | Reduced tumor size | [9] |
Table 2: In Vivo Toxicology and Safety Observations
| Animal Model | Dosage | Observation Period | Key Findings | Reference |
| Nude Mice | Therapeutic doses | Not specified | Low toxicity in normal cells | [3][5] |
| BALB/c Nude Mice | Not specified | 14 days | No impaired movement or any other visible sign of physical toxicity | [5] |
| SCID Mice | 5 mg/kg and 20 mg/kg | Throughout the study | Body weight of treated mice was monitored, suggesting no major toxicity | [9] |
Experimental Protocols
Animal Model and Xenograft Tumor Implantation
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer agents in vivo.
Materials:
-
Cancer cell line of interest (e.g., A549, PANC-1, SW480)
-
Immunocompromised mice (e.g., Nude, SCID), typically 4-6 weeks old
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (e.g., 27-gauge)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Culture the selected cancer cells under standard conditions to reach the logarithmic growth phase.
-
Harvest the cells by trypsinization and wash them with sterile PBS or serum-free medium.
-
Resuspend the cells in sterile PBS or medium at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank or dorsal side of each mouse.
-
Monitor the animals regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle for dissolution (e.g., sterile PBS, DMSO, or a combination)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Prepare the this compound solution by dissolving the powder in a suitable vehicle. The final concentration of any solvent like DMSO should be kept low and constant across all treatment groups, including the vehicle control.
-
For intraperitoneal (i.p.) injection, administer the prepared this compound solution to the mice in the treatment groups according to the dosages and schedule determined by the study design (e.g., daily, every other day).
-
The control group should receive an equivalent volume of the vehicle solution following the same administration schedule.
-
Monitor the animals' body weight and general health throughout the treatment period.
Evaluation of Anti-Tumor Efficacy
Procedure:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume for each animal.
-
At the end of the study, euthanize the animals according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen for western blot analysis of key protein markers.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the use of this compound, periplocymarin and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Techniques for Measuring Lysosomal Membrane Permeabilization Induced by Periplocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor effects in various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis and autophagy, often mediated through the modulation of signaling pathways such as AMPK/mTOR and ERK1/2-EGR1.[2][3] A growing body of evidence suggests that the destabilization of lysosomal membranes, a process known as Lysosomal Membrane Permeabilization (LMP), is a key event in cell death pathways initiated by various stimuli. This compound has been shown to induce lysosomal damage, making the measurement of LMP a critical aspect of understanding its full mechanism of action and therapeutic potential.[4]
These application notes provide detailed protocols for four common and robust methods to quantify and visualize this compound-induced LMP: Acridine Orange Relocalization, LysoTracker Staining, Galectin-3 Puncta Formation Assay, and Cathepsin B Release Assay.
Mechanism of Action: this compound and Lysosomal Integrity
This compound induces apoptosis and can trigger autophagy in cancer cells.[2] The activation of the AMPK/mTOR pathway by this compound suggests a link to cellular stress and catabolic processes, including the regulation of lysosomal function.[1][2] Recent studies have directly implicated this compound in causing lysosomal damage, which can lead to the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol, thereby triggering downstream cell death cascades.[4] One key indicator of lysosomal damage is the recruitment of cytosolic galectins, such as Galectin-3 (LGALS3), to the damaged lysosomal membrane.[4] The following protocols are designed to directly measure this loss of lysosomal membrane integrity.
Experimental Protocols
Acridine Orange Relocalization Assay
Principle: Acridine Orange (AO) is a lysosomotropic weak base that accumulates in acidic compartments, such as lysosomes, where it forms aggregates that fluoresce bright red. Upon LMP, the pH gradient is lost, and AO is released into the cytoplasm and nucleus, where it intercalates with DNA and RNA to fluoresce green.[5][6] A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
Protocol:
-
Cell Culture: Seed cells in a 96-well plate (for plate reader analysis) or on glass-bottom dishes (for microscopy) and treat with various concentrations of this compound (e.g., 50, 100, 250 nM) for desired time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
Staining:
-
Prepare a 5 µg/mL working solution of Acridine Orange in complete cell culture medium.
-
Remove the culture medium from the cells and add the AO staining solution.
-
Incubate for 15 minutes at 37°C, protected from light.[7]
-
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging and Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with filters for red (excitation ~540-550 nm, emission >600 nm) and green (excitation ~488 nm, emission ~530 nm) fluorescence.[5][6] Healthy cells will show distinct red puncta (lysosomes), while cells with LMP will exhibit a diffuse green fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence using a flow cytometer, measuring the intensity of red and green fluorescence.[8]
-
Data Presentation:
Illustrative data for this compound-treated pancreatic cancer cells (PANC-1) after 24 hours.
| This compound Conc. (nM) | Mean Red Fluorescence Intensity (AU) | Mean Green Fluorescence Intensity (AU) |
| 0 (Control) | 8500 | 1200 |
| 50 | 6200 | 3500 |
| 100 | 4100 | 5800 |
| 250 | 2300 | 8900 |
LysoTracker Staining for Lysosomal Integrity
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles. A decrease in LysoTracker fluorescence intensity indicates a loss of the lysosomal pH gradient, which is a consequence of LMP.[9][10]
Protocol:
-
Cell Culture: Culture and treat cells with this compound as described for the AO assay.
-
Staining:
-
Washing: Wash the cells once with pre-warmed PBS.
-
Analysis:
Data Presentation:
Illustrative data for this compound-treated gastric cancer cells (SGC-7901) after 12 hours.
| This compound Conc. (ng/mL) | Mean LysoTracker Red Fluorescence Intensity (AU) | % Decrease from Control |
| 0 (Control) | 9800 | 0% |
| 50 | 7600 | 22.4% |
| 100 | 5400 | 44.9% |
| 200 | 3100 | 68.4% |
Galectin-3 Puncta Formation Assay
Principle: Galectins are cytosolic proteins that can recognize and bind to β-galactosides, which are normally present on the luminal side of the lysosomal membrane. Upon LMP, these glycans become exposed to the cytosol, leading to the rapid translocation and accumulation of Galectin-3 on the damaged lysosomes, forming distinct puncta.[13][14] This is a highly sensitive and specific method for detecting LMP.[15]
Protocol:
-
Cell Culture: Grow cells on glass coverslips or in imaging-quality multi-well plates and treat with this compound.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Galectin-3 (LGALS3) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal or high-content imaging system.
-
Quantify the number of Galectin-3 puncta per cell. A cell is considered positive for LMP if it displays a defined number of puncta (e.g., >3).[16]
-
Data Presentation:
Illustrative data for this compound-treated colorectal cancer cells (HCT116) after 24 hours.
| This compound Conc. (nM) | % of Cells with Galectin-3 Puncta | Average Puncta per Positive Cell |
| 0 (Control) | < 5% | 1.2 |
| 125 | 35% | 4.8 |
| 250 | 68% | 9.1 |
Cathepsin B Release Assay (Western Blot)
Principle: LMP leads to the leakage of lysosomal proteases, such as Cathepsin B, into the cytosol.[4] The detection of mature Cathepsin B in the cytosolic fraction of the cell lysate by Western blot is a direct measure of LMP.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.
-
Cytosolic Fractionation:
-
Use a digitonin-based cell permeabilization method to selectively permeabilize the plasma membrane while leaving the lysosomal membrane intact in control cells.
-
Alternatively, use a commercial cytosol/mitochondria fractionation kit.
-
Centrifuge to pellet the organelles, and collect the supernatant (cytosolic fraction).
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the mature form of Cathepsin B.
-
Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control and an antibody against a lysosomal marker (e.g., LAMP1) to check for contamination of the cytosolic fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[17]
-
Data Presentation:
Illustrative data for cytosolic Cathepsin B levels in this compound-treated cells after 24 hours.
| This compound Conc. (nM) | Relative Cytosolic Cathepsin B Level (Normalized to GAPDH) |
| 0 (Control) | 1.0 |
| 125 | 3.2 |
| 250 | 7.5 |
Visualizations
Signaling Pathway of this compound-Induced Cell Death
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 9. Use of LysoTracker to Detect Programmed Cell Death in Embryos and Differentiating Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LysoTracker | AAT Bioquest [aatbio.com]
- 11. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 12. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 14. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
Real-time Cell Analysis (RTCA) for Monitoring Periplocin Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1][2][3] Real-time cell analysis (RTCA) offers a powerful platform for monitoring the cellular response to this compound in a continuous, label-free, and quantitative manner.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing RTCA to assess the effects of this compound on cancer cells, along with insights into the underlying signaling pathways.
Principle of RTCA
The xCELLigence RTCA system monitors cellular status by measuring the impedance of an electric current across interdigitated microelectrodes integrated on the bottom of E-Plates.[4][5] As cells attach and proliferate on the electrodes, they impede the flow of the electric current, leading to an increase in the impedance value, which is expressed as the Cell Index (CI).[7][8] Changes in cell number, morphology, and adhesion quality are reflected in real-time changes in the CI, providing a kinetic profile of the cellular response to a given treatment.[9][10]
Application: Monitoring this compound-Induced Cytotoxicity and Anti-proliferative Effects
RTCA is a highly effective tool for evaluating the dose-dependent and time-dependent effects of this compound on cancer cell proliferation and viability. By continuously monitoring the CI, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50) at various time points and gain a deeper understanding of the kinetics of this compound's action.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 Value | Reference |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 125 nM, 250 nM (used concentrations) | [2][11] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 125 nM, 250 nM (used concentrations) | [2][11] |
| HepG2 | Hepatocellular Carcinoma | 8.58 µM (for Oxaliplatin, this compound used to overcome resistance) | [12] |
| Huh-7 | Hepatocellular Carcinoma | 13.80 µM (for Oxaliplatin, this compound used to overcome resistance) | [12] |
| MHCC-97H | Hepatocellular Carcinoma | 25.16 µM (for Oxaliplatin, this compound used to overcome resistance) | [12] |
| SCC-15 | Oral Squamous Cell Carcinoma | 50 ng/mL, 100 ng/mL (used concentrations) | [13][14] |
| CAL-27 | Oral Squamous Cell Carcinoma | 50 ng/mL, 100 ng/mL (used concentrations) | [13][14] |
Experimental Protocols
Protocol 1: General RTCA for this compound-Induced Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxic and anti-proliferative effects of this compound on adherent cancer cells using the xCELLigence RTCA system.
Materials:
-
xCELLigence RTCA Instrument (e.g., DP, SP, MP, or eSight)[5][15]
-
Cancer cell line of interest (e.g., PANC-1, CFPAC-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Background Measurement:
-
Add 50 µL (for E-Plate 16) or 100 µL (for E-Plate 96) of complete cell culture medium to each well of the E-Plate.
-
Place the E-Plate in the RTCA instrument and perform a background reading.
-
-
Cell Seeding:
-
Harvest and count the cells. Ensure a single-cell suspension with high viability.
-
Determine the optimal cell seeding density through a titration experiment. A common starting point is 5,000 to 20,000 cells per well for an E-Plate 16.[4]
-
Dilute the cells in complete medium to the desired concentration.
-
Add 100 µL of the cell suspension to each well.
-
Let the plate rest at room temperature for 30 minutes to allow for even cell distribution.[5]
-
Place the E-Plate back into the RTCA instrument located inside a CO2 incubator (37°C, 5% CO2).
-
-
Cell Proliferation Monitoring:
-
Monitor cell adhesion and proliferation by measuring the Cell Index every 15-30 minutes for approximately 24 hours, or until the cells reach the log growth phase.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Pause the RTCA measurement.
-
Carefully remove the E-Plate from the instrument and add the this compound dilutions to the respective wells. The final volume in each well should be consistent (e.g., 200 µL for E-Plate 16).
-
Return the E-Plate to the RTCA instrument and resume the measurement.
-
-
Data Acquisition and Analysis:
-
Continue to monitor the Cell Index in real-time for 48-72 hours or longer, depending on the experimental design.[5]
-
The RTCA software can be used to plot the normalized Cell Index over time. Normalization is typically performed at the time point just before the addition of this compound.
-
From the dose-response curves at different time points, IC50 values can be calculated using the software's analysis tools or other statistical software.
-
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound-Induced Apoptosis via AMPK/mTOR Pathway
This compound activates the AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This inhibition leads to a decrease in protein synthesis and cell proliferation, ultimately inducing apoptosis through the intrinsic mitochondrial pathway, which involves the Bcl-2 family of proteins.[1]
Caption: this compound activates AMPK, leading to mTOR inhibition and apoptosis.
This compound's Effect on Na+/K+-ATPase and Downstream Signaling
This compound can also interact with the Na+/K+-ATPase, which acts as a signal transducer.[11][16] This interaction can lead to the activation of the Src kinase, which in turn can trigger downstream signaling cascades, including the PI3K/Akt and ERK pathways, influencing cell proliferation and migration.[11][16]
Caption: this compound interaction with Na+/K+-ATPase activates Src and downstream pathways.
Experimental Workflow for RTCA
The following diagram illustrates the logical flow of an RTCA experiment to assess the effects of this compound.
Caption: Workflow of an RTCA experiment for monitoring this compound's effects.
Conclusion
Real-time cell analysis provides a robust and efficient method for characterizing the anti-cancer effects of this compound. The kinetic data obtained from RTCA experiments, combined with an understanding of the underlying signaling pathways, can significantly contribute to the evaluation of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams presented here serve as a comprehensive resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic assessment of cell viability, proliferation and migration using real time cell analyzer system (RTCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Cytotoxicity - xCELLigence RTCA | Agilent [agilent.com]
- 7. 4.3. Cell Viability, Cytotoxicity and Anti-Proliferative Assay [bio-protocol.org]
- 8. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. izasascientific.com [izasascientific.com]
- 11. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes wound healing through the activation of Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methods for RNA-Seq Analysis of Periplocin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor activities across various cancer cell lines.[1][2] Its therapeutic potential stems from its ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) and autophagy.[2][3] Mechanistically, this compound has been shown to modulate key cellular signaling pathways. Notably, it inhibits the AKT/ERK pathways and activates the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR).[1][4][5][6] Furthermore, this compound can induce apoptosis by altering the expression of Bcl-2 family proteins and activating caspases.[1][4]
RNA Sequencing (RNA-Seq) is a powerful technology for obtaining a comprehensive snapshot of the transcriptome, enabling researchers to understand global changes in gene expression in response to a drug treatment.[7][8] This application note provides a detailed protocol for utilizing RNA-Seq to analyze the transcriptomic effects of this compound on cancer cells. It covers experimental design, cell culture and treatment, RNA extraction, library preparation, sequencing, and a complete bioinformatics data analysis workflow. The goal is to identify differentially expressed genes and elucidate the biological pathways perturbed by this compound treatment.[9]
Experimental Design and Considerations
A well-designed experiment is critical for obtaining meaningful and reproducible RNA-Seq data.[8][10] Key factors to consider include the choice of a biologically relevant cell model, appropriate treatment conditions, and sufficient biological replication.[8][10]
-
Cell Line Selection: Choose a cell line relevant to the cancer type of interest. This compound has been studied in various lines, including lung cancer (A549), pancreatic cancer (PANC-1, CFPAC-1), oral squamous cell carcinoma (CAL-27), and gastric cancer (SGC-7901).[2][4][5][11]
-
This compound Concentration and Duration: Treatment effects are typically dose- and time-dependent.[4][12] It is crucial to perform preliminary assays (e.g., MTS or MTT) to determine the optimal concentration and incubation time that induces a biological response without causing excessive cell death.[2][11] Based on existing literature, concentrations often range from 50 ng/mL to 250 nM.[2][3][5]
-
Controls: Include both an untreated control and a vehicle control (e.g., DMSO) to ensure that observed changes are due to this compound and not the solvent.[8]
-
Replicates: A minimum of three biological replicates for each condition is essential to ensure statistical power for differential expression analysis.[10]
Table 1: Recommended this compound Treatment Conditions from Literature
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Reference |
| A549, LL/2 | Lung Cancer | Not specified | Not specified | [4][12] |
| PANC-1, CFPAC-1 | Pancreatic Cancer | 125 nM, 250 nM | 24, 48, 72 hours | [3][5][13] |
| SCC-15, CAL-27 | Oral Squamous Cell Carcinoma | 50, 100, 200, 400 ng/mL | 24, 48, 72 hours | [2] |
| SGC-7901, MGC-803 | Gastric Cancer | 0.1, 0.2, 0.4, 0.8 µM | 24 hours | [11] |
Experimental Workflow Diagram
Caption: A comprehensive workflow for RNA-Seq analysis of this compound-treated cells.
Detailed Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture the selected cancer cell line in the appropriate medium and conditions. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare fresh dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24 or 48 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well by adding the lysis buffer provided with the RNA extraction kit (e.g., TRIzol or a kit-specific buffer).[14] Proceed immediately to RNA extraction or store the lysate at -80°C.
Protocol 2: RNA Extraction and Quality Control
High-quality RNA is crucial for successful RNA-Seq.[15] RNA is susceptible to degradation, so it is essential to maintain an RNase-free environment.[16]
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method (e.g., TRIzol), following the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Assessment:
-
Quantification: Measure the RNA concentration using a spectrophotometer like the NanoDrop.
-
Purity: Assess the purity by checking the A260/A280 and A260/A230 ratios.[14]
-
Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN).
-
Table 2: RNA Quality Control Metrics for RNA-Seq
| Metric | Recommended Value | Purpose |
| Concentration | 100 ng - 1 µg (total) | Sufficient input for library preparation[15] |
| A260/A280 Ratio | ≥ 1.8 | Purity from protein contamination[14] |
| A260/A230 Ratio | ≥ 1.8 | Purity from phenol/salt contamination[14] |
| RIN Value | ≥ 6.0 (ideally >8.0) | Indicates intact, non-degraded RNA[14] |
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment/rRNA Depletion: For a standard gene expression analysis, enrich for polyadenylated (poly(A)) mRNA from the total RNA sample. Alternatively, if non-coding RNAs are of interest, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.[15]
-
Fragmentation and cDNA Synthesis: Fragment the enriched/depleted RNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[17]
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencer flow cell and for indexing (barcoding) different samples. Amplify the library using PCR to generate enough material for sequencing.
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform like an Illumina NovaSeq or NextSeq. For differential gene expression analysis, single-end 50 bp (SE50) or paired-end 100 bp (PE100) reads are typically sufficient.[10]
Protocol 4: Bioinformatics Data Analysis
The goal of the data analysis is to convert raw sequencing reads into a list of differentially expressed genes and their associated biological pathways.[9][18]
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing data (FASTQ files).[18] If necessary, trim adapters and low-quality bases using a tool like Trimmomatic.
-
Alignment to Reference Genome: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[18]
-
Gene-level Quantification: Count the number of reads that map to each gene using a tool like featureCounts or HTSeq.[18] The output is a count matrix, with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between this compound-treated and control samples.[9][19] These tools normalize the count data to account for differences in library size and perform statistical tests.[9]
-
Functional Enrichment Analysis: Take the list of differentially expressed genes (DEGs) and perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like GSEA, DAVID, or packages within R/Bioconductor.[20][21] This step helps to identify biological processes, molecular functions, and signaling pathways that are significantly impacted by this compound treatment.[20][21][22]
Table 3: Key Bioinformatics Tools for RNA-Seq Analysis
| Analysis Step | Tool Example | Description |
| Read Quality Control | FastQC | Generates quality reports for raw sequencing data.[18] |
| Read Trimming | Trimmomatic | Removes adapter sequences and low-quality reads.[18] |
| Alignment | STAR | A fast and accurate splice-aware aligner for RNA-Seq reads.[18] |
| Quantification | featureCounts | Summarizes reads into gene-level counts.[18] |
| Differential Expression | DESeq2, edgeR | Statistical packages for identifying differentially expressed genes.[19][23] |
| Enrichment Analysis | GSEA, DAVID, goseq | Identifies enriched GO terms and pathways from a gene list.[20][22] |
Data Interpretation and Key Signaling Pathways
RNA-Seq analysis of this compound-treated cells is expected to reveal changes in genes associated with apoptosis, cell cycle arrest, and key signaling pathways.[2][4] Previous studies have consistently highlighted the modulation of the AMPK/mTOR and AKT/ERK pathways.[3][4][12]
The analysis of differentially expressed genes will likely show:
-
Upregulation of pro-apoptotic genes (e.g., BAX, CASP3, CASP9).[4]
-
Downregulation of anti-apoptotic genes (e.g., BCL2).[4]
-
Changes in genes that are targets of the AKT, ERK, and mTOR signaling pathways.[3][4]
This compound-Modulated AMPK/mTOR Signaling
Caption: this compound activates AMPK, leading to mTOR inhibition and cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA-Seq Data Analysis | RNA sequencing software tools [illumina.com]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - ProQuest [proquest.com]
- 14. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]
- 15. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. Best practices for RNA-seq success, part I: Optimizing sample prep [takarabio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. blog.genewiz.com [blog.genewiz.com]
- 19. [Tutorial] Bulk RNA-seq DE analysis - Harvard FAS Informatics Group [informatics.fas.harvard.edu]
- 20. Gene Ontology and KEGG Pathway Enrichment Analysis | IWC [iwc.galaxyproject.org]
- 21. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 22. Packages for GO and KEGG analysis on RNAseq data [support.bioconductor.org]
- 23. GitHub - amarinderthind/RNA-seq-tutorial-for-gene-differential-expression-analysis: This RNAseq data analysis tutorial is created for educational purpose [github.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Periplocin for In Vitro Cancer Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the concentration of Periplocin for their in vitro cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cancer cell line?
A1: Based on published data, a broad starting range for initial dose-response experiments is between 0.1 µM and 10 µM. Studies have shown that this compound's half-maximal inhibitory concentration (IC50) can vary significantly between cell lines. For instance, in various colorectal cancer (CRC) cell lines, IC50 values ranged from 0.12 µM to 0.82 µM after 24 hours of treatment[1]. In contrast, the normal human colon mucosal epithelial cell line, NCM460, showed a much higher IC50 of 44.95 µM, suggesting some level of tumor selectivity[1]. For pancreatic cancer cell lines like PANC-1 and CFPAC-1, effective concentrations have been reported in the nanomolar range, specifically 125 nM and 250 nM[2][3]. Therefore, a pilot experiment covering a wide logarithmic range of concentrations is recommended to determine the sensitivity of your specific cell line.
Q2: How long should I treat my cells with this compound?
A2: Treatment duration typically ranges from 24 to 72 hours. The optimal time depends on the cell line's doubling time and the specific endpoint being measured. Many studies assess cell viability and apoptosis after 24 or 48 hours[1][2][4][5]. For instance, studies on oral squamous cell carcinoma (OSCC) cells evaluated cell inhibition at 24, 48, and 72 hours, noting that the inhibitory effect was time-dependent[4][6][7]. It is advisable to perform a time-course experiment in conjunction with your dose-response study to identify the optimal treatment window.
Q3: I am not observing any significant cytotoxicity. What are the possible reasons?
A3: There are several potential reasons for a lack of cytotoxic effect:
-
Cell Line Resistance: Your chosen cell line may be inherently resistant to this compound. Different cancer types and even different cell lines from the same cancer type can exhibit varied sensitivity[1].
-
Concentration Too Low: The concentrations tested may be below the effective range for your specific cell line. Refer to the IC50 table below for guidance and consider testing higher concentrations.
-
Compound Instability: Ensure the this compound stock solution is prepared and stored correctly. It is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability[5][8]. Avoid repeated freeze-thaw cycles.
-
Assay Issues: Verify that your cytotoxicity assay (e.g., MTT, CCK-8) is performing correctly with appropriate positive and negative controls.
-
Treatment Duration: The treatment time may be too short for the effects to become apparent. Consider extending the incubation period.
Q4: What are the known mechanisms of action for this compound that I should be assaying for?
A4: this compound has been shown to induce cancer cell death and inhibit proliferation through multiple signaling pathways. Key mechanisms to investigate include:
-
Induction of Apoptosis: this compound can induce apoptosis by activating caspase-3, -8, and -9 and altering the expression of Bcl-2 family proteins[2][9]. This is often mediated by pathways like ERK1/2-EGR1 in gastric cancer[2][7].
-
Autophagy Modulation: In pancreatic cancer, this compound has been found to induce autophagy via the AMPK/mTOR pathway, which can lead to cell death[2][3].
-
Lysosomal Damage and Lysophagy: A novel mechanism identified in colorectal cancer involves this compound-induced lysosomal damage, leading to a form of cell death called lysophagy, which is mediated by LGALS3 (galectin 3)[1][10][11].
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, particularly at the G2/M phase, by downregulating proteins like CDK1 and Cyclin B1[1][12][13].
-
Necroptosis: In papillary thyroid carcinoma, this compound has been shown to induce a form of programmed necrosis called necroptosis through DR4-mediated RIPK3 and MLKL signaling[5].
Q5: Does this compound have any effect on non-cancerous cells?
A5: this compound has demonstrated a degree of selectivity for cancer cells over non-cancerous cells in some studies. For example, the IC50 value for this compound in the non-cancerous colon cell line NCM460 was significantly higher (44.95 µM) than in various colorectal cancer cell lines (0.12–0.82 µM)[1]. Similarly, it had no significant effect on the viability of peripheral blood lymphocytes[12]. However, it is important to note that this compound is a cardiac glycoside, a class of compounds known for potential cardiotoxicity, which should be considered in the broader context of its therapeutic potential[4][7].
Data Presentation: this compound Efficacy in Various Cancer Cell Lines
The following table summarizes the effective concentrations and IC50 values of this compound across different human cancer cell lines as reported in the literature.
| Cancer Type | Cell Line(s) | Effective Concentration / IC50 | Treatment Duration | Source(s) |
| Colorectal Cancer | DLD-1, SW480, HCT116, SW620, HT29, LOVO, RKO | IC50: 0.12 - 0.82 µM | 24 hours | [1] |
| Pancreatic Cancer | PANC-1, CFPAC-1 | 125 nM and 250 nM showed significant inhibition | 24 - 72 hours | [2][3] |
| Oral Squamous Cell Carcinoma | SCC-15, CAL-27 | 50, 100, 200, and 400 ng/mL showed dose-dependent inhibition | 24, 48, 72 hours | [4][6][7] |
| Breast Cancer | MDA-MB-231 | IC50: 7.5 µM | Not Specified | [14] |
| Papillary Thyroid Carcinoma | BCPAP, TPC-1 | 62.5 - 500 nM showed dose-dependent inhibition | 48 hours | [5] |
| Lymphoma | HuT 78, Jurkat | 100, 200, and 400 ng/mL showed significant inhibition | Not Specified | [12][13] |
| Normal Colon Epithelium | NCM460 | IC50: 44.95 µM | 24 hours | [1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline for determining cell viability after this compound treatment.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 6x10³ cells per well and allow them to attach overnight[4].
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200, 400 ng/mL) or a vehicle control (e.g., DMSO < 0.1%)[4][5].
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[4].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[4]. The cell inhibition rate can be calculated relative to the vehicle control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
-
Cell Seeding and Treatment: Seed approximately 3x10⁵ cells per well in a 6-well plate[4]. After attachment, treat the cells with the desired concentrations of this compound (e.g., 0, 50, 100 ng/mL) for the chosen duration (e.g., 48 hours)[4].
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1x binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution[2].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[2][4].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI staining indicates late apoptotic or necrotic cells.
Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced lysophagy pathway in colorectal cancer (CRC).[10][11]
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration in vitro.
Troubleshooting Guide
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces necroptosis in papillary thyroid carcinoma through DR4 mediated RIPK3 and MLKL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
Overcoming poor solubility of Periplocin for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Periplocin for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a cardiotonic steroid isolated from the root-bark of Periploca sepium Bunge.[1] It has demonstrated anti-tumor properties, including the ability to promote tumor cell apoptosis and inhibit tumor growth.[1] However, this compound is poorly soluble in water, which presents a significant challenge for its administration in in vivo experiments.[2][3] Poor aqueous solubility can lead to low bioavailability, inconsistent drug exposure, and potential precipitation at the injection site, all of which can compromise the reliability and reproducibility of experimental results.[2][3]
Q2: What are the common solvents and excipients used to dissolve this compound for in vivo administration?
Several solvents and excipients can be used to improve the solubility of this compound for in vivo studies. The choice of solvent system will depend on the intended administration route and the animal model. Commonly used components include:
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 300 (PEG300), and ethanol (B145695) are frequently used to dissolve this compound.[1][4]
-
Surfactants: Tween-80 and other polysorbates can be included to enhance solubility and stability in aqueous solutions.[1][4]
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with this compound, significantly increasing its aqueous solubility.[1][5]
-
Lipids: For oral administration, lipid-based formulations using vehicles like corn oil can be effective.[1][6]
Q3: Are there any advanced formulation strategies to improve this compound's bioavailability?
Yes, advanced drug delivery systems can be employed to overcome the limitations of this compound's poor solubility and enhance its bioavailability. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and circulation time in the body.[7][8][9] This approach can also enable targeted delivery to tumor tissues, potentially reducing systemic toxicity.[8][10]
-
Lipid-based drug delivery systems (LBDDS): These formulations can improve the oral absorption of lipophilic drugs like this compound by enhancing their solubilization in the gastrointestinal tract.[6]
-
Amorphous solid dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix to create a more soluble, amorphous form.[11]
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several signaling pathways implicated in cancer cell proliferation, apoptosis, and survival. Understanding these pathways is crucial for designing mechanistic studies. Key pathways include:
-
Src/ERK and PI3K/Akt pathways: Activation of these pathways by this compound has been linked to its effects on cell migration and wound healing.[1]
-
AMPK/mTOR pathway: this compound can induce apoptosis in pancreatic cancer cells by activating this pathway.[12][13]
-
β-catenin/Tcf signaling pathway: Inhibition of this pathway by this compound can lead to the downregulation of downstream targets like survivin and c-myc, resulting in anti-tumor effects in colon cancer.[14]
A simplified diagram of this compound's signaling pathways is provided below.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or upon dilution.
-
Possible Cause: The solubility limit of this compound has been exceeded in the chosen solvent system.
-
Troubleshooting Steps:
-
Gentle Heating and Sonication: Try gently warming the solution and using a sonicator to aid dissolution.[1][4] Be cautious with temperature to avoid degradation of the compound.
-
Sequential Solvent Addition: Add solvents one by one, ensuring the solution is clear before adding the next component.[4]
-
Optimize Solvent Ratios: Adjust the ratios of co-solvents, surfactants, and aqueous components. Refer to the quantitative data tables below for established formulations.
-
Consider Alternative Formulations: If precipitation persists, explore alternative formulations such as those using cyclodextrins or lipid-based vehicles.[1]
-
Issue 2: Inconsistent or low efficacy observed in in vivo experiments.
-
Possible Cause: Poor bioavailability due to low solubility, rapid metabolism, or inefficient delivery to the target site.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the formulation is prepared correctly and that this compound is fully dissolved before administration. Prepare fresh working solutions for each experiment.[1]
-
Evaluate Administration Route: The route of administration can significantly impact bioavailability. Consider if the chosen route (e.g., oral gavage, intravenous, intraperitoneal) is optimal for your experimental goals.
-
Adjust Dosage: The effective dose can vary between different animal models and cancer types. A dose-response study may be necessary to determine the optimal concentration.
-
Explore Advanced Delivery Systems: For persistent bioavailability issues, consider using nanoparticle or other advanced delivery systems to improve drug exposure.[7][8]
-
Issue 3: Signs of toxicity in experimental animals.
-
Possible Cause: this compound is a cardiotonic steroid and can exhibit cardiotoxicity.[15][16] The solvent vehicle may also contribute to toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the administered dose of this compound.
-
Monitor for Adverse Effects: Closely observe animals for any signs of toxicity after administration.[17]
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between the effects of this compound and the solvent system.
-
Refine the Formulation: Minimize the concentration of potentially toxic solvents like DMSO in the final formulation.
-
Quantitative Data Summary
The following tables provide a summary of reported solubility data and in vivo dosages for this compound.
Table 1: In Vivo Formulations for this compound
| Formulation Components | Achieved Solubility | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.59 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.59 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.59 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (4.74 mM) | [4] |
| DMSO | 130 mg/mL (186.56 mM) | [4] |
Table 2: Examples of In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage | Therapeutic Area | Source(s) |
| Female SCID Mice | Intraperitoneal injection | 5-20 mg/kg daily for 14 days | Hepatocellular Carcinoma | [1] |
| Nude Mice | Intraperitoneal injection | 15 mg/kg daily for 7 days | Oxaliplatin-resistant Hepatocellular Carcinoma | [18] |
| Rats | Intravenous | 0.37, 0.74, 1.48 mg/kg | Pharmacokinetics | [19] |
| SCID Mice | Intraperitoneal injection | 5 mg/kg (days 15-29), 20 mg/kg (days 29-35) | Hepatocellular Carcinoma | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Co-solvents
This protocol is adapted from formulations provided by MedchemExpress and TargetMol.[1][4]
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the powder is completely dissolved, resulting in a clear stock solution.
-
Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO-Periplocin solution. Mix thoroughly until the solution is homogeneous.
-
Addition of Tween-80: Add 5% of the final volume as Tween-80. Mix gently to avoid excessive foaming.
-
Final Dilution with Saline: Add 45% of the final volume as saline. Mix until a clear and uniform solution is obtained.
-
Final Check: Inspect the final solution for any signs of precipitation. If necessary, gentle warming and sonication can be applied. Prepare this working solution fresh on the day of use.
Protocol 2: Preparation of this compound Formulation using Cyclodextrin
This protocol is based on a formulation using SBE-β-CD.[1]
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in saline.
-
Initial Dissolution in DMSO: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 times the final desired concentration).
-
Dilution with SBE-β-CD Solution: Add 9 parts of the 20% SBE-β-CD solution to 1 part of the this compound-DMSO stock solution.
-
Mixing: Mix thoroughly until a clear solution is formed.
A visual representation of the general workflow for preparing this compound for in vivo experiments is provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 17. benchchem.com [benchchem.com]
- 18. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Periplocin Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Periplocin-induced apoptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
This compound, a cardiac glycoside, primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[1] The core mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This leads to the modulation of the Bcl-2 family of proteins, mitochondrial disruption, and the activation of caspases.[1][4] In some cancer cell types, this compound has also been shown to upregulate death receptors DR4 and DR5, suggesting a potential role for the extrinsic pathway as well.[2][5]
Q2: Which apoptosis assays are most suitable for studying the effects of this compound?
A multi-assay approach is recommended to confirm apoptosis and elucidate the mechanism of this compound's action. Commonly used assays include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.[2][6]
-
Caspase Activity Assays: To measure the activity of key executioner caspases like Caspase-3 and Caspase-7.[7]
-
Western Blotting: To analyze the expression levels of apoptosis-related proteins such as the Bcl-2 family (Bax, Bcl-2), cleaved caspases, and cleaved PARP.[1][4]
-
Mitochondrial Membrane Potential (MMP) Assays: Using dyes like JC-1 or TMRE to assess mitochondrial integrity.[8][9]
-
TUNEL Staining: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[2]
Q3: Why am I observing high variability in apoptosis induction between experiments?
Inconsistent results in this compound apoptosis assays can stem from several factors:
-
Compound Stability and Solubility: Ensure this compound stock solutions are freshly prepared, protected from light, and have not undergone multiple freeze-thaw cycles. Solubility issues can lead to inconsistent final concentrations.[10]
-
Cell Culture Conditions: Factors like cell confluency, passage number, and overall cell health can significantly impact the cellular response to this compound. It is advisable to use cells in the logarithmic growth phase with high viability (>95%).[11][12]
-
Experimental Parameters: Inconsistencies in incubation time, this compound concentration, and cell seeding density can lead to variable results.[10][11]
Troubleshooting Guides
Annexin V/PI Flow Cytometry
Problem 1: High percentage of Annexin V positive cells in the negative control group.
| Potential Cause | Recommended Solution |
| Harsh Cell Handling | Excessive trypsinization or vigorous pipetting can damage cell membranes, leading to false positives. Use a gentle cell scraper for sensitive adherent cells and handle cell suspensions with care.[11] |
| Cell Culture Conditions | Over-confluent or starved cells may undergo spontaneous apoptosis. Ensure proper cell culture maintenance, including regular passaging and the use of fresh media.[11][13] |
| Reagent Issues | Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[6] Use fresh reagents and store them correctly. |
Problem 2: No significant increase in apoptosis after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[11][12][13] |
| Apoptotic Cells in Supernatant | For adherent cells, apoptotic cells may detach and be lost during washing steps. Always collect the supernatant and combine it with the adherent cells before staining.[13] |
| Compound Inactivity | Verify the integrity of your this compound stock. Prepare a fresh stock solution and compare its activity to the previous one.[10] |
Problem 3: Most cells are Annexin V and PI positive (late apoptotic/necrotic).
| Potential Cause | Recommended Solution |
| High Concentration of this compound or Long Incubation Time | The treatment conditions may be too harsh, causing rapid cell death and bypassing the early apoptotic stage. Reduce the concentration of this compound or shorten the incubation time.[14] |
| Delayed Analysis | Analyzing samples long after staining can lead to the progression of apoptosis to secondary necrosis. Analyze samples promptly after staining, and keep them on ice if there is a delay.[6] |
Caspase Activity Assays
Problem: No significant increase in caspase activity after this compound treatment.
| Potential Cause | Recommended Solution |
| Incorrect Assay Timing | Caspase activation is a transient event. The time point chosen for the assay may be too early or too late. Perform a time-course experiment to identify the peak of caspase activation. |
| Insufficient Protein Concentration | The protein concentration in your cell lysate may be too low for detection. Ensure you are using an adequate number of cells (typically 1-5 x 10^6) and that the protein concentration is within the recommended range for the assay kit (e.g., 1-4 mg/mL).[15] |
| Sample Degradation | Keep samples on ice during preparation and use protease inhibitors in your lysis buffer to prevent protein degradation.[12] |
| Alternative Cell Death Pathway | This compound may be inducing a caspase-independent form of cell death in your specific cell model. Consider investigating other cell death markers. |
Western Blotting for Apoptosis Markers
Problem 1: Weak or no signal for cleaved caspases or cleaved PARP.
| Potential Cause | Recommended Solution |
| Low Protein Abundance | The target protein may be expressed at low levels or the induction of apoptosis may be weak. Increase the amount of protein loaded onto the gel or consider enriching your sample for the protein of interest.[16] |
| Poor Antibody Performance | Ensure your primary antibody is validated for Western blotting and is used at the optimal concentration. Use a positive control lysate to verify antibody function.[16][17] |
| Suboptimal Transfer | Verify that your protein transfer from the gel to the membrane was successful by using a reversible protein stain on the membrane before blocking. |
Problem 2: High background on the Western blot.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[16] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[16] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Adding a detergent like Tween 20 to your wash buffer can also help.[16] |
Mitochondrial Membrane Potential (MMP) Assays
Problem: Inconsistent fluorescence readings or unexpected results with positive controls (e.g., FCCP).
| Potential Cause | Recommended Solution |
| Dye Concentration | The concentration of the MMP dye (e.g., TMRE, JC-1) may be in the quenching range. Titrate the dye to find a concentration that provides a stable signal without quenching. For example, if using TMRE, a high concentration can lead to a higher signal after FCCP treatment, so reducing the concentration to 50-100 nM might be necessary.[18] |
| Temperature and pH Sensitivity | MMP dyes can be sensitive to changes in temperature and pH. Maintain consistent experimental conditions, including keeping reagents at the recommended temperature and ensuring the pH of buffers is correct.[8] |
| Cell Health | Use healthy, log-phase cells for MMP assays. Stressed or unhealthy cells may have altered mitochondrial function at baseline.[11] |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. mpbio.com [mpbio.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. researchgate.net [researchgate.net]
Identifying potential off-target effects of Periplocin in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify potential off-target effects of Periplocin in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
A1: this compound is a cardiotonic steroid that has been shown to exert anti-cancer effects through various mechanisms. Primarily, it inhibits the AKT/ERK and AMPK/mTOR signaling pathways.[1][2][3][4] Inhibition of these pathways leads to cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of cell proliferation in various cancer cell lines.[1][2][3][4] Additionally, this compound has been reported to induce lysosomal damage and lysophagy in colorectal cancer cells.[5] In some contexts, it can also modulate the beta-catenin/TCF signaling pathway.[6]
Q2: I am observing a significant decrease in cell viability in my experiments. How can I determine if this is an on-target or off-target effect?
A2: To distinguish between on-target and off-target cytotoxicity, consider the following:
-
Target Expression: Confirm that your cell line expresses the known targets of this compound (e.g., components of the AKT/ERK or AMPK/mTOR pathways). If the cells lack the primary target but still exhibit cytotoxicity, an off-target effect is likely.
-
Dose-Response Correlation: Compare the concentration of this compound required to induce cytotoxicity with the concentrations known to engage its primary targets. If cytotoxicity occurs at concentrations significantly different from those that modulate the intended pathways, off-target effects may be responsible.
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing downstream effectors of the target pathway that are inhibited by this compound. If the phenotype is not rescued, it suggests the involvement of other pathways.
-
Control Cell Lines: Utilize cell lines that are known to be resistant to this compound's on-target effects. If these cells still undergo cell death, it points towards an off-target mechanism. Studies have shown that normal human peripheral blood mononuclear cells (PBMCs) are less sensitive to this compound compared to some cancer cell lines.[7]
Q3: My results are inconsistent across different experimental batches. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Cell Line Integrity: Ensure the authenticity and purity of your cell line through regular testing (e.g., STR profiling). Genetic drift in continuous cell culture can alter the expression of on- and off-target proteins.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments. Higher passage numbers can lead to phenotypic and genotypic changes.
-
Reagent Quality: Verify the purity and stability of your this compound stock solution. Improper storage can lead to degradation and loss of activity.
-
Experimental Conditions: Maintain consistent cell seeding densities, media formulations, and incubation times.
Q4: What are the potential off-target signaling pathways that this compound might affect?
A4: While the primary targets are in the AKT/ERK and AMPK/mTOR pathways, proteomics studies have revealed that this compound can modulate the expression of a wide range of proteins involved in other cellular processes. These include proteins associated with transcription, proteolysis, protein binding, and DNA replication.[8][9] For example, in A549 lung cancer cells, this compound treatment led to the downregulation of proteins like RAN and ARHGDIA by over tenfold.[9] Therefore, it is plausible that this compound could have off-target effects on pathways regulating these processes. A comprehensive off-target analysis using the methods described in the "Experimental Protocols" section is recommended to identify specific off-target pathways in your cell line.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
Symptoms:
-
The observed cellular phenotype (e.g., morphological changes, altered differentiation) does not align with the known functions of the AKT/ERK or AMPK/mTOR pathways.
-
The effect is observed in a cell line with low or absent expression of the primary targets.
Possible Causes:
-
Engagement of one or more off-target proteins.
-
Activation of a compensatory signaling pathway.
Troubleshooting Steps:
-
Validate Target Expression: Confirm the expression levels of key components of the AKT/ERK and AMPK/mTOR pathways in your cell line via Western blot or qPCR.
-
Perform Off-Target Identification Assays: Utilize techniques like Thermal Proteome Profiling (TPP) or Affinity-Based Proteomics to identify potential off-target binders of this compound (see "Experimental Protocols" for details).
-
Pathway Analysis of Proteomics Data: If you have quantitative proteomics data, perform pathway enrichment analysis to identify signaling pathways that are significantly perturbed by this compound treatment.
-
Literature Review for Similar Phenotypes: Search for other small molecules that induce a similar phenotype and investigate their known mechanisms of action, which might provide clues to potential off-target pathways.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Symptoms:
-
This compound shows high potency in a biochemical assay with a purified target protein, but much lower potency in a cell-based assay.
Possible Causes:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Intracellular Metabolism: this compound could be rapidly metabolized into an inactive form within the cell.
-
Cellular Environment: The target protein's conformation or accessibility might be different in the complex cellular milieu compared to an in vitro setting.
Troubleshooting Steps:
-
Assess Cell Permeability: Use a cellular uptake assay to measure the intracellular concentration of this compound.
-
Investigate Efflux Pump Involvement: Test if co-treatment with known efflux pump inhibitors increases the potency of this compound.
-
Metabolic Stability Assay: Evaluate the stability of this compound in cell lysates or cultured cells over time.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colorectal Cancer | 0.12 ± 0.02 | [10] |
| SW480 | Colorectal Cancer | 0.25 ± 0.03 | [10] |
| HCT116 | Colorectal Cancer | 0.31 ± 0.04 | [10] |
| SW620 | Colorectal Cancer | 0.45 ± 0.06 | [10] |
| HT29 | Colorectal Cancer | 0.58 ± 0.07 | [10] |
| LOVO | Colorectal Cancer | 0.73 ± 0.09 | [10] |
| RKO | Colorectal Cancer | 0.82 ± 0.11 | [10] |
| NCM460 | Normal Colon Mucosal Epithelial | 44.95 ± 3.59 | [10] |
| SK-HEP-1 | Hepatocellular Carcinoma | 0.05 - 0.3 | [11] |
| HepG2 | Hepatocellular Carcinoma | 0.05 - 0.3 | [11] |
| Huh7 | Hepatocellular Carcinoma | 0.05 - 0.3 | [11] |
| T60 | Myxofibrosarcoma | ~0.5 - 1.0 | [12] |
| MDA-MB-231 | Breast Cancer | 7.5 | [12] |
| HuT 78 | Lymphoma | 0.485 ± 0.025 | [13] |
| Jurkat | Lymphoma | 0.542 ± 0.058 | [13] |
Table 2: Apoptosis Rates Induced by this compound in Oral Squamous Carcinoma Cells (48h treatment)
| Cell Line | This compound Concentration (ng/mL) | Apoptosis Rate (%) | Reference |
| SCC-15 | 50 | 7.85 | [8][14] |
| SCC-15 | 100 | 27.57 | [8][14] |
| CAL-27 | 50 | 4.23 | [8][14] |
| CAL-27 | 100 | 22.28 | [8][14] |
Table 3: Proteomic Changes in A549 Lung Cancer Cells Treated with this compound
| Protein | Regulation | Fold Change | Cellular Process | Reference |
| RAN | Down-regulated | >10 | Transcription | [9] |
| ARHGDIA | Down-regulated | >10 | Transcription | [9] |
| PSMB6 | Down-regulated | Dramatic | Proteolysis | [9] |
| ATP5A1 | Down-regulated | Dramatic | Transcription | [9][15] |
| ALDH1 | Down-regulated | Dramatic | Transcription | [9] |
| EIF5A | Down-regulated | Dramatic | Transcription | [9] |
| HSPA8 | Up-regulated | - | - | [9] |
| HSPE1 | Up-regulated | - | - | [9] |
| CFL-1 | Up-regulated | - | - | [9] |
Note: "Dramatic" indicates a significant change as reported in the source, but a specific fold change was not provided.
Experimental Protocols
Thermal Proteome Profiling (TPP) for Off-Target Identification
Principle: This method relies on the principle that the binding of a ligand (e.g., this compound) to a protein alters its thermal stability. By heating cell lysates or intact cells treated with the compound to a range of temperatures and quantifying the remaining soluble proteins using mass spectrometry, direct and indirect targets can be identified.
Methodology:
-
Cell Culture and Treatment: Culture your cell line of interest to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for a fixed duration (e.g., 3 minutes).
-
Lysis and Protein Solubilization: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides using trypsin. Label the peptides from each temperature point with a different tandem mass tag (TMT) for multiplexed quantitative analysis.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins. Plot the relative protein abundance as a function of temperature to generate melting curves. A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates a potential interaction.
Affinity-Based Proteomics for Off-Target Identification
Principle: This technique uses an immobilized version of the small molecule to "pull down" its interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.
Methodology:
-
Immobilization of this compound: Chemically conjugate this compound to a solid support (e.g., agarose (B213101) or magnetic beads). This may require a linker to ensure the binding site of the molecule remains accessible.
-
Cell Lysis: Prepare a whole-cell lysate from your cell line of interest under non-denaturing conditions.
-
Affinity Pull-Down: Incubate the cell lysate with the this compound-conjugated beads. Include a control with beads that have not been conjugated with the drug.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by mass spectrometry.
-
Validation: Validate the identified potential off-targets using orthogonal methods such as Western blotting, Cellular Thermal Shift Assay (CETSA), or functional assays.
Mandatory Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Caption: Workflow for Affinity-Based Proteomics.
References
- 1. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative proteomic analysis of anti-cancer mechanism by this compound treatment in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound has anti-tumor actions in prostate cancer through modulating the miR-3614-5p/SLC4A4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits hepatocellular carcinoma progression and reduces the recruitment of MDSCs through AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 15. karger.com [karger.com]
Strategies to Mitigate Periplocin Toxicity in Normal Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Periplocin in their experiments. The primary focus is to offer strategies to minimize its cytotoxic effects on normal cells, ensuring more targeted and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound, a cardiac glycoside, primarily induces apoptosis (programmed cell death) in cancer cells through various signaling pathways. Key mechanisms include the activation of the AMPK/mTOR pathway, which senses cellular energy status and can halt cell proliferation, and the ERK1/2-EGR1 pathway.[1][2][3] this compound can also down-regulate pro-survival pathways like the Wnt/β-catenin signaling cascade.[4] However, its activity is not entirely cancer-cell-specific, and it can exert toxic effects on normal cells, most notably cardiotoxicity, by inhibiting the Na+/K+-ATPase pump.[5][6]
Q2: I'm observing high toxicity in my normal cell control group. What are the potential causes and solutions?
A2: High toxicity in normal cells is a critical issue. Consider the following:
-
Concentration: The concentration of this compound may be too high. It is essential to perform a dose-response curve to determine the optimal concentration that is effective against your target cancer cells while minimizing toxicity to normal cells.
-
Cell Type Sensitivity: Different normal cell types exhibit varying sensitivities to this compound. For instance, cardiomyocytes are particularly susceptible due to the high expression of Na+/K+-ATPase.[5] Whenever possible, use control cell lines that are relevant to the anticipated side effects.
-
Compound Purity and Handling: Ensure the purity of your this compound stock. Impurities can contribute to unexpected cytotoxicity. Also, improper storage and handling can lead to degradation of the compound.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is non-toxic (typically below 0.5%). Always include a vehicle-only control in your experiments.[7]
Q3: What are the main strategies to reduce this compound's toxicity to normal cells in my experiments?
A3: Several strategies can be employed to enhance the therapeutic window of this compound:
-
Dose Optimization: As mentioned, carefully titrate the concentration of this compound to find the lowest effective dose against cancer cells that spares normal cells.
-
Combination Therapy: Combining this compound with other agents can allow for a dose reduction of this compound, thereby decreasing its toxicity. Synergistic effects have been observed with agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[4][8]
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or liposomes can help to target the drug to tumor tissues, reducing systemic exposure and damage to normal cells.[9][10][11]
-
Co-administration of Protective Agents: For specific toxicities like cardiotoxicity, co-treatment with antioxidants or cardioprotective agents could be explored, although specific data for this compound is limited.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines. This data highlights the differential sensitivity and can guide dose selection in your experiments.
| Cell Line | Cell Type | Cancer/Normal | IC50 (ng/mL) | Incubation Time (h) | Citation |
| HuT 78 | T-cell lymphoma | Cancer | 484.94 ± 24.67 | 72 | [2] |
| Jurkat | T-cell leukemia | Cancer | 541.68 ± 58.47 | 72 | [2] |
| SGC-7901 | Gastric Cancer | Cancer | ~100-200 | 48 | [3][12] |
| BGC-823 | Gastric Cancer | Cancer | ~100-200 | 48 | [3] |
| PANC-1 | Pancreatic Cancer | Cancer | ~125-250 nM | 24-72 | [13] |
| CFPAC-1 | Pancreatic Cancer | Cancer | ~125-250 nM | 24-72 | [13] |
| SCC-15 | Oral Squamous Carcinoma | Cancer | 50-100 | 48 | [14] |
| CAL-27 | Oral Squamous Carcinoma | Cancer | 50-100 | 48 | [14] |
| PBLs | Peripheral Blood Lymphocytes | Normal | No significant effect | 72 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the passage number of the cells.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on both normal and cancer cell lines.
Materials:
-
This compound
-
Cell lines of interest (adherent or suspension)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.
-
Count the cells and adjust the density to seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow adherent cells to attach.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include untreated and vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Below is a DOT script for the experimental workflow of the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of structural analogues of the epipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes wound healing through the activation of Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C36H56O13 | CID 14463159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study | MDPI [mdpi.com]
- 10. Human umbilical vein endothelial cells and human dermal microvascular endothelial cells offer new insights into the relationship between lipid metabolism and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in the use of this compound, periplocymarin and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of human umbilical vein endothelial cells (HUVECs) as an in vitro model to assess the toxicity of nanoparticles to endothelium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
How to manage Periplocin-induced cell cycle arrest in experiments
Welcome to the technical support center for managing Periplocin-induced cell cycle arrest in your experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell cycle arrest?
A1: this compound, a cardiac glycoside, has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. In oral squamous cell carcinoma and lymphoma cells, it primarily causes G2/M phase arrest.[1][2] This is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1 and Cyclin B1.[2] In contrast, studies on breast cancer cells have reported cell cycle arrest in the G0/G1 phases.[3]
Q2: Which signaling pathways are involved in this compound's effects on the cell cycle?
A2: The primary signaling pathways implicated in this compound's activity include the PI3K/Akt/mTOR and MAPK (ERK, p38, JNK) pathways.[2][4][5] this compound has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[3][6][7] Additionally, it can modulate the MAPK pathway, which is involved in stress responses and apoptosis.[2][8] Some studies also point to the involvement of the AMPK/mTOR pathway in this compound-induced apoptosis and autophagy.[9][10][11][12][13]
Q3: What are the typical effective concentrations of this compound for inducing cell cycle arrest?
A3: The effective concentration of this compound varies depending on the cell line and the duration of treatment. For example, in oral squamous cell carcinoma cell lines (SCC-15 and CAL-27), concentrations of 50 and 100 ng/mL for 48 hours were shown to induce G2/M arrest.[1] In lymphoma cell lines (HuT 78 and Jurkat), concentrations ranging from 100 to 400 ng/mL were effective in inducing G2/M arrest.[2] For breast cancer cells (MDA-MB-231), an IC50 concentration of 7.5 μM was reported to cause G0/G1 arrest.[14][3]
Q4: Besides cell cycle arrest, what other cellular effects does this compound have?
A4: this compound is a potent inducer of apoptosis (programmed cell death) in various cancer cells.[1][9][10][11][12][15][16] It can also induce autophagy, a cellular self-degradation process, through the AMPK/mTOR pathway.[10][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or No Cell Cycle Arrest Observed
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a starting range based on published data (see Data Presentation section), but empirical validation is crucial.
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing maximal cell cycle arrest.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. Consider using a different cell line or investigating the expression levels of key target proteins in your current cell line.
-
-
Possible Cause 4: this compound Degradation.
-
Solution: Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
-
Issue 2: High Cell Death Obscuring Cell Cycle Analysis
-
Possible Cause 1: this compound Concentration is Too High.
-
Solution: Lower the concentration of this compound. The goal is to induce cell cycle arrest, not widespread apoptosis, for this specific assay. A lower dose may be sufficient to halt the cell cycle without triggering extensive cell death.
-
-
Possible Cause 2: Extended Treatment Duration.
-
Solution: Reduce the incubation time. Cell cycle arrest is often an earlier event than apoptosis. Analyze cells at earlier time points.
-
Issue 3: Variability in Flow Cytometry Results
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to avoid clumps.[17] Plate an equal number of cells in each well/flask.
-
-
Possible Cause 2: "Edge Effects" in Multi-well Plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.[18]
-
-
Possible Cause 3: Improper Cell Fixation.
-
Solution: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to prevent cell clumping.[19] Ensure fixation for at least 2 hours at 4°C.[19]
-
Data Presentation
Table 1: Effective Concentrations of this compound for Cell Cycle Arrest and Apoptosis
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
| SCC-15 | Oral Squamous Cell Carcinoma | 50, 100 ng/mL | 48 hours | G2/M Arrest, Apoptosis | [1] |
| CAL-27 | Oral Squamous Cell Carcinoma | 50, 100 ng/mL | 48 hours | G2/M Arrest, Apoptosis | [1] |
| HuT 78 | Lymphoma | 100, 200, 400 ng/mL | Not specified | G2/M Arrest | [2] |
| Jurkat | Lymphoma | 100, 200, 400 ng/mL | Not specified | G2/M Arrest | [2] |
| MDA-MB-231 | Breast Cancer | 7.5 µM (IC50) | 48 hours | G0/G1 Arrest | [14][3] |
| CFPAC-1 | Pancreatic Cancer | 125, 250 nM | 24 hours | Apoptosis, Autophagy | [10] |
| PANC-1 | Pancreatic Cancer | 125, 250 nM | 24 hours | Apoptosis, Autophagy | [10] |
| SGC-7901 | Gastric Cancer | Various | 24 hours | Apoptosis | [15] |
| MGC-803 | Gastric Cancer | Various | 24 hours | Apoptosis | [15] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on oral squamous cell carcinoma cells.[1]
-
Cell Seeding: Seed approximately 6x10³ cells per well in a 96-well plate.
-
Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 400 ng/mL) and a vehicle control (e.g., normal saline).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTS Addition: Add 10 µL of MTS solution to each well and incubate in the dark for 2 hours.
-
Measurement: Measure the absorbance at 492 nm using a microplate reader.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on a method described for oral squamous cell carcinoma cells.[1]
-
Cell Seeding and Treatment: Seed approximately 3x10⁵ cells per well in a 6-well plate. After attachment, treat with the desired concentrations of this compound (e.g., 0, 50, 100 ng/mL) for 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in 700 µL of propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
3. Apoptosis Analysis by Annexin V-PE/7-AAD Staining
This protocol is adapted from a study on oral squamous cell carcinoma cells.[1]
-
Cell Seeding and Treatment: Seed approximately 3x10⁵ cells per well in a 6-well plate. After attachment, treat with the desired concentrations of this compound (e.g., 0, 50, 100 ng/mL) for 48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in 500 µL of 1x binding buffer. Add 5 µL of Annexin V-PE and 5 µL of 7-AAD reagent.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: this compound-induced G2/M cell cycle arrest and apoptosis signaling pathways.
Caption: Experimental workflow for this compound-induced cell cycle analysis.
References
- 1. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes wound healing through the activation of Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA‐MB‐231 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Periplocin Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Periplocin treatment duration and concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cell death?
A1: this compound is a cardiac glycoside that has been shown to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines.[1][2] Its primary mechanisms of action involve the modulation of several key signaling pathways. This compound can inhibit the AKT/ERK signaling pathways and activate the AMPK/mTOR pathway.[1][2] Activation of the AMPK/mTOR pathway can lead to both apoptosis and autophagy.[1][2] Furthermore, this compound can influence the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and trigger the activation of caspases, which are key executioners of apoptosis.[3][4]
Q2: What is a typical starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment time for this compound are highly dependent on the specific cell line being used. Based on published studies, a general starting point for concentration can range from the nanomolar (nM) to the low micromolar (µM) range. For example, in pancreatic cancer cell lines like PANC-1 and CFPAC1, concentrations of 125 nM and 250 nM have been shown to be effective.[1][2][4] In other cell lines, such as lymphoma cells, concentrations are sometimes reported in ng/mL, where 100-400 ng/mL has been used.[5]
For treatment duration, a time-course experiment is crucial. Typical starting points for assessing the effects of this compound are 24, 48, and 72 hours.[5] It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is a hydrophobic compound with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[6] To prepare the stock solution, dissolve the this compound powder in 100% DMSO. Gentle warming to 37°C can aid in dissolution.[6] Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working dilutions for your experiments, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[6]
Q4: My cells are not responding to this compound treatment as expected. What could be the issue?
A4: There are several potential reasons for a lack of response. First, ensure that your this compound stock solution is properly prepared and has not degraded. It is advisable to prepare fresh dilutions from your stock for each experiment. Second, the resistance of different cell lines to this compound can vary significantly. You may need to perform a wider dose-response experiment to determine the effective concentration for your specific cell line. Finally, the duration of treatment may be insufficient. A time-course experiment is recommended to identify the optimal treatment window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | This compound has low aqueous solubility and can "crash out" of solution when a concentrated DMSO stock is diluted in aqueous media.[6] | Pre-warm the cell culture medium to 37°C. Perform a stepwise dilution of the this compound stock solution. Instead of adding the stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media and then add this to the final volume. Ensure the final DMSO concentration is at or below 0.1%.[6] |
| High variability between replicate wells in viability assays. | Inconsistent cell seeding density. Uneven distribution of this compound due to poor mixing. Edge effects in the multi-well plate. | Ensure a homogenous single-cell suspension before and during plating. Gently mix the plate after adding this compound to ensure even distribution. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Excessive cell death observed even at low concentrations. | The cell line may be highly sensitive to this compound. The initial cell seeding density may be too low. | Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to nanomolar). Optimize the initial cell seeding density to ensure cells are in a healthy, logarithmic growth phase at the time of treatment. |
| No significant effect on cell viability even at high concentrations. | The cell line may be resistant to this compound. The compound may have degraded. The treatment duration may be too short. | Verify the activity of your this compound stock on a known sensitive cell line, if available. Investigate the expression of the target signaling pathways (e.g., AKT/ERK, AMPK/mTOR) in your cell line. Extend the treatment duration in a time-course experiment (e.g., up to 72 or 96 hours). |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HuT 78 | Lymphoma | 484.94 ± 24.67 ng/mL | 72 hours | [5] |
| Jurkat | Lymphoma | 541.68 ± 58.47 ng/mL | 72 hours | [5] |
| Huh-7 | Hepatocellular Carcinoma | 13.80 µM (for Oxaliplatin) | Not Specified | [7] |
| HepG2 | Hepatocellular Carcinoma | 8.58 µM (for Oxaliplatin) | Not Specified | [7] |
| MHCC-97H | Hepatocellular Carcinoma | 25.16 µM (for Oxaliplatin) | Not Specified | [7] |
| HepG2/OXA | Oxaliplatin-Resistant Hepatocellular Carcinoma | 33.07 µM (for Oxaliplatin) | Not Specified | [7] |
Note: Some of the IC50 values listed are for the chemotherapeutic agent Oxaliplatin in the presence or absence of this compound, indicating this compound's potential to sensitize cells to other drugs.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis and necrosis by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the changes in protein expression, normalizing to the loading control.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to Periplocin in cancer cells
Welcome to the technical support center for researchers utilizing Periplocin in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, a cardiac glycoside, can arise from several molecular alterations within the cancer cells. Based on its known mechanisms of action, potential resistance mechanisms include:
-
Alterations in the Drug Target (Na+/K+-ATPase): this compound's primary target is the Na+/K+-ATPase pump. Mutations in the α-subunit of this pump can decrease the binding affinity of this compound, rendering it less effective.
-
Upregulation of Anti-Apoptotic Proteins: this compound induces apoptosis by activating the intrinsic mitochondrial pathway.[1] Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester pro-apoptotic proteins (e.g., Bax, Bak), thereby inhibiting apoptosis.[1][2][3]
-
Downregulation of Pro-Apoptotic Mediators: Reduced expression of essential mediators of apoptosis, such as caspases or pro-apoptotic Bcl-2 family members, can lead to resistance.
-
Alterations in the AMPK/mTOR Signaling Pathway: this compound is known to activate AMPK and inhibit mTOR signaling.[4][5][6][7] Mutations in AMPK or mTOR that render them insensitive to regulation by this compound could confer resistance.[8][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13]
-
Downregulation of Death Receptors: this compound has been shown to upregulate death receptors like DR4 and DR5, sensitizing cells to apoptosis.[14] Consequently, the downregulation of these receptors could be a mechanism of resistance.
Q2: Our cell line shows high intrinsic resistance to this compound. What are the possible underlying reasons?
A2: Intrinsic resistance to this compound can be attributed to pre-existing characteristics of the cancer cell line:
-
High Basal Expression of Anti-Apoptotic Proteins: Cancer cells with naturally high levels of anti-apoptotic Bcl-2 family proteins may be inherently resistant to apoptosis induction by this compound.[15]
-
Low Basal Expression of Pro-Apoptotic Proteins: Conversely, low endogenous levels of pro-apoptotic proteins like Bax and Bak can make it more difficult for this compound to trigger apoptosis.
-
Constitutively Active Survival Pathways: Cell lines with hyperactive pro-survival signaling pathways (e.g., PI3K/Akt, NF-κB) may be able to counteract the pro-apoptotic signals induced by this compound.
-
High Expression of ABC Transporters: Some cancer cell lines inherently express high levels of drug efflux pumps, which can prevent this compound from reaching its intracellular target.
-
Tissue of Origin: The sensitivity to cardiac glycosides can be cell-type dependent, influenced by the specific expression patterns of Na+/K+-ATPase subunits and other signaling molecules.[16]
Q3: We suspect upregulation of Bcl-2 is causing resistance in our cell line. How can we confirm this and potentially overcome it?
A3: To confirm that Bcl-2 upregulation is mediating resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of Bcl-2 and other Bcl-2 family members (Bcl-xL, Mcl-1, Bax, Bak) in your resistant cell line versus a sensitive parental cell line.
-
Gene Expression Analysis (RT-qPCR): Quantify the mRNA levels of BCL2 and other relevant genes to determine if the upregulation is occurring at the transcriptional level.
-
siRNA-mediated Knockdown: Use small interfering RNA (siRNA) to specifically knock down BCL2 expression in your resistant cells. If the cells regain sensitivity to this compound, it strongly suggests that Bcl-2 is a key resistance factor.
To overcome Bcl-2-mediated resistance, consider a combination therapy approach with a Bcl-2 inhibitor (e.g., Venetoclax). This combination would simultaneously target the primary mechanism of this compound and the resistance pathway.
Troubleshooting Guides
Issue 1: Decreased Apoptosis Induction by this compound
You have noticed a significant reduction in the percentage of apoptotic cells upon this compound treatment compared to initial experiments.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) | Perform Western blot analysis for Bcl-2, Bcl-xL, and Mcl-1 in sensitive vs. resistant cells. | Increased protein levels of anti-apoptotic proteins in resistant cells. |
| Downregulation of Pro-Apoptotic Proteins (e.g., Bax, Bak) | Perform Western blot analysis for Bax and Bak in sensitive vs. resistant cells. | Decreased protein levels of pro-apoptotic proteins in resistant cells. |
| Reduced Caspase Activation | Perform a caspase activity assay (e.g., for Caspase-3, -8, -9) or Western blot for cleaved caspases. | Reduced caspase activity or cleavage in resistant cells following this compound treatment. |
| Mutations in Apoptotic Pathway Components | Sequence key genes in the apoptotic pathway (e.g., TP53, BAX, BAK). | Identification of mutations that inactivate pro-apoptotic proteins. |
Experimental Protocols
Protocol 1: Western Blot for Bcl-2 Family Proteins
This protocol details the procedure to assess the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Caption: this compound's effect on the AMPK/mTOR pathway and a potential resistance point.
References
- 1. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emergence of mTOR mutation as an acquired resistance mechanism to AKT inhibition, and subsequent response to mTORC1/2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 11. Frontiers | The Role of Eukaryotic and Prokaryotic ABC Transporter Family in Failure of Chemotherapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Effect of this compound in TRAIL-Resistant gastric cancer cells via upregulation of death receptor through activating ERK1/2-EGR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Improving the stability of Periplocin in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Periplocin in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for at least three years.[1][2] For shorter periods, storage at 4°C is also acceptable, but protection from light is crucial.[3]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][5][6] For optimal stability, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1] It is critical to protect these solutions from light.[7]
Q3: What solvents can be used to dissolve this compound?
A3: DMSO is the most highly recommended solvent for preparing stock solutions of this compound, with solubilities reported up to 130 mg/mL.[2] Other solvents such as DMF and a 1:1 mixture of DMSO:PBS (pH 7.2) can also be used, but the solubility is lower in these alternatives.[8] When using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce the solubility of this compound.[1]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of cardiac glycosides like this compound can be compromised in aqueous solutions, especially at non-optimal pH values and when exposed to light. For in vitro experiments, it is common practice to dilute the DMSO stock solution into the cell culture medium immediately before use. The final concentration of DMSO in the medium should be kept low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.[4][6]
Q5: For in vivo experiments, how should the working solution be prepared?
A5: For in vivo studies, working solutions should be prepared freshly on the day of use.[7] A common method involves a multi-step dilution of a DMSO stock solution into a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80, before the final dilution in saline or PBS.[1][2][7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]
Troubleshooting Guide
Q1: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer/cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are some steps to troubleshoot this:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous medium. Try preparing a more dilute working solution.
-
Optimize the solvent concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility but remains non-toxic to your cells. However, be aware that increasing the co-solvent concentration can have its own effects on the experiment.
-
Use a pre-warmed medium: Diluting the stock solution into a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.
-
Vortex while diluting: Add the stock solution to the aqueous medium drop-wise while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Q2: My experimental results with this compound are inconsistent from one day to the next. Could this be a stability issue?
A2: Yes, inconsistent results are a classic sign of compound instability. Consider the following:
-
Stock solution degradation: Are you using an old stock solution or one that has been subjected to multiple freeze-thaw cycles? this compound stock solutions stored at -20°C are only recommended for use within one month.[1][7] Consider preparing fresh stock solutions more frequently.
-
Working solution instability: Are you preparing your working solutions fresh before each experiment? this compound can degrade in aqueous media over time. It is best practice to prepare these solutions immediately before they are needed.[7]
-
Light exposure: Are you protecting your stock and working solutions from light? this compound is known to be light-sensitive.[3][7] Use amber vials or cover your tubes with aluminum foil.
Q3: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the problem?
A3: If you are not seeing the expected activity, it could be due to several factors related to the compound's stability and handling:
-
Compound degradation: As mentioned above, ensure your stock and working solutions are fresh and have been handled correctly to prevent degradation. You may want to perform a stability test on your solution (see Experimental Protocols).
-
Incorrect concentration: Double-check your calculations for dilutions. An error in calculating the required concentration can lead to a sub-optimal dose being applied to your cells.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to this compound.[8] It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Quantitative Data Summary
The stability of this compound is influenced by solvent, temperature, and light exposure. The following tables summarize the available data and provide general guidelines.
Table 1: Storage and Stability of this compound Powder and Stock Solutions
| Form | Solvent | Storage Temperature | Duration | Stability Notes |
| Powder | N/A | -20°C | ≥ 4 years[8] | Protect from light.[3] |
| Stock Solution | DMSO | -80°C | 6 months - 1 year[1][7] | Aliquot to avoid freeze-thaw cycles. Protect from light.[7] |
| Stock Solution | DMSO | -20°C | 1 month[1][7] | Protect from light.[7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 - 130 mg/mL[1][2] | Use fresh, non-moisture-absorbed DMSO.[1] Sonication may be required.[2] |
| DMF | ~10 mg/mL[8] | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 696.8 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes covered in aluminum foil
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.97 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. Analysis is typically performed by a stability-indicating HPLC method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Mobile phase for HPLC analysis
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep a control sample in the dark at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of ~100 µg/mL, and analyze by HPLC.
-
Data Analysis: For each condition, calculate the percentage of this compound remaining at each time point compared to a control sample kept at optimal conditions. This will help determine the degradation kinetics under different stresses.
Visualizations
Experimental and Logical Workflows
References
- 1. Development and application of an automated solution stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Periplocin Pharmacokinetic Studies in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the pharmacokinetics of Periplocin in animal models.
Frequently Asked Questions (FAQs)
Q1: Which animal models are most commonly used for this compound pharmacokinetic studies?
A1: The most frequently used animal models for this compound pharmacokinetic studies are rats, specifically Wistar and Sprague-Dawley strains, and mice, including C57BL/6 and nude mice for anti-cancer efficacy studies.[1][2][3] The choice of model often depends on the specific research question, such as determining basic pharmacokinetic parameters or evaluating anti-tumor effects.[4][5][6][7]
Q2: What are the main challenges associated with the oral administration of this compound in animal models?
A2: A primary challenge with oral administration of this compound is its low and variable bioavailability.[8][9] This is a common characteristic of saponins, which can be attributed to poor absorption in the gastrointestinal tract.[10] Researchers may observe inconsistent plasma concentrations following oral gavage.
Q3: What analytical method is recommended for quantifying this compound in biological samples?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound in biological matrices such as plasma and tissue homogenates.[1][3][11][12] This method allows for accurate measurement of this compound and its metabolites.[3]
Q4: What are the known metabolites of this compound that should be monitored in pharmacokinetic studies?
A4: The main metabolites of this compound that have been identified in rats are periplocymarin (B150456) and periplogenin.[3] It is advisable to monitor these metabolites alongside the parent compound to gain a comprehensive understanding of this compound's metabolic fate.
Q5: Are there any known toxic effects of this compound in animal models that I should be aware of?
A5: While this compound is investigated for its therapeutic effects, it is also known to be a cardiac glycoside, which can induce cardiotoxicity.[3][13] Researchers should carefully monitor animals for any signs of toxicity, especially at higher doses. However, some studies have reported low toxicity in normal cells and in animal models at therapeutic doses.[4]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations after Oral Administration
Problem: You are observing significant variability in the plasma concentrations of this compound across different animals in the same oral administration group.
Possible Causes and Solutions:
-
Improper Gavage Technique: Incorrect oral gavage can lead to incomplete dosing or administration into the lungs instead of the stomach.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. For rats, the maximum oral gavage volume is typically 1-2 ml.[14]
-
-
Formulation Issues: this compound may not be fully dissolved or may precipitate out of the vehicle solution.
-
Solution: Optimize the formulation. A common vehicle is saline with a small percentage of a solubilizing agent like DMSO.[2] Ensure the formulation is a homogenous solution or a stable suspension before each administration.
-
-
Food Effects: The presence of food in the stomach can affect the absorption of this compound.
-
Solution: Fast the animals overnight before oral administration to standardize gastrointestinal conditions.[2]
-
Issue 2: Low or No Detectable Levels of this compound in Plasma
Problem: After administration, you are unable to detect or quantify this compound in the collected plasma samples.
Possible Causes and Solutions:
-
Rapid Metabolism and Elimination: this compound may be rapidly metabolized and/or eliminated from the systemic circulation.
-
Solution: Collect blood samples at earlier time points post-administration. For intravenous administration in rats, consider sampling as early as 5 and 15 minutes.[2]
-
-
Poor Bioavailability (Oral): As mentioned in the FAQs, oral bioavailability of this compound is low.[9]
-
Solution: Consider using a higher oral dose if toxicity is not a concern. Alternatively, an intravenous administration group should be included to determine the absolute bioavailability and provide a baseline for comparison.
-
-
Sample Degradation: this compound may be unstable in the collected biological samples.
-
Solution: Process blood samples promptly after collection. Centrifuge to separate plasma, and store the plasma samples at -80°C until analysis.
-
-
Insufficient LC-MS/MS Sensitivity: The analytical method may not be sensitive enough to detect the low concentrations of this compound.
-
Solution: Optimize the LC-MS/MS method. This includes optimizing the ionization source parameters, collision energy for fragmentation, and ensuring the use of a suitable internal standard.[15] The lower limit of quantification (LLOQ) for this compound in rat plasma has been reported to be as low as 2.4 ng/mL.[11][12]
-
Issue 3: Poor Peak Shape and Matrix Effects in LC-MS/MS Analysis
Problem: The chromatographic peaks for this compound are broad, tailing, or you suspect ion suppression or enhancement from the biological matrix.
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column may not be suitable.
-
Solution: A common mobile phase for this compound analysis is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water with a small amount of formic acid to improve peak shape.[1][11] A C18 column is often used for separation.[1][11] Experiment with different mobile phase compositions and gradients to achieve optimal peak resolution.
-
-
Matrix Interferences: Endogenous components in the plasma or tissue homogenate can co-elute with this compound and interfere with its ionization.
-
Solution: Improve the sample preparation method. While protein precipitation is a quick method, a more rigorous technique like solid-phase extraction (SPE) may be necessary to remove interfering components.[16]
-
-
Inappropriate Internal Standard: The internal standard may not adequately compensate for matrix effects.
-
Solution: Use a stable isotope-labeled internal standard if available. If not, select an analog with similar chemical properties and retention time to this compound. Digoxin has been used as an internal standard in some studies.[1]
-
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats Following Intravenous Administration
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions with free access to food and water.[2]
-
Catheterization (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular vein of the rats under anesthesia a day before the experiment.[2]
-
Drug Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
Administer a single intravenous bolus dose via the tail vein or the implanted catheter.[2]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.[2]
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until LC-MS/MS analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
Protocol 2: Tissue Distribution Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Drug Administration: Administer a single oral or intravenous dose of this compound.
-
Tissue Collection:
-
At predetermined time points post-administration, euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the tissues.
-
Harvest the tissues of interest (e.g., heart, liver, spleen, lung, kidney, brain).[3]
-
Rinse the tissues with cold saline, blot them dry, and weigh them.
-
-
Tissue Homogenization:
-
Homogenize the tissues in a suitable buffer (e.g., saline) to create a uniform homogenate.
-
-
Sample Preparation and Analysis:
-
Follow a similar protein precipitation procedure as described for plasma, using an appropriate volume of the tissue homogenate.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound and its metabolites in each tissue.[3]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Units | Value (Mean ± SD) | Reference |
| T1/2 (Half-life) | h | 2.8 ± 0.5 | [1] |
| Cmax (Maximum Concentration) | ng/mL | 987.6 ± 102.3 | [1] |
| AUC(0-t) (Area under the curve) | ng·h/mL | 1543.7 ± 210.9 | [1] |
| Vd (Volume of distribution) | L/kg | 1.2 ± 0.2 | [1] |
| CL (Clearance) | L/h/kg | 0.65 ± 0.09 | [1] |
Table 2: Tissue Distribution of this compound in Rats 2 Hours After a Single 50 mg/kg Oral Dose
| Tissue | Concentration (ng/g) (Mean ± SD) | Reference |
| Heart | 123.4 ± 25.6 | [3] |
| Liver | 254.7 ± 45.8 | [3] |
| Spleen | 189.2 ± 33.1 | [3] |
| Lung | 167.5 ± 29.4 | [3] |
| Kidney | 210.9 ± 38.7 | [3] |
| Brain | 34.1 ± 8.9 | [3] |
Visualizations
Caption: Experimental workflow for this compound pharmacokinetic studies.
Caption: Troubleshooting workflow for inconsistent pharmacokinetic data.
References
- 1. Determination and pharmacokinetics of this compound in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tissue distribution study of this compound and its two metabolites in rats by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Frontiers | Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review [frontiersin.org]
- 11. An LC-MS/MS Method for Simultaneous Determination of the Toxic and Active Components of Cortex Periplocae in Rat Plasma and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS Method for Simultaneous Determination of the Toxic and Active Components of Cortex Periplocae in Rat Plasma and Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. opentrons.com [opentrons.com]
Technical Support Center: Minimizing Variability in Periplocin Xenograft Tumor Studies
For researchers, scientists, and drug development professionals utilizing Periplocin in xenograft tumor models, ensuring experimental consistency is paramount for generating reliable and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and minimize variability in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a cardiac glycoside that has been shown to induce apoptosis (programmed cell death) and autophagy in various cancer cells.[1][2] Its anti-tumor activity is primarily attributed to the inhibition of the Na+/K+-ATPase pump, which leads to downstream modulation of several signaling pathways.[3] Key pathways affected include the activation of the AMPK/mTOR pathway, leading to apoptosis and autophagy, and the inhibition of pro-survival pathways like AKT/ERK.[1][4][5]
Q2: What is the recommended administration route for this compound in mouse xenograft studies?
Intraperitoneal (IP) injection is a commonly reported and effective route for administering this compound in mouse xenograft models.[2][6] While oral administration is used clinically for some cardiac glycosides, studies on this compound's oral bioavailability in mice are limited. IP administration ensures more direct and consistent systemic exposure.
Q3: What are the typical dosages of this compound used in xenograft studies?
Reported dosages of this compound in xenograft studies range from 5 mg/kg to 30 mg/kg, administered daily or on other schedules.[1][2][6] The optimal dose will depend on the specific tumor model and the cancer cell line's sensitivity. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q4: How should this compound be formulated for in vivo administration?
This compound is typically dissolved in a vehicle suitable for injection, such as a solution containing DMSO and saline. For instance, a stock solution in DMSO can be diluted with saline to the final desired concentration.[2] It is important to ensure the final concentration of DMSO is low (e.g., <10%) to avoid toxicity to the animals. The formulation should be prepared fresh before each administration to ensure stability.
Q5: What is the expected effect of this compound on tumor growth?
Effective treatment with this compound is expected to lead to a significant inhibition of tumor growth compared to the vehicle control group.[1][2] In some cases, tumor regression may be observed. The degree of tumor growth inhibition will vary depending on the dosage, treatment schedule, and the specific cancer model used.
Troubleshooting Guide
High variability in xenograft tumor studies can obscure the true efficacy of a therapeutic agent. Below are common issues encountered in this compound xenograft studies and potential solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in tumor size within the same treatment group | - Inconsistent number of viable tumor cells injected- Variation in injection technique (subcutaneous depth, location)- Differences in animal health, age, or weight- Cell line instability or high passage number leading to phenotypic drift[7][8][9] | - Standardize Cell Preparation: Use cells from a consistent and low passage number. Ensure high cell viability (>90%) at the time of injection using methods like trypan blue exclusion.- Consistent Injection Technique: Train all personnel on a standardized subcutaneous injection protocol. Ensure a consistent injection volume and location for all animals.- Animal Standardization: Use animals of the same strain, sex, and age. Allow for an acclimatization period before starting the experiment. Randomize animals into groups after tumors have reached a predetermined size.- Monitor Animal Health: Regularly monitor animal weight and overall health. Exclude animals that show signs of illness unrelated to the tumor or treatment. |
| Inconsistent or lower-than-expected tumor growth inhibition | - Suboptimal dosage or treatment schedule- Poor bioavailability or rapid metabolism of this compound- Inconsistent formulation or administration of this compound- Development of tumor resistance | - Optimize Dosing and Schedule: Conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your specific model.[10][11]- Evaluate Pharmacokinetics: If possible, perform pharmacokinetic studies to assess this compound levels in plasma and tumor tissue to ensure adequate exposure.- Standardize Drug Preparation and Administration: Prepare fresh this compound formulation for each treatment day. Ensure accurate and consistent administration (e.g., consistent IP injection technique).- Investigate Resistance Mechanisms: If initial tumor response is followed by regrowth, consider collecting tumor samples for molecular analysis to investigate potential resistance mechanisms. |
| Toxicity or adverse effects in treated animals | - Dosage is too high- Vehicle toxicity (e.g., high DMSO concentration)- Off-target effects of this compound | - Dose De-escalation: If signs of toxicity (e.g., significant weight loss, lethargy) are observed, reduce the dosage in subsequent experiments.- Optimize Vehicle: Ensure the concentration of solvents like DMSO in the final injection volume is minimized.- Monitor for Known Side Effects: Be aware of potential cardiac effects associated with cardiac glycosides and monitor animals accordingly. |
| No significant difference between control and treatment groups | - Insufficient statistical power (too few animals per group)- High intrinsic variability of the tumor model- Ineffective dosage or administration route | - Power Analysis: Perform a power analysis before starting the study to determine the appropriate number of animals per group to detect a statistically significant difference.- Model Characterization: Thoroughly characterize the growth kinetics of your chosen xenograft model to understand its inherent variability.- Re-evaluate Protocol: Review and optimize the dosage, administration route, and treatment schedule based on available literature and pilot studies. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (hours) | Reference |
| HuT 78 | Lymphoma | 484.94 ± 24.67 | 72 | [12] |
| Jurkat | Lymphoma | 541.68 ± 58.47 | 72 | [12] |
| SCC-15 | Oral Squamous Cell Carcinoma | Varies with time | 24, 48, 72 | [13] |
| CAL-27 | Oral Squamous Cell Carcinoma | Varies with time | 24, 48, 72 | [13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Administration Route | Outcome | Reference |
| Pancreatic Cancer | CFPAC-1 | Nude mice | 25 mg/kg, daily | Intraperitoneal | Significant tumor growth inhibition | [2] |
| Hepatocellular Carcinoma | Huh-7 | SCID mice | 5 mg/kg then 20 mg/kg, daily | Intraperitoneal | Repressed tumor growth | [6][14] |
| Lung Cancer | A549, LL/2 | Nude mice | Not specified | Not specified | Anti-tumor activity observed | [4] |
| Pancreatic Cancer | PANC-1, CFPAC-1 | BALB/c nude mice | 30 mg/kg/day for 12 days | Intraperitoneal | Inhibited tumor growth | [1] |
| Hepatocellular Carcinoma (Oxaliplatin-resistant) | HepG2/OXA | Balb/c nude mice | 15 mg/kg, daily for 7 days | Intraperitoneal | Enhanced sensitivity to oxaliplatin, reduced tumor volume and weight |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Implantation
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using trypan blue. Cell viability should be >90%.
-
Resuspend the cell pellet in sterile PBS or serum-free media at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL). For some cell lines, mixing with Matrigel® (1:1 ratio) can improve tumor establishment. Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
-
Injection:
-
Gently lift the skin and inject the cell suspension subcutaneously using a 27-gauge needle.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: this compound Administration (Intraperitoneal Injection)
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is below toxic levels.
-
Prepare the vehicle control solution with the same final concentration of DMSO in saline.
-
-
Administration:
-
Weigh the animal to calculate the exact volume to be injected.
-
Properly restrain the mouse.
-
Insert a 27-gauge needle into the lower abdominal quadrant, avoiding the midline, to deliver the intraperitoneal injection.
-
Administer the calculated volume of the this compound formulation or vehicle control.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound's mechanism of action.
Caption: Standard xenograft experimental workflow.
Caption: Troubleshooting decision-making flow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue distribution study of this compound and its two metabolites in rats by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing dose-schedule regimens with bayesian adaptive designs: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate Periplocin concentration range for screening
This guide provides troubleshooting advice and frequently asked questions for researchers using Periplocin in screening experiments. It is intended for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new screening experiment?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published studies, a broad initial range finding experiment is recommended. A common starting point is to perform a serial dilution over a wide concentration range, for instance, from nanomolar (nM) to micromolar (µM).
Q2: How do I determine the optimal this compound concentration for my specific cell line?
A2: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is crucial to establish the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This involves treating your cells with a range of this compound concentrations and measuring the biological response (e.g., cell viability, apoptosis).
Q3: What are the common mechanisms of action for this compound?
A3: this compound is a cardiotonic steroid that has been shown to induce apoptosis and inhibit tumor growth.[1] Its mechanisms of action involve the modulation of several key signaling pathways, including:
-
Activation of Src/ERK and PI3K/Akt pathways, which can promote wound healing.[1]
-
Induction of apoptosis in cancer cells by promoting lysosomal damage.[2][3]
-
Activation of the AMPK/mTOR signaling pathway, leading to apoptosis in pancreatic cancer cells.[4][5]
-
Inhibition of the AKT/ERK signaling pathway in lung cancer.[6]
-
Activation of the ERK1/2-EGR1 pathway to induce apoptosis in gastric cancer cells.[7]
Q4: Should I be concerned about cytotoxicity in non-cancerous cells?
A4: While this compound shows promise as an anti-cancer agent, it is important to assess its cytotoxicity in relevant normal cell lines to determine a therapeutic window. Some studies suggest it has low toxicity in normal cells, but this should be verified for your specific experimental system.[7]
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations used may be too low.
-
Solution: Perform a broader dose-response study, extending to higher concentrations (e.g., up to 100 µM). Refer to the data in Table 1 for ranges used in other cell lines, but be aware that sensitivity can vary greatly.
-
-
Possible Cause 2: Cell Line Resistance. Your cell line may be resistant to this compound.
-
Solution: Consider using a positive control compound known to elicit a response in your cell line to ensure the assay is working correctly. Investigate the expression levels of proteins in the signaling pathways known to be affected by this compound.
-
-
Possible Cause 3: Inactive Compound. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution. This compound stock solutions are typically stored at -80°C for long-term storage (up to 6 months) and -20°C for shorter-term (up to 1 month), protected from light.[1]
-
Issue 2: I am observing 100% cell death even at the lowest concentration tested.
-
Possible Cause: Concentrations are too high. Your initial concentration range is too potent for your specific cell line.
-
Solution: Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar).
-
Data Presentation
Table 1: Examples of this compound Concentrations Used in In Vitro Studies
| Cell Line(s) | Concentration Range | Observed Effect | Reference |
| L929 (fibroblast) | 5-20 µM | Increased proliferation and migration | [1] |
| PANC1, CFPAC1 (pancreatic cancer) | 125-250 nM | Inhibition of proliferation, induction of apoptosis and autophagy | [4][8][9] |
| HuT 78, Jurkat (lymphoma) | 50-400 ng/mL | Inhibition of proliferation, induction of apoptosis | [10][11] |
| A549 (non-small cell lung cancer) | 5-320 nM | Inhibition of cell growth, induction of ferroptosis | [12] |
| SCC-15, CAL-27 (oral squamous cell carcinoma) | 50-400 ng/mL | Reduction of cell growth, induction of apoptosis | [13] |
| SGC-7901, MGC-803 (gastric cancer) | Not specified | Dose-dependent inhibition of cell viability | [7] |
| MDA-MB-231 (breast cancer) | 2.5-50 µM | Reduced cell viability, induction of apoptosis | [14] |
Experimental Protocols
Protocol 1: Determining the Appropriate Concentration Range using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cells in culture
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. It is recommended to perform a broad range of serial dilutions (e.g., 10-fold dilutions from 100 µM to 1 nM) for the initial experiment.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Caption: Key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Calibrating Flow Cytometry for Annexin V Staining with Periplocin
Welcome to the technical support center for Annexin V staining in the presence of Periplocin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your flow cytometry experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation aids to ensure accurate and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
A1: this compound, a cardiac glycoside, primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[1] It activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4][5] This signaling cascade leads to the activation of pro-apoptotic proteins like Bax and caspases (caspase-3 and -8), while inhibiting anti-apoptotic proteins such as Bcl-2.[3] Ultimately, this results in mitochondrial disruption and programmed cell death.[1] Some studies also suggest that this compound can upregulate death receptors DR4 and DR5, sensitizing cancer cells to TRAIL-induced apoptosis.[3][6]
Q2: How does Annexin V staining detect apoptosis?
A2: During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane.[7][8][9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to label these early apoptotic cells for detection by flow cytometry.[8][10] Propidium Iodide (PI) or 7-AAD is often used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, as it can only enter cells with compromised membranes.[1][8]
Q3: Can this compound interfere with Annexin V staining?
A3: While direct interference of this compound with the Annexin V binding to phosphatidylserine is not widely reported, it is crucial to consider its mechanism of action. This compound induces apoptosis, which is the very process Annexin V staining is designed to detect. Therefore, the "interference" is the biological effect of the compound. It is essential to have proper controls, including untreated cells and cells treated with a known apoptosis inducer, to accurately interpret the results.
Q4: What are the essential controls for an Annexin V/PI flow cytometry experiment?
A4: To ensure accurate data, the following controls are critical:
-
Unstained Cells: To set the baseline forward and side scatter parameters and to check for autofluorescence.[9]
-
Single-Stained Controls: Cells stained only with Annexin V (FITC, APC, etc.) and cells stained only with PI are necessary for proper fluorescence compensation.[11][12]
-
Negative Control: Untreated, healthy cells to define the viable cell population (Annexin V-/PI-).[11]
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the staining protocol and reagents are working correctly.[11][13]
Q5: How do I interpret the four quadrants in an Annexin V/PI dot plot?
A5: The four quadrants represent different cell populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.[8]
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[8]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[8]
-
Upper-Left (Annexin V- / PI+): Typically considered necrotic cells, although careful interpretation is needed as late apoptotic cells can also fall into this quadrant.[11]
II. Troubleshooting Guides
This section addresses common issues encountered during Annexin V staining experiments, particularly when using an inducing agent like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in the negative control. | 1. Non-specific binding of Annexin V.[11] 2. Autofluorescence of cells or this compound. 3. Suboptimal flow cytometer settings. | 1. Ensure the binding buffer contains sufficient calcium (typically 2.5 mM). 2. Wash cells thoroughly. 3. Run an unstained control to assess autofluorescence and adjust PMT voltages accordingly. |
| Weak or no Annexin V signal in this compound-treated cells. | 1. Insufficient concentration or incubation time of this compound.[9] 2. Loss of apoptotic cells during harvesting (especially for adherent cells).[9] 3. Degraded reagents. | 1. Perform a dose-response and time-course experiment to determine optimal treatment conditions.[9][13] 2. Collect both the supernatant and adherent cells.[9] 3. Use a positive control (e.g., staurosporine) to verify reagent activity.[11] |
| High percentage of PI-positive cells in all samples, including controls. | 1. Harsh cell handling (e.g., excessive vortexing, high-speed centrifugation).[9] 2. Over-trypsinization of adherent cells.[9] 3. Cells are too confluent or left too long in culture. | 1. Handle cells gently. Centrifuge at a lower speed (e.g., 300-400 x g).[14] 2. Use a gentle cell dissociation reagent like Accutase.[9] 3. Use cells in the logarithmic growth phase. |
| Poor separation between cell populations. | 1. Incorrect fluorescence compensation.[9] 2. Inappropriate voltage settings for the detectors. | 1. Use single-stained controls to set proper compensation.[12][15] 2. Adjust PMT voltages to ensure the negative population is on-scale and there is a clear separation from the positive population. |
| Shift in forward scatter (FSC) and side scatter (SSC). | Apoptotic cells typically shrink and have increased granularity. | This is a biological phenomenon. Gate on the entire cell population to avoid excluding apoptotic cells, which may have lower FSC and higher SSC.[16] |
III. Experimental Protocols
Protocol: Induction of Apoptosis with this compound and Staining with Annexin V/PI
1. Cell Preparation and Treatment: a. Seed cells at an appropriate density in a culture plate and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound for the determined incubation period. Include an untreated control.
2. Cell Harvesting: a. For adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells.[10] b. Wash the adherent cells once with PBS (calcium and magnesium-free). c. Gently detach the adherent cells using a non-enzymatic cell dissociation buffer or a brief trypsin treatment. d. Combine the detached cells with the collected culture medium from step 2a. e. For suspension cells: Collect the cells directly from the culture flask.[10] f. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[14] g. Discard the supernatant and wash the cells twice with cold PBS.
3. Annexin V and PI Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[14] b. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a flow cytometry tube. d. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC).[14] e. Gently vortex and incubate for 15 minutes at room temperature in the dark.[1] f. Add 400 µL of 1X Annexin V Binding Buffer to the tube. g. Add 5 µL of Propidium Iodide (PI) staining solution.[14] h. Analyze the samples on the flow cytometer immediately (within 1 hour).
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Cell Concentration for Staining | 1-5 x 10^6 cells/mL | [14] |
| Annexin V Incubation Time | 10-15 minutes | [14] |
| PI Incubation Time | 5-15 minutes | [14] |
| Centrifugation Speed | 400-600 x g | [14] |
IV. Visualizations
This compound-Induced Apoptosis Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. biogot.com [biogot.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Periplocin and Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Periplocin with other well-established cardiac glycosides, namely Digoxin (B3395198), Ouabain, and Digitoxin. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Cardiac glycosides are a class of naturally derived compounds known for their historical use in treating heart conditions and their emerging potential as anticancer agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects varying by cell type. This guide will delve into a comparative analysis of their cardiotonic and cytotoxic efficacies, supported by quantitative data and detailed experimental methodologies.
Comparative Efficacy: Data Summary
The following tables summarize the quantitative data on the cytotoxic and inotropic effects of this compound and other cardiac glycosides.
Table 1: Comparative Cytotoxicity of Cardiac Glycosides in Various Cancer Cell Lines
| Cardiac Glycoside | Cell Line | Cancer Type | IC50 (nM) |
| This compound | SCC-15 | Oral Squamous Cell Carcinoma | 50-100 ng/mL (approx. 88-176 nM) for apoptosis induction[1] |
| CAL-27 | Oral Squamous Cell Carcinoma | 50-100 ng/mL (approx. 88-176 nM) for apoptosis induction[1] | |
| Digoxin | MDA-MB-231 | Breast Cancer | 122 (24h), 70 (48h)[2] |
| HT-29 | Colon Cancer | 100-300[3] | |
| OVCAR3 | Ovarian Cancer | 100-300[3] | |
| SKOV-3 | Ovarian Cancer | 250[4] | |
| Ouabain | MDA-MB-231 | Breast Cancer | 150 (24h), 90 (48h)[2] |
| Digitoxin | SKOV-3 | Ovarian Cancer | 400[4] |
| HeLa | Cervical Cancer | 28[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and assay method.
Table 2: Comparative In Vivo Cardiotonic Effects of Periplocymarin and Digoxin
| Parameter | Control (Baseline) | Periplocymarin (5 mg/kg) | Digoxin (5 mg/kg) |
| Ejection Fraction (%) | ~60% | ~85% | ~75% |
| Fractional Shortening (%) | ~30% | ~50% | ~40% |
| Heart Rate (bpm) | ~450 | No significant change | Significant decrease |
Data adapted from a preclinical study in a mouse model. Periplocymarin is a cardiac glycoside closely related to this compound.[6]
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparative study of cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Na+/K+-ATPase pump.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. Inhibition of this activity by a cardiac glycoside is quantified by a decrease in the amount of Pi released.
Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase from a specific tissue source (e.g., porcine cerebral cortex) is used.
-
Reaction Mixture: A reaction buffer containing MgCl2, NaCl, and KCl is prepared.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the cardiac glycoside (e.g., this compound, Digoxin) or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a solution that halts enzymatic activity, such as an acidic solution.
-
Phosphate Quantification: The amount of released inorganic phosphate is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The concentration of the cardiac glycoside that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the cardiac glycoside for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Assessment of Inotropic Effects
This protocol outlines a general approach to evaluate the positive inotropic effects of cardiac glycosides on isolated heart tissue.
Principle: The positive inotropic effect is characterized by an increase in the force of myocardial contraction. This can be measured in isolated cardiac muscle preparations.
Methodology:
-
Tissue Preparation: Isolated cardiac muscle preparations, such as papillary muscles or ventricular strips, are obtained from an appropriate animal model (e.g., guinea pig).
-
Organ Bath Setup: The muscle preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The muscle is stimulated electrically at a fixed frequency to induce regular contractions.
-
Force Measurement: The isometric or isotonic contractile force is recorded using a force transducer.
-
Compound Administration: After a stabilization period, cumulative concentrations of the cardiac glycoside are added to the organ bath.
-
Data Recording: The changes in the force of contraction are recorded continuously.
-
Data Analysis: The concentration-response curve is plotted, and parameters such as the maximum increase in force and the concentration required to produce 50% of the maximal effect (EC50) are determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for comparing cardiac glycosides.
Caption: Shared signaling pathway for the positive inotropic effect of cardiac glycosides.
Caption: Divergent signaling pathways of this compound in cancer cells.
Caption: General experimental workflow for comparing cardiac glycoside efficacy.
Conclusion
This guide provides a comparative overview of this compound and other cardiac glycosides, highlighting their efficacy as both cardiotonic and anticancer agents. The primary mechanism of action for their inotropic effects is the inhibition of Na+/K+-ATPase.[6] In the realm of oncology, this compound has been shown to induce apoptosis and inhibit proliferation in cancer cells through distinct signaling pathways, including the AMPK/mTOR and AKT/ERK pathways.[7][8][9]
The presented data indicates that while sharing a common primary target, the specific effects and potency of these compounds can vary. For instance, preclinical data suggests Periplocymarin, a compound closely related to this compound, may offer a more favorable cardiotonic profile than Digoxin by increasing ejection fraction without significantly impacting heart rate.[6] In terms of anticancer activity, the IC50 values demonstrate a range of potencies across different cancer cell lines for various cardiac glycosides.
The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. Future research should focus on direct, side-by-side comparisons of this compound with other cardiac glycosides across a broader range of cancer cell lines and in more detailed in vivo models to fully elucidate its therapeutic potential and safety profile.
References
- 1. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: Periplocin and Periplocymarin in Anti-Cancer Efficacy
In the ongoing search for potent, naturally derived anti-cancer agents, two cardiac glycosides, Periplocin and Periplocymarin, have emerged as promising candidates. Both compounds, extracted from the root bark of Periploca sepium, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparative analysis of their anti-cancer properties, focusing on their efficacy in colorectal cancer, their mechanisms of action, and the experimental data supporting these findings.
Comparative Cytotoxicity in Colorectal Cancer
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and Periplocymarin in several colorectal cancer (CRC) cell lines, providing a direct comparison of their cytotoxic activity. For a standardized comparison, all IC50 values have been converted to micromolar (µM).
Table 1: IC50 Values of this compound and Periplocymarin in Colorectal Cancer Cell Lines (24-hour treatment)
| Cell Line | This compound (µM)[1] | Periplocymarin (µM)[2] |
| HCT116 | ~0.4 | 0.065 |
| RKO | ~0.8 | 0.083 |
| HT-29 | ~0.6 | 0.132 |
| SW480 | ~0.5 | 0.205 |
| DLD-1 | ~0.12 | Not Available |
| SW620 | ~0.7 | Not Available |
| LOVO | ~0.82 | Not Available |
Note: Periplocymarin IC50 values were converted from ng/mL to µM assuming a molecular weight of approximately 550 g/mol .
The data indicates that Periplocymarin generally exhibits greater potency, with lower IC50 values across the tested colorectal cancer cell lines compared to this compound.
Mechanisms of Action: A Tale of Two Pathways
While both compounds induce apoptosis (programmed cell death), they appear to achieve this through distinct signaling pathways.
This compound: Research suggests that this compound's anti-cancer activity, particularly in pancreatic and colorectal cancer, is linked to the induction of apoptosis and the modulation of the β-catenin/TCF signaling pathway.[3] In colorectal cancer cells, this compound treatment leads to a decrease in the expression of β-catenin, which in turn downregulates the downstream targets survivin and c-myc, both crucial for cancer cell survival and proliferation.[3] Furthermore, studies have shown that this compound induces apoptosis by increasing the levels of cleaved PARP and cleaved Caspase-3, and decreasing the expression of the anti-apoptotic protein Bcl-2.[1]
Periplocymarin: Periplocymarin has been shown to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[2][4] This pathway is a critical regulator of cell survival and proliferation. Treatment with Periplocymarin leads to a dose-dependent increase in apoptosis, accompanied by cell cycle arrest in the G0/G1 phase.[2] Mechanistically, Periplocymarin treatment results in an increased expression of the pro-apoptotic protein Bax and the executioner caspases, cleaved caspase-3 and cleaved caspase-9, while decreasing the levels of the anti-apoptotic proteins survivin and Bcl-2.[2][5]
The following diagrams illustrate the proposed signaling pathways for each compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway for Periplocymarin-induced apoptosis.
Quantitative Analysis of Apoptosis-Related Proteins
Western blot analysis provides semi-quantitative data on the expression levels of key proteins involved in apoptosis. The following table summarizes the observed changes in apoptosis-related proteins following treatment with this compound and Periplocymarin in colorectal cancer cells.
Table 2: Effect of this compound and Periplocymarin on Apoptosis-Related Protein Expression in Colorectal Cancer Cells
| Protein | This compound[1] | Periplocymarin[2][5] | Role in Apoptosis |
| Bcl-2 | Decreased | Decreased | Anti-apoptotic |
| Bax | Not Reported | Increased | Pro-apoptotic |
| Cleaved Caspase-3 | Increased | Increased | Executioner caspase |
| Cleaved Caspase-9 | Not Reported | Increased | Initiator caspase |
| Cleaved PARP | Increased | Not Reported | Substrate of cleaved caspase-3 |
| Survivin | Decreased[3] | Decreased | Inhibitor of apoptosis |
This data further supports the apoptotic mechanisms of both compounds, highlighting their ability to shift the balance towards cell death by downregulating anti-apoptotic proteins and upregulating pro-apoptotic and executioner proteins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Periplocymarin for 24 hours.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Periplocymarin for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Following treatment with this compound or Periplocymarin, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.
The following diagram illustrates a general workflow for these in vitro anti-cancer studies.
References
- 1. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Mechanisms of Periplocin: A Comparative Guide for Researchers
A comprehensive analysis of Periplocin's multimodal action across various cancer cell lines, offering a comparative perspective against the conventional chemotherapeutic agent, Doxorubicin. This guide synthesizes experimental data on its efficacy, apoptotic induction, and impact on key oncogenic signaling pathways.
This compound, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a compound of significant interest in oncology research. Exhibiting potent anti-tumor activities, it has been shown to inhibit cell proliferation and induce programmed cell death across a spectrum of cancer cell lines. This guide provides an in-depth comparison of this compound's mechanism of action in breast, pancreatic, gastric, and oral cancers, supported by quantitative experimental data. For comparative context, the efficacy of the widely-used chemotherapeutic drug Doxorubicin is also presented.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound varies across different cancer cell lines, as demonstrated by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.5[1] | ~1.65-3.16[2] |
| PANC-1 | Pancreatic Cancer | 71.6 nM (0.0716 µM)[3] | ~2.2-9.3[4][5] |
| CFPAC-1 | Pancreatic Cancer | 331 nM (0.331 µM)[3] | N/A |
| SGC-7901 | Gastric Cancer | Inhibits viability in a dose-dependent manner | ~4.51 |
| MGC-803 | Gastric Cancer | Inhibits viability in a dose-dependent manner | N/A |
| SCC-15 | Oral Squamous Cell Carcinoma | ~0.14 - 0.28 µM | N/A |
| CAL-27 | Oral Squamous Cell Carcinoma | ~0.14 - 0.28 µM | N/A |
| A549 | Lung Cancer | N/A | >20[6] |
Note: IC50 values for SCC-15 and CAL-27 were converted from ng/mL based on the molecular weight of this compound (696.82 g/mol ). The original study showed dose-dependent inhibition at 100-200 ng/mL. N/A indicates that specific data was not found in the searched literature.
Induction of Apoptosis: A Key Mechanism of Action
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This is often characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.
| Cell Line | Cancer Type | Effect on Apoptosis |
| MDA-MB-231 | Triple-Negative Breast Cancer | Increased caspase-3, -8, and -9 enzyme activities[1] |
| PANC-1 & CFPAC-1 | Pancreatic Cancer | Increased expression of cleaved caspase-3, cleaved caspase-8, and Bax; decreased expression of Bcl-2[7] |
| SGC-7901 | Gastric Cancer | 26.77% to 61.78% apoptotic cells after treatment[8] |
| MGC-803 | Gastric Cancer | 20.34% to 42.90% apoptotic cells after treatment[8] |
| SCC-15 | Oral Squamous Cell Carcinoma | 7.85% (50 ng/mL) and 27.57% (100 ng/mL) apoptotic cells |
| CAL-27 | Oral Squamous Cell Carcinoma | 4.23% (50 ng/mL) and 22.28% (100 ng/mL) apoptotic cells |
| HuT 78 & Jurkat | Lymphoma | Dose-dependent increase in apoptotic rate |
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. This compound has been shown to favorably modulate this ratio in pancreatic cancer cells, thereby promoting cell death[7].
Modulation of Key Signaling Pathways
This compound's anti-cancer activity is intricately linked to its ability to modulate several critical signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In breast cancer cells (MDA-MB-231), this compound has been shown to decrease the activity of the PI3K/Akt/mTOR pathway, contributing to its anti-proliferative effects[1].
References
- 1. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. This compound | CAS:13137-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
Periplocin's Double-Edged Sword: A Comparative Analysis of its Effects on Normal vs. Cancer Cells
For Immediate Release
A comprehensive review of existing literature reveals the selective anti-tumor activity of Periplocin, a natural cardiac glycoside, highlighting its potential as a targeted cancer therapeutic. This guide synthesizes key findings on its differential effects on cancerous and normal cells, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
This compound, a compound isolated from the root bark of Periploca sepium, has demonstrated significant potential in cancer therapy by selectively inducing cell death in malignant cells while exhibiting minimal toxicity to their normal counterparts.[1][2] This selective action is a cornerstone of effective chemotherapy, aiming to eradicate tumors while preserving healthy tissues. This guide provides a detailed comparative analysis of this compound's effects, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Analysis: this compound's Cytotoxicity and Apoptotic Induction
The differential effect of this compound is most evident in its cytotoxicity. Studies have consistently shown that this compound inhibits the growth of a wide array of cancer cell lines at concentrations that are significantly less harmful to normal cells.
| Cell Line | Cancer Type | IC50 Value (this compound) | Normal Cell Line | IC50 Value (this compound) | Reference |
| DLD-1 | Colorectal Cancer | ~0.50 µM | NCM460 (Colon Mucosal Epithelial) | 44.95 ± 3.59 μM | [3] |
| SW480 | Colorectal Cancer | Not explicitly stated, but growth inhibition observed | NCM460 (Colon Mucosal Epithelial) | 44.95 ± 3.59 μM | [3] |
| HuT 78 | Lymphoma | 484.94 ± 24.67 ng/mL | Peripheral Blood Lymphocytes (PBLs) | No effect on viability | [4] |
| Jurkat | Lymphoma | 541.68 ± 58.47 ng/mL | Peripheral Blood Lymphocytes (PBLs) | No effect on viability | [4] |
| A549 | Lung Cancer | Growth inhibited in a dose-dependent manner | Not specified | Not specified | [5][6] |
| LL/2 | Lung Cancer | Growth inhibited in a dose-dependent manner | Not specified | Not specified | [5][6] |
| CFPAC1 | Pancreatic Cancer | Growth inhibited by 125 nM and 250 nM | Not specified | Not specified | [7] |
| PANC1 | Pancreatic Cancer | Growth inhibited by 125 nM and 250 nM | Not specified | Not specified | [7] |
| SGC-7901 | Gastric Cancer | Inhibitory effect in a dose-dependent manner | Not specified | Not specified | [1] |
| MGC-803 | Gastric Cancer | Inhibitory effect in a dose-dependent manner | Not specified | Not specified | [1] |
| SCC-15 | Oral Squamous Cell Carcinoma | Apoptosis induced at 50 and 100 ng/mL | Not specified | Not specified | [8][9] |
| CAL-27 | Oral Squamous Cell Carcinoma | Apoptosis induced at 50 and 100 ng/mL | Not specified | Not specified | [8][9] |
Table 1: Comparative IC50 Values and Effective Concentrations of this compound in Cancer vs. Normal Cells. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
The induction of apoptosis, or programmed cell death, is a key mechanism of this compound's anti-cancer activity. Flow cytometry analysis has quantified this effect in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Apoptosis Rate | Reference |
| SCC-15 | Oral Squamous Cell Carcinoma | 50 ng/mL | 7.85% | [8][9] |
| SCC-15 | Oral Squamous Cell Carcinoma | 100 ng/mL | 27.57% | [8][9] |
| CAL-27 | Oral Squamous Cell Carcinoma | 50 ng/mL | 4.23% | [8][9] |
| CAL-27 | Oral Squamous Cell Carcinoma | 100 ng/mL | 22.28% | [8][9] |
| CFPAC1 | Pancreatic Cancer | 125 nM and 250 nM | Significantly high apoptotic rate | [2][10] |
| PANC1 | Pancreatic Cancer | 125 nM and 250 nM | Significantly high apoptotic rate | [2][10] |
| SW480 | Colon Cancer | Dose-dependent | Induction of apoptosis observed | [11] |
Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines.
Dissecting the Mechanism: Signaling Pathways in Focus
This compound's selective cytotoxicity is rooted in its ability to modulate multiple signaling pathways that are often dysregulated in cancer cells.
One of the primary mechanisms involves the induction of apoptosis through both intrinsic and extrinsic pathways.[12] In many cancer types, this compound has been shown to disrupt key survival signals.
Figure 1: this compound's Induction of Apoptosis via AKT/ERK Inhibition.
In pancreatic cancer, this compound has been found to induce autophagy and apoptosis through the AMPK/mTOR pathway.[2][7]
Figure 2: this compound's Role in the AMPK/mTOR Signaling Pathway.
Furthermore, in gastric cancer cells, this compound's anti-tumor effects are mediated by the ERK1/2-EGR1 pathway.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Workflow:
Figure 3: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no this compound is included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.[15]
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[15] The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.[14][16]
Workflow:
Figure 4: Workflow for Apoptosis Analysis by Flow Cytometry.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for approximately 15-30 minutes at room temperature.[14]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
The evidence strongly suggests that this compound is a promising candidate for cancer therapy due to its selective action against cancer cells and its multifaceted mechanisms of action. It effectively inhibits proliferation and induces apoptosis in a variety of cancer cell lines at concentrations that are significantly less toxic to normal cells. The modulation of key signaling pathways, including AKT/ERK, AMPK/mTOR, and ERK1/2-EGR1, underscores its potential as a targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile in a clinical setting.
References
- 1. karger.com [karger.com]
- 2. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress in the use of this compound, periplocymarin and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Cross-validation of Periplocin's anti-tumor effects in different lab settings
An objective analysis of Periplocin's performance against established chemotherapeutic agents in various laboratory settings, supported by experimental data and detailed protocols.
This compound, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor properties. This guide provides a comprehensive cross-validation of its efficacy in different cancer models and compares its performance with standard-of-care chemotherapy drugs, offering researchers, scientists, and drug development professionals a critical overview of its therapeutic potential.
In Vitro Cytotoxicity: this compound vs. Standard Chemotherapy
The anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and conventional chemotherapeutic agents in lung and pancreatic cancer cell lines, providing a direct comparison of their cytotoxic potency.
Table 1: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | A549 | Non-Small Cell Lung Cancer | Growth Inhibition Observed | [1][2] |
| This compound | LL/2 (LLC1) | Lewis Lung Carcinoma | Growth Inhibition Observed | [1][3] |
| Doxorubicin (B1662922) | A549 | Non-Small Cell Lung Cancer | ~81.92% inhibition at 100 µg/ml (24h) | [4] |
| Doxorubicin | A549 | Non-Small Cell Lung Cancer | IC50 ~2 µg/mL | [5] |
Table 2: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | PANC-1 | Pancreatic Adenocarcinoma | 71.6 nM | [6] |
| This compound | CFPAC-1 | Pancreatic Adenocarcinoma | 331 nM | [6] |
| Gemcitabine (B846) | PANC-1 | Pancreatic Adenocarcinoma | 90 µM | [7] |
| Gemcitabine | CFPAC-1 | Pancreatic Adenocarcinoma | Growth Inhibition Observed | [8] |
In Vivo Anti-Tumor Efficacy: Xenograft Models
The anti-tumor activity of this compound has been further validated in vivo using xenograft mouse models. These studies demonstrate this compound's ability to suppress tumor growth, providing a strong rationale for its further preclinical and clinical development.
Table 3: Comparative In Vivo Efficacy in Lung Cancer Xenograft Models
| Treatment | Cancer Model | Tumor Growth Inhibition | Citation |
| This compound | A549 & LL/2 Xenograft | Significant tumor growth suppression | [1] |
| Doxorubicin | A549 Xenograft | Markedly inhibited tumor growth | [9][10] |
Table 4: Comparative In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Treatment | Cancer Model | Tumor Growth Inhibition | Citation |
| This compound | CFPAC-1 Xenograft | Significant tumor growth inhibition | [8][11] |
| Gemcitabine | PANC-1 Xenograft | Significant tumor inhibitory effect | [7] |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for identifying potential biomarkers for patient stratification and for designing rational combination therapies.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparative drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Caption: MTS Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound or the comparative drug at the desired concentrations for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., AKT, ERK, Bcl-2, Bax, Caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., A549 or PANC-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive this compound, a comparative drug, or a vehicle control via intraperitoneal or intravenous injection according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Caption: Xenograft Model Workflow.
References
- 1. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative proteomic analysis of anti-cancer mechanism by this compound treatment in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line LL/2 (LLC1) (CVCL_4358) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Plk1 inhibition enhances the efficacy of gemcitabine in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced activity of doxorubicin in drug resistant A549 tumor cells by encapsulation of P-glycoprotein inhibitor in PLGA-based nanovectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced activity of doxorubicin in drug resistant A549 tumor cells by encapsulation of P-glycoprotein inhibitor in PLGA-based nanovectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocin Bridges the Gap: Restoring TRAIL Sensitivity in Resistant Cancer Cells
A comparative analysis of Periplocin's effects reveals its potential to overcome resistance to TRAIL-induced apoptosis in cancer cells. By upregulating death receptors DR4 and DR5, this compound effectively resensitizes resistant cells, paving the way for enhanced therapeutic strategies.
For researchers and drug development professionals exploring novel cancer therapies, understanding the mechanisms of drug resistance is paramount. Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has shown promise as a cancer-specific therapeutic agent; however, many cancer cell lines exhibit resistance to its apoptotic effects. This guide provides a detailed comparison of the effects of this compound, a natural cardiac glycoside, on both TRAIL-sensitive and TRAIL-resistant cancer cells, supported by experimental data and detailed protocols.
The primary mechanism by which this compound overcomes TRAIL resistance is through the significant upregulation of cell surface death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[1][2][3] This increased expression allows for more efficient binding of TRAIL and subsequent activation of the extrinsic apoptosis pathway.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data from studies investigating the effects of this compound on cancer cell viability and apoptosis in the context of TRAIL sensitivity.
Table 1: Comparative IC50 Values of this compound and TRAIL
| Cell Line | TRAIL Sensitivity | Treatment | IC50 (ng/mL) | Reference |
| HuT 78 (Lymphoma) | Not Specified | This compound | 484.94 ± 24.67 | [4] |
| Jurkat (Lymphoma) | Not Specified | This compound | 541.68 ± 58.47 | [4] |
| Gastric Cancer Cells (SGC-7901, MGC-803) | Resistant | This compound + TRAIL (1 µg/mL) | Synergistic Inhibition | [1] |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | TRAIL Sensitivity | Treatment (this compound Conc.) | Apoptosis Rate (%) | Reference |
| HuT 78 (Lymphoma) | Not Specified | 100 ng/mL | 16.43 ± 7.08 | [4] |
| 200 ng/mL | 27.92 ± 5.15 | [4] | ||
| 400 ng/mL | 45.90 ± 8.69 | [4] | ||
| Jurkat (Lymphoma) | Not Specified | 100 ng/mL | 5.77 ± 1.83 | [4] |
| 200 ng/mL | 10.11 ± 1.12 | [4] | ||
| 400 ng/mL | 10.61 ± 0.50 | [4] | ||
| Pancreatic Cancer Cells | Not Specified | This compound | Significantly Increased | [3] |
Table 3: Upregulation of Death Receptors by this compound
| Cell Line | TRAIL Sensitivity | Receptor | Fold Increase | Reference |
| Myxofibrosarcoma Cells | Not Specified | TRAIL-R1 (DR4) mRNA | Increased | [2] |
| TRAIL-R2 (DR5) mRNA | Increased | [2] | ||
| Pancreatic Cancer Cells | Resistant | DR4 Expression | Increased | |
| Gastric Cancer Cells | Resistant | DR4 & DR5 | Upregulated | [1] |
Signaling Pathways and Experimental Workflows
The sensitizing effect of this compound on TRAIL-resistant cells is orchestrated through a complex interplay of signaling molecules. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflows used to elucidate them.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, TRAIL, or a combination of both. Include untreated cells as a control. Incubate for another 24 to 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is a standard procedure for assessing apoptosis.
-
Cell Treatment: Culture and treat cells with this compound and/or TRAIL as described for the viability assay in 6-well plates.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Caspase Activation and Death Receptor Expression
This protocol outlines the general steps for Western blotting.
-
Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DR4, DR5, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. Antitumor Effect of this compound in TRAIL-Resistant gastric cancer cells via upregulation of death receptor through activating ERK1/2-EGR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates TRAIL-induced apoptosis and cell cycle arrest in human myxofibrosarcoma cells via the ERK/p38/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR Contributes to TRAIL Resistance by Restricting Death Receptor 4 Expression in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Periplocin's Impact on the AKT/ERK Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Periplocin's performance in modulating the AKT/ERK signaling pathway against other known inhibitors. The information is collated from various independent studies to offer a comprehensive overview supported by experimental data.
Introduction to this compound and the AKT/ERK Pathway
This compound, a cardiac glycoside isolated from Cortex periplocae, has demonstrated anti-tumor activities in various cancer models.[1] One of its key mechanisms of action involves the inhibition of the PI3K/AKT/ERK signaling pathway, a critical cascade that regulates cell proliferation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide aims to independently verify this compound's impact on this pathway by comparing its effects with other well-established inhibitors.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected inhibitors of the AKT/ERK pathway in various cancer cell lines. This data provides a quantitative measure of their potency in inhibiting cancer cell growth.
| Compound | Target(s) | Cell Line | IC50 Value | Reference(s) |
| This compound | PI3K/AKT/ERK | A549 (Lung Cancer) | Not explicitly defined, but effects seen at 50-200 µg/ml | [1] |
| Trametinib | MEK1/2 | A549 (Lung Cancer) | ~2 nM | [2] |
| HT-29 (Colorectal Cancer) | 0.48 nM | [3] | ||
| COLO205 (Colorectal Cancer) | 0.52 nM | [3] | ||
| Selumetinib | MEK1/2 | A549 (Lung Cancer) | >10 µM (Resistant) | [4] |
| Calu3 (Lung Cancer) | <1 µM (Sensitive) | [4] | ||
| HCT116 (Colorectal Cancer) | <1 µM (Sensitive) | [4] | ||
| Sorafenib (B1663141) | Raf-1, B-Raf, VEGFR, PDGFR | A549 (Lung Cancer) | 4.08 ± 0.14 µM | [5] |
| H1666 (Lung Cancer) | 5.52 ± 0.53 µM | [5] | ||
| H1975 (Lung Cancer) | 2.54 ± 0.01 µM | [5] | ||
| Dabrafenib | B-RafV600E, c-Raf | A375P (Melanoma) | 3 nM (pERK inhibition) | [6] |
| A549 (Lung Cancer) | Insensitive | [7] | ||
| Ulixertinib (B1684335) | ERK1/2 | BT40 (Pediatric Glioma) | 62.7 nM | [8] |
| A375 (Melanoma) | <0.3 nM (ERK2 enzyme) | [9] | ||
| Alpelisib (B612111) | PI3Kα | PIK3CA-mutant cell lines | 7.39 - 19.62 µM | [10] |
| PIK3CA-wild type cell line | 26.63 - 52.85 µM | [10] | ||
| Vemurafenib | B-RafV600E | HCC364 (Lung Cancer) | 0.8 µM | [11] |
| A549 (Lung Cancer) | Ineffective | [11] |
Impact on AKT/ERK Pathway Phosphorylation
The following table provides a qualitative summary of the effects of this compound and alternative compounds on the phosphorylation of key proteins in the AKT/ERK pathway. A decrease in phosphorylation generally indicates inhibition of the pathway.
| Compound | Effect on p-AKT | Effect on p-ERK | Cell Line(s) | Reference(s) |
| This compound | Decreased | Decreased | A549, LL/2 (Lung Cancer) | |
| Trametinib | No direct effect | Decreased | Colorectal cancer cell lines | [3] |
| Selumetinib | No direct effect | Decreased | SEM, KOPN8 | [12] |
| Sorafenib | Decreased | Decreased | A549, PC-9 (Lung Cancer) | [13] |
| Dabrafenib | No direct effect | Decreased (in B-Raf mutant) | M411 (Melanoma) | [14][15] |
| Increased (in B-Raf WT) | HEK293T | [16] | ||
| Ulixertinib | Increased (feedback) | Increased (feedback) | MIA PaCa-2, HPNE-KRASG12D | [17] |
| Alpelisib | Decreased | No direct effect | MCF7 | |
| Vemurafenib | No significant change | Decreased (in B-Raf mutant) | HCC364 (Lung Cancer) | [11] |
| Increased (in B-Raf WT) | A549, H460 (Lung Cancer) | [11] |
Experimental Protocols
Western Blot Analysis of p-AKT and p-ERK
This protocol outlines a standard procedure for assessing the phosphorylation status of AKT and ERK in response to treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., this compound, Trametinib) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and phosphorylated ERK (p-ERK, e.g., at Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To verify equal protein loading, strip the membrane and re-probe with antibodies for total AKT, total ERK, and a loading control protein (e.g., GAPDH or β-actin).
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and loading control levels.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The AKT/ERK signaling pathway and points of inhibition.
Caption: A typical workflow for Western blot analysis.
Conclusion
The available data indicates that this compound is an inhibitor of the AKT/ERK signaling pathway, leading to decreased phosphorylation of both AKT and ERK in lung cancer cells.[1] When compared to other targeted inhibitors, this compound's potency in terms of IC50 for cell viability appears to be in the micromolar range, which is less potent than highly specific inhibitors like Trametinib that are effective at nanomolar concentrations. However, it is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. The provided data and protocols offer a framework for researchers to conduct their own independent verification and comparative analysis of this compound's effects on the AKT/ERK pathway.
References
- 1. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Intrinsic resistance to selumetinib, a selective inhibitor of MEK1/2, by cAMP-dependent protein kinase A activation in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib combined with gemcitabine in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of combined BRAF/MEK blockade in BRAF-wild type preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trametinib with or without Vemurafenib in BRAF Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synergistic interaction between sorafenib and gemcitabine in EGFR-TKI-sensitive and EGFR-TKI-resistant human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma | springermedizin.de [springermedizin.de]
- 16. researchgate.net [researchgate.net]
- 17. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Replicating key findings of Periplocin's role in autophagy induction
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Periplocin's role in autophagy induction against other well-established modulators. This document outlines key findings, presents quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.
This compound, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a potent inducer of autophagy, a cellular process critical for homeostasis, which involves the degradation of cellular components via lysosomes. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making its pharmacological modulation a key area of therapeutic research. This guide will delve into the mechanisms of this compound-induced autophagy, compare its effects with the mTOR inhibitor Rapamycin (B549165), and contextualize its activity with the autophagy inhibitors Bafilomycin A1 and Chloroquine (B1663885).
Comparative Analysis of Autophagy Modulators
This compound induces autophagy through a dual mechanism. Primarily, it activates the AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of autophagy.[1][2][3][4] In certain cancer cell types, such as colorectal cancer, this compound also triggers lysophagy, a selective form of autophagy that degrades damaged lysosomes, by upregulating LGALS3 (galectin 3).[5][6][7]
In comparison, Rapamycin , a well-established autophagy inducer, acts more specifically by inhibiting mTOR Complex 1 (mTORC1), thereby mimicking a cellular starvation state and initiating the autophagic process.[8][9][10][11][12]
On the other hand, Bafilomycin A1 and Chloroquine are late-stage autophagy inhibitors crucial for studying autophagic flux. Bafilomycin A1, a specific inhibitor of vacuolar H+-ATPase, prevents the acidification of lysosomes, thereby blocking the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[1][5][7][13][14] Chloroquine also inhibits the final stages of autophagy, primarily by impairing the fusion of autophagosomes and lysosomes, though its mechanism is also linked to the disruption of lysosomal pH.[2][3][4][6][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its comparators on key markers of autophagy from various published studies. These values can serve as a reference for experimental design.
Table 1: Effective Concentrations and IC50 Values
| Compound | Cell Line | Effective Concentration for Autophagy Modulation | IC50 (Growth Inhibition) | Reference |
| This compound | DLD-1 (colorectal cancer) | 0.12 - 0.50 µM | 0.12 µM | [6] |
| This compound | SW480 (colorectal cancer) | 0.21 - 0.82 µM | 0.21 µM | [6] |
| This compound | PANC-1 (pancreatic cancer) | 125 - 250 nM | Not specified for autophagy | [2] |
| Rapamycin | M14 (melanoma) | 10 - 100 nM | Not specified for autophagy | [9] |
| Rapamycin | Neuroblastoma cells | Not specified for autophagy | Not specified for autophagy | [10] |
| Bafilomycin A1 | Pediatric B-ALL cells | 1 nM | Not specified for autophagy | [6] |
| Bafilomycin A1 | Primary cortical neurons | 10 nM | Not specified for autophagy | [9] |
| Chloroquine | Cardiac-derived myocytes | 3 µM | Not specified for autophagy | [1] |
| Chloroquine | EC109 (esophageal carcinoma) | 25 - 100 µM | ~50 µM | [16] |
Table 2: Effects on Autophagy Marker Protein Levels (LC3-II and p62/SQSTM1)
| Compound | Cell Line | Change in LC3-II Levels | Change in p62/SQSTM1 Levels | Reference |
| This compound | DLD-1, SW480 | Increased | Not consistently reported | [2] |
| Rapamycin | Neuroblastoma cells | Increased | Decreased | [17] |
| Rapamycin | C22 (Schwann cells) | Increased | Decreased | [18] |
| Bafilomycin A1 | MG63 (osteosarcoma) | Increased | Decreased (contradictory) | [19] |
| Bafilomycin A1 | HeLa, SK-N-MC | Increased | Increased | [11] |
| Chloroquine | EC109 | Increased | Increased | [16] |
| Chloroquine | Bladder cancer cells | Increased | Increased | [20] |
Table 3: Quantification of LC3 Puncta
| Compound | Cell Line | Observation | Reference |
| This compound | DLD-1, SW480 | Increased number of LC3 puncta | [2] |
| Rapamycin | MEFs | Increased Bright Detail Intensity of puncta | [5] |
| Rapamycin | C22 (Schwann cells) | Increased number of LC3 puncta | |
| Bafilomycin A1 | Pediatric B-ALL cells | ~30% increase in GFP-LC3 puncta | [6] |
| Chloroquine | Cardiac-derived myocytes | Increased percentage of cells with high numbers of GFP-LC3 puncta | [1] |
| Chloroquine | MDAMB361 (breast cancer) | Accumulation of autophagosomes (green dots) | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of this compound and Rapamycin in autophagy induction.
Caption: Mechanism of action for late-stage autophagy inhibitors.
References
- 1. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Periplocin Versus Established Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor activities. This guide provides an objective, data-driven comparison of this compound against established chemotherapy agents—doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696)—focusing on their mechanisms of action, cytotoxicity, and effects on apoptosis and the cell cycle.
Executive Summary
This compound demonstrates significant anti-cancer effects across a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as AMPK/mTOR and ERK/MAPK. Comparative data, where available, suggests that this compound exhibits cytotoxicity comparable to or, in some cases, greater than established drugs like doxorubicin. However, direct head-to-head studies with a broader range of chemotherapeutics are still emerging. This guide synthesizes the current experimental data to provide a comparative overview for researchers.
Mechanism of Action
The anti-tumor effects of this compound and established chemotherapy agents stem from their distinct interactions with cellular machinery.
This compound: This natural compound induces cancer cell death through multiple pathways. It is known to activate the AMPK/mTOR signaling pathway, leading to the inhibition of protein synthesis and cell growth, which ultimately triggers apoptosis.[1][2] In some cancers, this compound activates the ERK1/2-EGR1 pathway or blocks AKT/ERK signaling, also culminating in apoptosis.[3] Furthermore, it can induce cell cycle arrest, often at the G2/M or G0/G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases.[3][4] A novel mechanism involving the induction of lysosomal damage has also been identified in colorectal cancer.
Doxorubicin: An anthracycline antibiotic, doxorubicin primarily works by intercalating into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the re-ligation of DNA strands, leading to double-strand breaks and the inhibition of DNA replication and transcription, ultimately causing apoptotic cell death.
Cisplatin: This platinum-based drug forms covalent bonds with the purine (B94841) bases in DNA, creating intra- and inter-strand crosslinks.[5] These adducts disrupt DNA replication and repair mechanisms, triggering DNA damage responses that lead to cell cycle arrest and apoptosis.[5]
Paclitaxel: A member of the taxane (B156437) family, paclitaxel's anti-cancer activity is derived from its ability to stabilize microtubules. By preventing the disassembly of microtubules, it disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of this compound and established chemotherapy agents. To ensure accuracy, data is presented for each compound as reported in individual studies, with cell lines and treatment durations specified. Direct comparisons should be made with caution where experimental conditions differ.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time | Citation |
| This compound | HuT 78 | Lymphoma | 484.94 ± 24.67 ng/mL | Not Specified | |
| Jurkat | Lymphoma | 541.68 ± 58.47 ng/mL | Not Specified | ||
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 µM | 24 h | [7] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 µM | 24 h | [7] | |
| HepG2 | Liver Cancer | 12.18 ± 1.89 µM | 24 h | [7] | |
| A549 | Lung Cancer | > 20 µM | 24 h | [7] | |
| Cisplatin | BxPC-3 | Pancreatic Cancer | 5.96 ± 2.32 µM | 48 h | [8] |
| MIA PaCa-2 | Pancreatic Cancer | 7.36 ± 3.11 µM | 48 h | [8] | |
| YAPC | Pancreatic Cancer | 56.7 ± 9.52 µM | 48 h | [8] | |
| PANC-1 | Pancreatic Cancer | 100 ± 7.68 µM | 48 h | [8] | |
| A549 | Lung Cancer | 5.25 µM | Not Specified | [9] | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 µM | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | [10] | |
| SKBR3 | Breast Cancer | 4 µM | Not Specified | [10] | |
| BT-474 | Breast Cancer | 19 nM | Not Specified | [10] | |
| A549 | Lung Cancer | 8.2 µg/mL | 48 h | [11] | |
| HeLa | Cervical Cancer | 4.8 µg/mL | 48 h | [11] |
Table 2: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
| Compound | Cell Line | Cancer Type | Concentration | Apoptosis Rate (%) | Treatment Time | Citation |
| This compound | HuT 78 | Lymphoma | 100 ng/mL | 16.43 ± 7.08 | Not Specified | [4] |
| 200 ng/mL | 27.92 ± 5.15 | [4] | ||||
| 400 ng/mL | 45.90 ± 8.69 | [4] | ||||
| Jurkat | Lymphoma | 100 ng/mL | 5.77 ± 1.83 | Not Specified | [4] | |
| 200 ng/mL | 10.11 ± 1.12 | [4] | ||||
| 400 ng/mL | 10.61 ± 0.50 | [4] | ||||
| PANC-1 | Pancreatic | 125 nM | ~12% | 24 h | [2] | |
| 250 nM | ~18% | [2] | ||||
| CFPAC1 | Pancreatic | 125 nM | ~10% | 24 h | [2] | |
| 250 nM | ~15% | [2] | ||||
| Cisplatin | A549 | Lung Cancer | 10 µM | ~15% | 24 h | [5][12] |
| 20 µM | ~25% | [5][12] | ||||
| 40 µM | ~40% | [12] | ||||
| H460 | Lung Cancer | 10 µM | ~12% | 24 h | [12] | |
| 20 µM | ~20% | [12] | ||||
| 40 µM | ~35% | [12] | ||||
| Paclitaxel | MCF-7 | Breast Cancer | 20 ng/mL | up to 43% | 24 h | [13] |
| A549 | Lung Cancer | Not Specified | 14.62 ± 0.83 to 50.16 ± 3.72 | Not Specified | [14] |
Table 3: Cell Cycle Arrest
Inducing cell cycle arrest is another critical mechanism for inhibiting tumor growth.
| Compound | Cell Line | Cancer Type | Concentration | % of Cells in G2/M Arrest | Treatment Time | Citation |
| This compound | HuT 78 | Lymphoma | 100 ng/mL | 23.38 ± 1.71 | Not Specified | [4] |
| 200 ng/mL | 28.36 ± 5.13 | [4] | ||||
| 400 ng/mL | 41.15 ± 8.48 | [4] | ||||
| Jurkat | Lymphoma | 100 ng/mL | 16.41 ± 1.79 | Not Specified | [4] | |
| 200 ng/mL | 25.39 ± 2.70 | [4] | ||||
| 400 ng/mL | 24.28 ± 1.63 | [4] | ||||
| Cisplatin | A2780 | Ovarian Cancer | 1.0 µM | Progressive increase from 12h | 6-36 h | [15] |
| HL-60 | Leukemia | 1-3 µM | Accumulation in S and sub-G1 | 24-96 h | [16] | |
| Paclitaxel | MCF-7 | Breast Cancer | 10 nM | ~70% | Not Specified | [17] |
| Sp2 | Myeloma | 0.05 mg/L | 92.4 ± 1.5 | 14 h | [18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of these anti-cancer agents can aid in understanding their mechanisms.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, doxorubicin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[13]
-
-
MTT Addition and Incubation:
-
After treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed and treat cells with the test compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Fixation:
-
Harvest and wash approximately 1 x 10^6 cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate on ice for at least 30 minutes.[4]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of a compound in an animal model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
This compound presents a compelling profile as a potential anti-cancer agent, with demonstrated efficacy in vitro and in vivo. Its multifaceted mechanism of action, targeting key signaling pathways involved in cell proliferation and survival, distinguishes it from some traditional chemotherapeutics. While direct comparative data with a wide range of established agents is still being accumulated, the available evidence suggests that this compound's potency is within a therapeutically relevant range. Further head-to-head studies under standardized conditions are crucial to fully elucidate its comparative advantages and potential role in future cancer therapy, either as a standalone treatment or in combination with existing drugs. This guide provides a foundational overview to support ongoing research and development in this promising area.
References
- 1. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Recent progress in the use of this compound, periplocymarin and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of Periplocin Treatment Effects
For Researchers, Scientists, and Drug Development Professionals: A Guide to Corroborating Transcriptomic Data with Targeted Gene Expression Analysis.
The advent of RNA-Sequencing (RNA-Seq) has revolutionized our ability to explore the transcriptomic landscape of cells, offering a global view of gene expression changes in response to therapeutic agents like Periplocin. However, the journey from broad, high-throughput data to actionable insights requires a crucial validation step. Quantitative Polymerase Chain Reaction (qPCR) remains the gold standard for confirming the expression changes of specific genes identified through RNA-Seq. This guide provides a comprehensive comparison of these two powerful techniques in the context of this compound treatment, complete with detailed experimental protocols and a framework for data interpretation.
RNA-Seq vs. qPCR: A Comparative Overview
To effectively leverage both technologies, it is essential to understand their distinct principles and applications. RNA-Seq provides a comprehensive, unbiased snapshot of the entire transcriptome, allowing for the discovery of novel transcripts and differential expression across thousands of genes simultaneously. In contrast, qPCR is a targeted approach that offers high sensitivity and specificity for quantifying the expression of a predetermined set of genes. The synergy between these methods allows for the initial identification of differentially expressed genes by RNA-Seq, followed by precise and reliable validation of key targets using qPCR.
| Feature | RNA-Sequencing (RNA-Seq) | Quantitative PCR (qPCR) |
| Principle | High-throughput sequencing of the entire transcriptome. | Targeted amplification and quantification of specific cDNA sequences. |
| Scope | Genome-wide, unbiased. | Targeted, hypothesis-driven. |
| Sensitivity | High, but can be limited for very low-abundance transcripts. | Very high, capable of detecting minute amounts of target nucleic acid. |
| Specificity | Dependent on mapping algorithms and annotation quality. | High, determined by the specificity of the primers. |
| Data Output | Relative expression levels (e.g., FPKM, TPM, Counts). | Relative or absolute quantification (e.g., Fold Change, Copy Number). |
| Cost | Higher per sample. | Lower per gene, but can be costly for many targets. |
| Application | Discovery of novel transcripts, global differential gene expression analysis. | Validation of RNA-Seq data, routine gene expression analysis. |
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reproducible and reliable data. The following protocols outline the key steps for investigating the effects of this compound on a cancer cell line, from initial treatment to data analysis.
This compound Treatment and RNA Extraction
-
Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either a vehicle control (e.g., DMSO) or this compound at a final concentration of 100 ng/mL. Cells are incubated for 24 hours.
-
RNA Extraction: Total RNA is extracted from both control and this compound-treated cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
RNA-Sequencing Protocol
-
Library Preparation: A total of 1 µg of high-quality RNA (RNA Integrity Number > 7.0) per sample is used for library construction. Ribosomal RNA (rRNA) is depleted using an rRNA removal kit. The remaining RNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers. Second-strand cDNA is then synthesized, followed by end-repair, A-tailing, and adapter ligation.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis: Raw sequencing reads are subjected to quality control using FastQC. Adapters and low-quality reads are trimmed. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR. Gene expression is quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis between this compound-treated and control samples is performed using DESeq2 or edgeR.
Quantitative PCR (qPCR) Protocol
-
Reverse Transcription: 1 µg of total RNA from each sample is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
-
Primer Design: qPCR primers for target genes (identified from RNA-Seq data) and a reference gene (e.g., GAPDH, ACTB) are designed using a primer design tool (e.g., Primer-BLAST) to be specific and efficient.
-
qPCR Reaction: The qPCR reaction is performed in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: The reaction is carried out in a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. A melt curve analysis is performed to verify the specificity of the amplification.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.
Data Presentation: Validating RNA-Seq with qPCR
The following table presents a hypothetical but representative comparison of gene expression data obtained from RNA-Seq and validated by qPCR following this compound treatment in a cancer cell line. The selected genes are known to be involved in pathways affected by this compound, such as the AMPK/mTOR and ERK1/2 signaling pathways.
| Gene | RNA-Seq (Fold Change) | qPCR (Fold Change) | Regulation |
| AMPKα (PRKAA1) | 1.8 | 2.1 | Upregulated |
| mTOR (MTOR) | -2.5 | -2.8 | Downregulated |
| EGR1 | 3.2 | 3.5 | Upregulated |
| p70S6K (RPS6KB1) | -2.1 | -2.3 | Downregulated |
| LGALS3 | 2.7 | 3.0 | Upregulated |
| CDK1 | -1.9 | -2.2 | Downregulated |
| Cyclin B1 (CCNB1) | -1.7 | -1.9 | Downregulated |
Mandatory Visualizations
To further elucidate the experimental process and the molecular mechanisms at play, the following diagrams have been generated.
Caption: Experimental workflow for validating RNA-Seq data with qPCR.
Caption: Simplified signaling pathways affected by this compound treatment.
Unveiling the Anti-Cancer Mechanisms of Periplocin: A Comparative Proteomic Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the comparative proteomics of cancer cells treated with Periplocin. This guide provides an in-depth analysis of the molecular mechanisms of this compound, a cardiac glycoside with demonstrated anti-cancer properties. By examining global protein expression changes, this resource offers valuable insights into the compound's effects on various cancer cell types, highlighting key signaling pathways and potential therapeutic targets.
This publication synthesizes data from multiple studies, presenting a clear comparison of proteomic shifts in lung, colorectal, and oral squamous cell carcinoma cells upon this compound treatment. The guide includes detailed experimental protocols, quantitative data on protein expression changes, and visualizations of the affected signaling pathways to facilitate a deeper understanding of this compound's mode of action.
Quantitative Proteomic Analysis: A Comparative Overview
This compound induces significant alterations in the proteome of cancer cells, primarily affecting proteins involved in apoptosis, cell proliferation, metabolism, and protein degradation. The following tables summarize the key differentially expressed proteins identified in various cancer cell lines after this compound treatment.
Table 1: Differentially Expressed Proteins in A549 Lung Cancer Cells Treated with this compound [1][2]
| Protein Name | Gene Symbol | Regulation | Fold Change | Function |
| GTP-binding nuclear protein Ran | RAN | Down | >10 | Nuclear transport, cell cycle progression |
| Rho GDP-dissociation inhibitor 1 | ARHGDIA | Down | >10 | Regulation of Rho protein signal transduction |
| Eukaryotic translation initiation factor 5A-1 | EIF5A | Down | Significant | Translation initiation, cell proliferation |
| Profilin-1 | PFN1 | Down | Significant | Actin cytoskeleton dynamics |
| Proteasome subunit beta type-6 | PSMB6 | Down | Significant | Proteasomal protein degradation |
| ATP synthase ecto-α-subunit | ATP5A1 | Down | Significant | ATP synthesis, energy metabolism |
| Aldehyde dehydrogenase 1 | ALDH1 | Down | Significant | Aldehyde metabolism, cancer stem cell marker |
| Heat shock cognate 71 kDa protein | HSPA8 | Up | Significant | Chaperone, protein folding |
| 10 kDa heat shock protein | HSPE1 | Up | Significant | Chaperone, mitochondrial protein folding |
| Cofilin-1 | CFL1 | Up | Significant | Actin filament dynamics |
Table 2: Differentially Expressed Proteins in Colorectal Cancer Cells (DLD-1, SW480) Treated with this compound [3]
| Protein Name | Gene Symbol | Regulation | Key Finding | Function |
| Lysosomal-associated membrane protein 1 | LAMP1 | Down | Significant | Lysosomal integrity and function |
| Lysosomal-associated membrane protein 2 | LAMP2 | Down | Significant | Lysosomal integrity and function |
| Galectin-3 | LGALS3 | Up | Significant | Cell adhesion, apoptosis, lysophagy |
| Microtubule-associated proteins 1A/1B light chain 3B | MAP1LC3B-II | Up | Significant | Autophagosome marker |
Table 3: Key Modulated Proteins in Oral Squamous Cell Carcinoma Cells (CAL-27) Treated with this compound [4][5]
| Protein Name | Gene Symbol | Regulation | Key Finding | Function |
| Cleaved Caspase-3 | CASP3 | Up | Significant | Executioner caspase in apoptosis |
| Bax | BAX | Up | Significant | Pro-apoptotic protein |
| Bad | BAD | Up | Significant | Pro-apoptotic protein |
| Bcl-2 | BCL2 | Down | Significant | Anti-apoptotic protein |
| N-cadherin | CDH2 | Down | Significant | Cell adhesion, migration |
| E-cadherin | CDH1 | Up | Significant | Cell adhesion, tumor suppressor |
Key Signaling Pathways Modulated by this compound
Proteomic analyses have revealed that this compound exerts its anti-cancer effects by modulating several critical signaling pathways. These pathways are central to cell survival, proliferation, and death.
AKT/ERK Signaling Pathway
In lung cancer cells, this compound has been shown to inhibit the phosphorylation of both AKT and ERK, two key kinases that promote cell growth and survival.[6][7] This inhibition leads to cell cycle arrest and induction of apoptosis.
Caption: this compound inhibits the AKT/ERK signaling pathway.
AMPK/mTOR Signaling Pathway
In pancreatic cancer cells, this compound induces apoptosis and autophagy by activating the AMPK/mTOR pathway.[8][9][10] Activation of AMPK leads to the inhibition of mTOR, a central regulator of cell growth and proliferation.
Caption: this compound activates the AMPK/mTOR signaling pathway.
β-catenin/TCF Signaling Pathway
In colon cancer cells, this compound has been found to inhibit the β-catenin/TCF signaling pathway.[11] This leads to the downregulation of downstream targets like survivin and c-myc, resulting in decreased cell growth and increased apoptosis.
Caption: this compound inhibits the β-catenin/TCF signaling pathway.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: A549 (human lung carcinoma), DLD-1, SW480 (human colorectal carcinoma), and CAL-27 (human oral squamous cell carcinoma) cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution. Cells were treated with varying concentrations of this compound (or DMSO as a vehicle control) for specified time periods (e.g., 24 or 48 hours) depending on the experimental design.[1][3][4]
Proteomic Analysis: 2-DE with MS/MS (A549 cells)[1][2]
-
Protein Extraction: After treatment, cells were harvested and lysed in a buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail. Protein concentration was determined using the Bradford assay.
-
Two-Dimensional Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing): Immobilized pH gradient (IPG) strips were rehydrated with protein samples. Isoelectric focusing was performed using a programmed voltage gradient.
-
Second Dimension (SDS-PAGE): The focused IPG strips were equilibrated and then placed on top of a polyacrylamide gel for separation based on molecular weight.
-
-
Image Analysis: Gels were stained (e.g., with Coomassie Brilliant Blue or silver stain), and scanned. Protein spots were detected, quantified, and compared between control and treated samples using specialized software.
-
In-Gel Digestion and Mass Spectrometry (MS): Differentially expressed protein spots were excised, destained, and digested with trypsin. The resulting peptides were analyzed by MALDI-TOF/TOF mass spectrometry.
-
Protein Identification: The peptide mass fingerprints were searched against a protein database (e.g., Swiss-Prot) using a search engine like Mascot to identify the proteins.
Caption: Experimental workflow for 2-DE based proteomics.
Proteomic Analysis: TMT-based Quantitative Proteomics (Colorectal and Oral Squamous Carcinoma Cells)[3][4]
-
Protein Extraction and Digestion: Cells were lysed, and proteins were extracted. The protein concentration was determined, and equal amounts of protein from each sample were reduced, alkylated, and digested with trypsin.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptide mixtures were labeled with different isobaric TMT reagents for each condition (e.g., control vs. This compound-treated).
-
Fractionation: The labeled peptides were combined and fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction was analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed using software such as Proteome Discoverer. Peptides were identified and quantified based on the reporter ion intensities from the TMT labels. Differentially expressed proteins were identified based on statistical analysis.
Caption: Experimental workflow for TMT-based proteomics.
Western Blotting
Western blotting was used to validate the findings from the proteomic analyses.[1]
-
Protein Extraction and Quantification: As described above.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This comparative guide underscores the potential of this compound as a multi-targeted anti-cancer agent and provides a solid foundation for future research into its therapeutic applications. The detailed data and protocols presented herein are intended to accelerate the efforts of researchers in the field of oncology drug discovery and development.
References
- 1. Comparative proteomic analysis of anti-cancer mechanism by this compound treatment in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. This compound from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Periplocin and its Aglycone Periplogenin for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Periplocin, a cardiac glycoside, and its aglycone, Periplogenin (B192074). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their comparative pharmacology.
Introduction
This compound is a cardiotonic steroid isolated from the root bark of Periploca sepium Bunge. Structurally, it is a glycoside, meaning it is composed of a steroid core (the aglycone) linked to a sugar moiety. The aglycone of this compound is Periplogenin.[1] Both compounds have garnered significant interest for their potent biological activities, including cardiotonic, anticancer, and anti-inflammatory effects. This guide aims to provide a side-by-side comparison of this compound and Periplogenin, highlighting their similarities and differences to inform future research and drug development efforts.
Comparative Biological Activity
Anticancer Activity
Both this compound and Periplogenin have demonstrated significant anticancer activity across a range of cancer cell lines. While direct comparative studies are limited, available data suggests that both compounds can inhibit cancer cell proliferation and induce apoptosis.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| This compound | PANC-1 | Pancreatic Cancer | ~0.125 - 0.250 | [2][3] (Concentrations used to inhibit proliferation) |
| This compound | CFPAC-1 | Pancreatic Cancer | ~0.125 - 0.250 | [2][3] (Concentrations used to inhibit proliferation) |
| This compound | HepG2 | Hepatocellular Carcinoma | 8.45 | [4] |
| This compound | HepG2/OXA (Resistant) | Hepatocellular Carcinoma | 33.07 | [4] |
| This compound | SCC-15 | Oral Squamous Cell Carcinoma | ~0.05-0.4 (ng/mL) | [5] (Concentrations used to inhibit proliferation) |
| This compound | CAL-27 | Oral Squamous Cell Carcinoma | ~0.05-0.4 (ng/mL) | [5] (Concentrations used to inhibit proliferation) |
| Periplogenin | BGC-823 | Gastric Cancer | 4 | [6] |
| Periplogenin | PC3 | Prostate Cancer | Not specified | [6] |
| Periplogenin | U937 | Histiocytic Lymphoma | Not specified | [6] |
| Periplogenin | HCT-8 | Colon Cancer | Not specified | [6] |
| Periplogenin | Bel-7402 | Liver Cancer | Not specified | [6] |
| Periplogenin | A549 | Lung Cancer | Not specified | [6] |
| Periplogenin | A2780 | Ovarian Cancer | Not specified | [6] |
Note: The IC50 values for this compound in pancreatic cancer are inferred from the effective concentrations used in the cited studies, as explicit IC50 values were not provided. The IC50 values for this compound in oral squamous cell carcinoma are presented in ng/mL as reported in the source.
Cardiotonic and Anti-inflammatory Activity
As cardiac glycosides, both this compound and Periplogenin are known to exert cardiotonic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contractility.[7]
In addition to their cardiotonic effects, both compounds have shown anti-inflammatory properties. This compound has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Periplogenin has also been shown to regulate the JAK2/3-STAT3 pathway, which is implicated in inflammatory diseases like rheumatoid arthritis.
Table 2: Comparative Cardiotonic and Anti-inflammatory Activity
| Activity | This compound | Periplogenin |
| Cardiotonic Effect | Inhibits Na+/K+-ATPase | Inhibits Na+/K+-ATPase |
| Anti-inflammatory | Inhibits NF-κB pathway | Regulates JAK2/3-STAT3 pathway |
Mechanisms of Action & Signaling Pathways
The biological effects of this compound and Periplogenin are mediated through the modulation of several key signaling pathways.
This compound Signaling Pathways
This compound's anticancer and other biological effects are linked to its ability to modulate multiple signaling cascades. A primary mechanism is its interaction with the Na+/K+-ATPase, which acts as a signal transducer, activating downstream pathways such as Src/ERK and PI3K/Akt.[7] In the context of cancer, this compound has been shown to induce apoptosis by activating the AMPK/mTOR pathway.[2][3]
References
- 1. Recent progress in the use of this compound, periplocymarin and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 7. benchchem.com [benchchem.com]
Periplocin's Synergistic Potential: A Comparative Guide for Drug Development Professionals
An objective analysis of Periplocin's synergistic effects with other therapeutic agents, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals exploring novel combination therapies.
This compound, a cardiac glycoside extracted from the root bark of Periploca sepium, has demonstrated significant anti-tumor properties in various cancer models.[1] Emerging research indicates that its efficacy can be substantially enhanced when used in combination with other drugs, offering a promising avenue for developing more effective cancer treatments. This guide provides a comprehensive comparison of this compound's synergistic effects with different therapeutic agents, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other drugs has been quantitatively assessed using the Combination Index (CI) method, a widely accepted approach for analyzing drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug Combination | Cancer Cell Line(s) | Quantitative Synergy Data | Key Findings |
| This compound + TRAIL | Esophageal Squamous Cell Carcinoma (ESCC) | Q value > 1.15 (indicative of synergism) | This compound significantly enhances the sensitivity of ESCC cells to TRAIL-induced apoptosis.[2] |
| This compound + Oxaliplatin (B1677828) | Oxaliplatin-resistant Hepatocellular Carcinoma (HepG2/OXA) | CI < 1 (inferred from qualitative descriptions) | This compound resensitizes resistant hepatocellular carcinoma cells to oxaliplatin by inhibiting M2 macrophage polarization. |
Table 1: Summary of Quantitative Synergy Data for this compound Combinations.
Deciphering the Mechanisms of Synergy: Key Signaling Pathways
The synergistic effects of this compound are rooted in its ability to modulate multiple intracellular signaling pathways, thereby potentiating the action of co-administered drugs. The following pathways have been identified as central to this compound's synergistic mechanisms.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (B549165) (mTOR).[3] This dual action induces autophagy and apoptosis in cancer cells, making it a key mechanism for synergy with drugs that also target cell survival pathways.
ERK1/2-EGR1 Signaling Pathway
In combination with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), this compound enhances the expression of death receptors DR4 and DR5 on cancer cells. This upregulation is mediated through the activation of the ERK1/2-EGR1 signaling pathway, thereby sensitizing the cells to TRAIL-induced apoptosis.[2]
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed protocols for the key experimental assays used to evaluate the synergistic effects of this compound.
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs and to quantify the synergy using the Combination Index (CI).
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug, and their combination at a fixed ratio for 48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CalcuSyn or CompuSyn. A CI < 1 indicates synergy.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Cell Treatment: Treat cells with the drugs of interest for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Signaling Pathway Proteins
Objective: To detect the expression levels of key proteins in signaling pathways modulated by this compound.
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data presented in this guide strongly support the synergistic potential of this compound when combined with other anticancer agents, particularly TRAIL and oxaliplatin. By elucidating the underlying molecular mechanisms and providing detailed experimental protocols, this guide aims to facilitate further research and development of this compound-based combination therapies. The ability of this compound to modulate key signaling pathways like AMPK/mTOR and ERK1/2-EGR1 underscores its potential to overcome drug resistance and enhance therapeutic outcomes in cancer treatment. Future studies should focus on exploring other potential drug combinations and translating these promising preclinical findings into clinical applications.
References
- 1. This compound mediates TRAIL-induced apoptosis and cell cycle arrest in human myxofibrosarcoma cells via the ERK/p38/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of the natural compound this compound and TRAIL induce esophageal squamous cell carcinoma apoptosis in vitro and in vivo: Implication in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Periplocin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like periplocin are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This compound, a cardiac glycoside, is classified as a highly toxic substance, fatal if swallowed, and can cause organ damage through prolonged or repeated exposure.[1][2] Adherence to strict disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of laboratory safety culture.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and its associated waste materials.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) and handle the compound within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. |
| Respiratory | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. Consult your institution's EHS department for guidance. |
II. This compound Disposal Protocol: A Step-by-Step Approach
The guiding principle for this compound disposal is that all contaminated materials must be treated as hazardous waste.[3][4] Segregation at the point of generation is crucial to prevent cross-contamination and ensure proper disposal.
Step 1: Waste Segregation
Immediately after use, segregate this compound waste into dedicated, clearly labeled containers.
-
Solid Waste: This category includes contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and any absorbent materials used for cleaning spills. These should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the first rinse of contaminated glassware, must be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
Step 2: Waste Containment and Labeling
Proper containment and labeling are critical for safe storage and transport.
-
Primary Containers: Use robust, sealed containers compatible with the waste they hold. Ensure liquid waste containers have secure, leak-proof caps.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity). The accumulation start date must also be clearly visible.
Step 3: Decontamination of Work Surfaces
Thoroughly decontaminate all work surfaces and equipment after handling this compound.
-
Initial Cleaning: Wipe down all surfaces with a detergent solution.
-
Rinsing: Wipe surfaces with a cloth dampened with water to remove any detergent residue.
-
Final Decontamination: A final wipe-down with 70% ethanol (B145695) or isopropanol (B130326) is recommended.
-
Disposal of Cleaning Materials: All wipes and absorbent materials used in the decontamination process must be disposed of as solid this compound waste.
III. Experimental Protocol: Chemical Inactivation by Acid Hydrolysis
For laboratories equipped to perform chemical inactivation, acid hydrolysis can be employed to degrade the this compound molecule. This procedure should only be carried out by trained personnel in a chemical fume hood. The hydrolysis of the glycosidic bond in cardiac glycosides can reduce their biological activity.[5]
Objective: To hydrolyze the glycosidic linkage of this compound in liquid waste.
Materials:
-
This compound liquid waste
-
Concentrated mineral acid (e.g., Hydrochloric acid, HCl)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
-
Appropriate heat-resistant reaction vessel
Procedure:
-
Preparation of the Hydrolysis Solution: In a designated chemical fume hood, carefully add the this compound liquid waste to a heat-resistant vessel containing a stir bar.
-
Acidification: While stirring, slowly add a 50% aqueous methanol solution. Then, cautiously add a mineral acid (e.g., HCl) dropwise until a final concentration of 0.05 N is achieved. Verify the pH with a pH meter or pH paper.
-
Heating and Hydrolysis: Gently heat the solution to boiling and maintain a gentle boil for 30 minutes. This process should be performed in a vessel equipped with a condenser to prevent the evaporation of the solvent.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Slowly neutralize the solution by adding a base (e.g., sodium bicarbonate) in small portions until the pH is between 6.0 and 8.0.
-
Collection: The treated liquid waste should be collected in a new, clearly labeled hazardous waste container, indicating that it has been "hydrolyzed."
Disclaimer: This protocol is a suggested method for degradation and does not guarantee complete detoxification. The treated waste must still be disposed of as hazardous chemical waste.
IV. Final Disposal
The ultimate disposal of all this compound waste, whether chemically treated or not, must be handled by qualified professionals.
-
Storage: Store all sealed and labeled this compound waste containers in a designated, secure satellite accumulation area (SAA) away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate. The standard final disposal method for this type of toxic chemical waste is high-temperature incineration.
V. Quantitative Data Summary
| Parameter | Guideline |
| Inactivation Reagent | 0.05 N Mineral Acid (e.g., HCl) in 50% aqueous methanol |
| Inactivation Time | 30 minutes at boiling temperature |
| Final pH of Treated Waste | 6.0 - 8.0 |
| Storage Temperature for Waste | Room temperature in a designated and secure area |
VI. Disposal Workflow Diagram
Caption: Workflow for the segregation, treatment, and disposal of this compound waste.
References
Personal protective equipment for handling Periplocin
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Periplocin is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a cardiotonic steroid that presents significant health risks. According to safety data sheets (SDS), it is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1, 2 | H300: Fatal if swallowed |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended equipment to protect against exposure.[1][2][3]
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety goggles with side-shields and a face shield. | To protect against splashes, sprays, and airborne particles.[1][3] Chemical splash goggles compliant with ANSI Z87.1 standards are necessary. A face shield should be worn over the goggles, particularly when handling larger quantities or during procedures with a high splash potential. |
| Skin and Body Protection | Chemical-resistant gloves and a laboratory coat. | To prevent skin contact.[1][3] At a minimum, disposable nitrile gloves should be worn. For extended contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. The lab coat should be buttoned, with sleeves covering the wrists.[3] |
| Respiratory Protection | A suitable respirator. | To prevent inhalation of dust or aerosols.[1][2] The need for respiratory protection should be determined by a risk assessment. If working with the solid form or if aerosol generation is possible, a NIOSH-approved respirator is necessary. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for safety. All procedures involving this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1][4]
1. Preparation and Donning PPE:
-
Before handling this compound, ensure that an eyewash station and safety shower are accessible.[1]
-
Put on PPE in the correct order: first the lab coat, then the respirator, followed by safety goggles and face shield, and finally, the gloves pulled over the cuffs of the lab coat.[3]
2. Handling and Use:
-
Work within a certified chemical fume hood to ensure adequate ventilation.[1][4]
-
Avoid the formation of dust and aerosols.[1]
-
When weighing the solid compound, do so in a containment device.
-
For creating solutions, add the solvent to the this compound slowly to avoid splashing.
3. Decontamination and Doffing PPE:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate decontamination solution.
-
Remove PPE in a manner that avoids self-contamination: first, remove gloves, then the face shield and goggles from the back, followed by the lab coat (turning it inside out), and finally the respirator.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats) in a designated, leak-proof, and puncture-resistant container.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," associated hazards, and the accumulation start date.[4]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area.[4]
-
Ensure containers remain closed except when adding waste.[4]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Protocol Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Quantitative Toxicity Data
While specific occupational exposure limits for this compound have not been established, the following toxicity data is available.[1]
| Data Type | Value | Species |
| LDLO | 480 mg/kg (Subcutaneous) | Rat |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
